molecular formula C9H7N3O2 B1321778 2-(2H-1,2,3-Triazol-2-YL)benzoic acid CAS No. 1001401-62-2

2-(2H-1,2,3-Triazol-2-YL)benzoic acid

Cat. No.: B1321778
CAS No.: 1001401-62-2
M. Wt: 189.17 g/mol
InChI Key: UTENUPFWBIFKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,2,3-Triazol-2-YL)benzoic acid is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(triazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-10-5-6-11-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTENUPFWBIFKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612228
Record name 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001401-62-2
Record name 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001401-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2H-1,2,3-Triazol-2-YL)benzoic acid synthesis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid

Introduction

This compound and its derivatives are crucial structural motifs in medicinal chemistry, notably as key intermediates in the synthesis of dual orexin receptor antagonists like suvorexant, which is used for the treatment of insomnia.[1][2] The selective synthesis of the 2-substituted (N2) isomer of the triazole ring is a significant challenge, as direct arylation of 1,2,3-triazole often yields a mixture of N1 and N2 isomers.[2] This guide details the primary synthetic methodologies developed to achieve a highly selective and scalable production of 2-(2H-1,2,3-triazol-2-yl)benzoic acids, focusing on reaction mechanisms, experimental protocols, and quantitative data.

Core Synthetic Strategies

Two principal strategies have emerged for the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids: a multi-step, highly selective pathway commencing from nitroaromatics, and a direct copper-catalyzed coupling approach.

Multi-Step Synthesis via N-Arylation of a Differentiated Triazole

A robust and highly regioselective four-step synthesis has been developed, which introduces the triazole moiety at the beginning of the sequence.[1][2][3] This method is particularly advantageous for its scalability and high selectivity for the desired N2-isomer.[3] The general pathway is illustrated below.

Synthesis_Pathway_1 start 1-Fluoro-2-nitrobenzene Derivatives intermediate1 N-Arylated Dibromo-triazole start->intermediate1 N-Arylation (K2CO3, DMF) dibromo_triazole 4,5-Dibromo-2H-1,2,3-triazole dibromo_triazole->intermediate1 intermediate2 Aniline Derivative intermediate1->intermediate2 Hydrogenation intermediate3 Iodide Derivative intermediate2->intermediate3 Sandmeyer Iodination final_product This compound intermediate3->final_product Grignard Carboxylation (i-PrMgCl, CO2)

Caption: Four-step synthesis of this compound.

The key to the high N2-selectivity of this method lies in the use of 4,5-dibromo-2H-1,2,3-triazole. The bulky and electron-withdrawing bromo substituents are proposed to provide steric hindrance and electronic deactivation at the N1 position, thus favoring the N2-arylation.[4]

Step 1: N-Arylation of 4,5-Dibromo-2H-1,2,3-triazole A mixture of a 1-fluoro-2-nitrobenzene derivative, 4,5-dibromo-2H-1,2,3-triazole, and potassium carbonate in DMF is heated.[3] The product is typically precipitated by the addition of water and isolated by filtration.[3]

Step 2: Hydrogenation The nitro group of the N-arylated dibromo-triazole is reduced to an aniline. This is commonly achieved through catalytic hydrogenation.[4]

Step 3: Sandmeyer Iodination The resulting aniline derivative undergoes a Sandmeyer reaction to replace the amino group with iodine.[4]

Step 4: Grignard Carboxylation The final step involves the formation of a Grignard reagent from the iodide derivative, followed by quenching with carbon dioxide to yield the desired benzoic acid.[3] For example, the iodide is dissolved in THF, cooled, and treated with isopropylmagnesium chloride. CO2 gas is then bubbled through the mixture.[3]

The yields for the N-arylation step are generally high, as summarized in the table below.

Starting Material (1-Fluoro-2-nitrobenzene derivative)Product (N-Arylated Dibromo-triazole)Yield (%)Reference
1-Fluoro-2-nitrobenzene2-(2-Nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole78-95[3]
1-Fluoro-4-methoxy-2-nitrobenzene2-(4-Methoxy-2-nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole78-95[3]
2-Fluoro-5-methyl-1-nitrobenzene2-(4-Methyl-2-nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole78-95[3]
Copper-Catalyzed Ullmann-Goldberg Coupling

A more direct approach involves the copper-catalyzed coupling of a 2-halobenzoic acid (iodo or bromo derivative) with 1H-1,2,3-triazole.[2][5] While this method has fewer steps, it often results in a mixture of N1 and N2 isomers, necessitating a purification step to isolate the desired product.[2]

Synthesis_Pathway_2 start_acid 2-Halo-benzoic Acid (Iodo or Bromo) product_mixture Mixture of N1 and N2 Isomers start_acid->product_mixture Ullmann-Goldberg Coupling (CuI, Cs2CO3, Ligand) triazole 1H-1,2,3-Triazole triazole->product_mixture final_product This compound product_mixture->final_product Purification/ Separation

Caption: Ullmann-Goldberg coupling for synthesizing this compound.

The separation of the regioisomers can be achieved by crystallization, for instance, by forming the sodium or potassium salt of the benzoic acid.[2][6]

A typical procedure involves heating a mixture of the 2-halobenzoic acid, 1,2,3-triazole, copper(I) iodide (CuI), cesium carbonate (Cs2CO3), and a suitable ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, in a high-boiling solvent like N,N-dimethylformamide (DMF) or dioxane. For example, for the synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, 2-iodo-5-methylbenzoic acid is reacted with 1,2,3-triazole in the presence of CuI, Cs2CO3, and trans-N,N'-dimethyl-1,2-cyclohexanediamine in DMF at 100°C for 4 hours.[7] After the reaction, the mixture is cooled, diluted with water, and extracted with an organic solvent. The desired product is then purified from the aqueous layer after acidification.[7]

The yields for the copper-catalyzed coupling can vary depending on the starting materials and reaction conditions.

Starting Material (2-Halo-benzoic Acid)ProductYield (%)Reference
2-Iodo-5-methylbenzoic acid5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid68[7]
2-Bromo-4-methoxybenzoic acid4-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acidNot specified[5]

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The multi-step synthesis starting from 1-fluoro-2-nitrobenzene derivatives offers excellent regioselectivity for the desired N2-isomer and is well-suited for scalable production.[1][3] The copper-catalyzed Ullmann-Goldberg coupling provides a more direct route, though it necessitates the separation of regioisomers.[2][5] The choice of method will depend on the specific requirements for purity, scale, and the availability of starting materials. Both approaches represent significant advancements in accessing this important class of compounds for drug development and other applications.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 2-(2H-1,2,3-triazol-2-yl)benzoic acid. This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules, most notably dual orexin receptor antagonists.

Core Physicochemical Properties

Quantitative experimental data for the parent compound, this compound (CAS No: 1001401-62-2), is not extensively available in the public domain. The following tables summarize the available data for the parent compound and its closely related derivatives, which can serve as valuable reference points.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid
CAS Number 1001401-62-2956317-36-51293284-55-5
Molecular Formula C₉H₇N₃O₂C₁₀H₉N₃O₂C₁₀H₉N₃O₃
Molecular Weight 189.17 g/mol 203.20 g/mol 219.20 g/mol
Melting Point Data not available173 - 177 °C~80 °C or 130-131 °C (polymorphs)
Boiling Point Data not availableData not availableData not available
pKa Data not availableData not availableData not available
Solubility (in water) Data not available0.992 g/L (at 30 °C, pH 4.5)[1]Data not available
logP (predicted) Data not available< 0.3[1]Data not available

Synthesis and Experimental Protocols

A highly selective and scalable four-step synthesis for this compound and its derivatives has been developed. The general workflow for this synthesis is outlined below.

G General Synthesis Workflow for this compound A 1-Fluoro-2-nitrobenzene derivatives B N2-Arylation (4,5-dibromo-2H-1,2,3-triazole, K2CO3, DMF) A->B C N-arylated dibromotriazole B->C D Hydrogenation (Pd/C, H2) C->D E Debrominated N-aryltriazole D->E F Sandmeyer Iodination (NaNO2, H2SO4, KI) E->F G Iodinated N-aryltriazole F->G H Grignard Carboxylation (i-PrMgCl, CO2) G->H I This compound derivatives H->I

A generalized four-step synthesis of this compound.
Detailed Experimental Protocol:

A representative, detailed experimental protocol for a derivative, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, is consolidated from the literature:

Step 1: N²-Arylation of 4,5-dibromo-2H-1,2,3-triazole

  • To a solution of an appropriate 1-fluoro-2-nitrobenzene derivative in dimethylformamide (DMF), 4,5-dibromo-2H-1,2,3-triazole and potassium carbonate are added.

  • The reaction mixture is heated to an elevated temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the product is precipitated by the addition of water and isolated by filtration.

Step 2: Hydrogenation

  • The N-arylated dibromotriazole from the previous step is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • Palladium on carbon (Pd/C) is added as a catalyst.

  • The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the debrominated product.

Step 3: Sandmeyer Iodination

  • The debrominated N-aryltriazole is dissolved in a mixture of sulfuric acid and water at a low temperature (e.g., 0-5 °C).

  • A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

  • After a short stirring period, a solution of potassium iodide in water is added, and the reaction is allowed to warm to room temperature.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 4: Grignard Carboxylation

  • The iodinated N-aryltriazole is dissolved in an anhydrous ether solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -20 °C).

  • A Grignard reagent, such as isopropylmagnesium chloride, is added slowly.

  • Carbon dioxide gas is then bubbled through the reaction mixture.

  • The reaction is quenched with an acidic solution (e.g., 1M HCl).

  • The product is extracted, purified, and can be further recrystallized to obtain the final this compound derivative.

Biological Context and Signaling Pathways

This compound and its derivatives are of significant interest in medicinal chemistry as key intermediates in the synthesis of dual orexin receptor antagonists (DORAs), such as Suvorexant, which is used for the treatment of insomnia. Orexin-A and Orexin-B are neuropeptides that regulate wakefulness by binding to orexin receptors OX1R and OX2R. By antagonizing these receptors, DORAs suppress wakefulness. The signaling cascade initiated by orexin binding to its G-protein coupled receptors is complex and involves multiple downstream effectors.

G Simplified Orexin Signaling Pathway OrexinA Orexin-A OX1R OX1R OrexinA->OX1R OX2R OX2R OrexinA->OX2R OrexinB Orexin-B OrexinB->OX2R Gq Gq OX1R->Gq OX2R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation & Wakefulness Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation DORA Dual Orexin Receptor Antagonist (DORA) (e.g., Suvorexant) DORA->OX1R Blocks DORA->OX2R Blocks

Simplified orexin signaling pathway and the action of DORAs.

Conclusion

This compound is a pivotal building block in the development of novel therapeutics, particularly in the area of sleep disorders. While a complete experimental physicochemical profile of the parent compound is not yet fully characterized in publicly accessible literature, the available data on its derivatives, coupled with well-established synthetic routes, provide a solid foundation for its application in research and drug development. The understanding of its role as a precursor to orexin receptor antagonists highlights its importance in targeting the orexin signaling pathway for therapeutic intervention. Further characterization of the parent compound's properties would be beneficial for the optimization of synthetic processes and the development of new chemical entities.

References

An In-depth Technical Guide to 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1001401-62-2

This technical guide provides a comprehensive overview of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited publicly available data on the specific biological activity of this compound, this guide also explores the broader context of the biological significance of the 2-aryl-1,2,3-triazole scaffold, providing insights into its potential applications in drug discovery and development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1001401-62-2[2]
Molecular Formula C₉H₇N₃O₂[2]
Molecular Weight 189.17 g/mol [2]
Appearance White to off-white powder[1]
Purity ≥98.0%[1]
InChIKey UTENUPFWBIFKPW-UHFFFAOYSA-N[2]

Experimental Protocols: Synthesis

A key application of this compound is as an intermediate in the synthesis of more complex molecules. A documented synthesis of a derivative of this compound is described in the patent literature, providing a methodological basis for its preparation.

Synthesis of N-((1S,2S)-2-aminocyclopentyl)-2-(2H-1,2,3-triazol-2-yl)benzamide hydrochloride

This protocol describes the coupling of this compound with a substituted cyclopentylamine.

Materials:

  • tert-butyl N-((1S,2S)-2-aminocyclopentyl)carbamate

  • This compound (CAS: 1001401-62-2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Triethylamine

  • Dry DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • 4M HCl in Dioxane

  • Diethyl ether

Procedure:

  • To a solution of tert-butyl N-((1S,2S)-2-aminocyclopentyl)carbamate (1.64 g, 8.68 mmol) in dry DMF (30 ml), add this compound (1.64 g, 8.68 mmol), HATU (4.95 g, 13.02 mmol), and triethylamine (3.63 ml, 26.0 mmol).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 17 hours.

  • Partition the reaction mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 0 to 100% ethyl acetate in heptane, to yield tert-butyl N-((1S,2S)-2-(2-(2H-1,2,3-triazol-2-yl)benzamido)cyclopentyl)carbamate.

  • Dissolve the purified carbamate (2.7 g, 6.99 mmol) in 4M HCl in dioxane (17.47 ml, 69.9 mmol).

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture to dryness.

  • Triturate the residue with diethyl ether and filter to afford the final product, N-((1S,2S)-2-aminocyclopentyl)-2-(2H-1,2,3-triazol-2-yl)benzamide hydrochloride, as a white solid.

Biological Activity and Signaling Pathways: A Broader Perspective

As of the current date, there is a notable absence of publicly available data on the specific biological activities and associated signaling pathways for this compound. However, the broader class of 1,2,3-triazole-containing compounds has been the subject of extensive research, revealing a wide range of pharmacological properties.[3][4][5][6]

The 1,2,3-Triazole Scaffold in Medicinal Chemistry:

The 1,2,3-triazole ring is a key pharmacophore in modern drug discovery.[3] Its unique chemical features, including its ability to form hydrogen bonds and dipole-dipole interactions, make it an effective structural motif for interacting with biological targets.[4] Derivatives of 1,2,3-triazoles have demonstrated a remarkable array of biological activities, including:

  • Anticancer: Many 1,2,3-triazole derivatives have been shown to possess potent anticancer properties.[3]

  • Antimicrobial: This class of compounds has also been investigated for its antibacterial and antifungal activities.[3]

  • Antiviral: The 1,2,3-triazole scaffold has been incorporated into compounds with significant antiviral activity, including against viruses such as HIV and hepatitis C.[7]

  • Anti-inflammatory: Certain 1,2,3-triazole derivatives have exhibited anti-inflammatory effects.[4]

Given the established and diverse biological activities of the 1,2,3-triazole scaffold, it is plausible that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Illustrative Signaling Pathway for Triazole Derivatives:

While no specific signaling pathway has been elucidated for this compound, many anticancer agents, including some triazole derivatives, are known to induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified, representative apoptotic signaling pathway that could potentially be modulated by bioactive triazole compounds.

apoptosis_pathway Triazole Compound Triazole Compound Cellular Stress Cellular Stress Triazole Compound->Cellular Stress Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Cellular Stress->Pro-apoptotic Proteins (Bax, Bak) Mitochondrion Mitochondrion Pro-apoptotic Proteins (Bax, Bak)->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway.

Summary and Future Directions

This compound, with CAS number 1001401-62-2, is a chemical intermediate with established synthetic utility. While its specific biological profile remains to be elucidated, the broader family of 1,2,3-triazole-containing molecules exhibits a wide range of promising pharmacological activities.[3][4][5][6][7] Future research into the biological effects of this particular compound is warranted and could unveil novel therapeutic applications. The lack of extensive public data underscores the opportunity for further investigation into its properties and potential as a lead structure in drug discovery programs.

References

A Technical Guide to the Spectroscopic and Synthetic Profile of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key structural motif in various pharmacologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating available data on its synthesis and characterization.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry. The 1,2,3-triazole moiety is a well-established bioisostere for various functional groups, offering favorable metabolic stability and opportunities for diverse molecular interactions. The strategic placement of this heterocycle on a benzoic acid scaffold has been explored in the development of novel therapeutic agents. While extensive research has been conducted on derivatives of this core structure, this guide focuses on the fundamental spectroscopic and synthetic aspects of the parent compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid CDCl₃8.13 (s, 2H, Triazole-H), 7.95 (d, J=1.5 Hz, 1H, Ar-H), 7.51 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.37 (d, J=8.2 Hz, 1H, Ar-H), 2.45 (s, 3H, CH₃)
Benzoic Acid CDCl₃8.14 (dd, J=8.3, 1.3 Hz, 2H, Ar-H), 7.65 (tt, J=7.5, 1.3 Hz, 1H, Ar-H), 7.50 (t, J=7.8 Hz, 2H, Ar-H), 11.5 (br s, 1H, COOH)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid CDCl₃169.5, 142.1, 137.2, 135.5, 132.8, 131.5, 129.1, 128.8, 21.4
Benzoic Acid CDCl₃172.6, 133.9, 130.3, 129.4, 128.6[1]
Infrared (IR) Spectroscopy

The IR spectrum of benzoic acid derivatives is characterized by several key absorption bands.

Table 3: Key IR Absorption Bands for Benzoic Acid (Reference)

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Broad band due to hydrogen bonding[2][3]
C-H (Aromatic)3100-3000Sharp, medium intensity
C=O (Carboxylic Acid)1725-1700Strong, sharp absorption[2][3]
C=C (Aromatic)1600-1450Medium to strong absorptions
C-O (Carboxylic Acid)1320-1210Strong absorption
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data

CompoundIonization ModeMolecular FormulaMolecular WeightKey m/z values
This compound Not SpecifiedC₉H₇N₃O₂189.17Not available
Benzoic Acid Electron IonizationC₇H₆O₂122.12122 (M+), 105, 77[4][5]

Experimental Protocols

A highly selective and scalable four-step synthesis for this compound has been developed, starting from 1-fluoro-2-nitrobenzene derivatives. This methodology provides the target molecules in a reliable manner.

Synthesis of 2-(2H-1,2,3-Triazol-2-yl)aniline

A common precursor for the target molecule is 2-(2H-1,2,3-triazol-2-yl)aniline. The synthesis involves the following key transformations:

  • N-Arylation: Reaction of 4,5-dibromo-2H-1,2,3-triazole with an appropriate 1-fluoro-2-nitrobenzene derivative.

  • Hydrogenation: Reduction of the nitro group to an aniline.

  • Debromination: Removal of the bromine atoms from the triazole ring.

Synthesis of this compound from 2-(2H-1,2,3-triazol-2-yl)aniline

The conversion of the aniline precursor to the final benzoic acid product can be achieved through a Sandmeyer-type reaction followed by carboxylation.

  • Diazotization and Iodination (Sandmeyer Reaction): The aniline is treated with a nitrite source in the presence of an acid to form a diazonium salt, which is then reacted with an iodide source to yield the corresponding aryl iodide.

  • Carboxylation: The aryl iodide is then carboxylated, typically via a Grignard reagent or a palladium-catalyzed carbonylation reaction, to afford the final this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for this compound and its derivatives.

Synthesis_Workflow Start 1-Fluoro-2-nitrobenzene (or derivative) Intermediate1 2-(4,5-Dibromo-2H-1,2,3-triazol-2-yl) -nitrobenzene Start->Intermediate1 N-Arylation Triazole 4,5-Dibromo-2H-1,2,3-triazole Triazole->Intermediate1 Intermediate2 2-(4,5-Dibromo-2H-1,2,3-triazol-2-yl) -aniline Intermediate1->Intermediate2 Hydrogenation Intermediate3 2-(2H-1,2,3-Triazol-2-yl)aniline Intermediate2->Intermediate3 Debromination Intermediate4 2-(2H-1,2,3-Triazol-2-yl)iodobenzene Intermediate3->Intermediate4 Sandmeyer Reaction FinalProduct 2-(2H-1,2,3-Triazol-2-yl) benzoic acid Intermediate4->FinalProduct Carboxylation

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has summarized the available spectroscopic and synthetic information for this compound. While specific, experimentally determined spectroscopic data for the parent compound is not widely published, the data for its close derivatives provide a strong basis for its characterization. The well-established synthetic route offers a reliable method for its preparation, enabling further investigation into its chemical and biological properties. This consolidated information aims to support the ongoing efforts in the design and development of novel therapeutics based on this important molecular scaffold.

References

2-(2H-1,2,3-Triazol-2-YL)benzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, featuring a benzoic acid moiety substituted with a 1,2,3-triazole ring at the 2-position, serves as a key building block for a class of therapeutic agents. Notably, this scaffold is a common structural element in dual orexin receptor antagonists (DORAs), which are utilized in the treatment of insomnia.[1][2] An efficient and regioselective synthesis is crucial, as the pharmacological activity is often specific to the N-2 linkage of the triazole ring. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and characterization.

Molecular Structure and Properties

The fundamental structure consists of a benzene ring monosubstituted with a carboxylic acid group and a 2H-1,2,3-triazol-2-yl group at adjacent positions. The precise arrangement of these groups dictates the molecule's chemical reactivity and biological interactions.

General Properties of this compound

Property Value Reference
Molecular Formula C₉H₇N₃O₂ [3]
Molecular Weight 189.18 g/mol [3]
Exact Mass 189.17 Da [3]

| InChIKey | UTENUPFWBIFKPW-UHFFFAOYSA-N |[3] |

Note: Properties for specific substituted derivatives are provided in relevant sections.

synthesis_workflow start 1-Fluoro-2-nitrobenzene + 4,5-Dibromo-2H-1,2,3-triazole step1 Step 1: N-Arylation (K₂CO₃, DMF) start->step1 intermediate1 2-(4,5-Dibromo-2H-1,2,3-triazol-2-yl) -1-nitrobenzene step1->intermediate1 step2 Step 2: Hydrogenation (H₂, Pd/C) intermediate1->step2 intermediate2 2-(2H-1,2,3-Triazol-2-yl)aniline (after debromination) step2->intermediate2 step3 Step 3: Sandmeyer Iodination (NaNO₂, KI) intermediate2->step3 intermediate3 2-(2-Iodo-phenyl)-2H-1,2,3-triazole step3->intermediate3 step4 Step 4: Grignard Carboxylation (iPrMgCl, CO₂) intermediate3->step4 product This compound step4->product orexin_pathway cluster_presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin Orexin-A / Orexin-B OX1R OX1R Orexin->OX1R OX2R OX2R Orexin->OX2R Gq Gq protein OX1R->Gq OX2R->Gq Gi_o Gi/o protein OX2R->Gi_o PLC PLC Activation Gq->PLC Gq->PLC AC AC Inhibition Gi_o->AC Wakefulness Increased Wakefulness PLC->Wakefulness AC->Wakefulness (inhibition leads to wakefulness) DORA DORA (e.g., Suvorexant containing the 2-(2H-1,2,3-triazol-2-yl)benzamide moiety) DORA->OX1R Antagonism DORA->OX2R Antagonism

References

An In-depth Technical Guide to 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key intermediate in modern pharmaceutical synthesis. The document details its discovery and historical development, focusing on its emergence as a crucial building block for dual orexin receptor antagonists (DORAs), such as suvorexant. Various synthetic methodologies are explored in-depth, including classical Ullmann-type couplings and more recent, highly selective, multi-step syntheses. Detailed experimental protocols for key reactions are provided, alongside a summary of the physicochemical properties of important derivatives. The guide aims to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Discovery and History

The history of this compound is intrinsically linked to the development of 2-aryl-1,2,3-triazoles and their subsequent application in medicinal chemistry. While the 1,2,3-triazole ring system has been known for over a century, the specific discovery of this benzoic acid derivative is not marked by a singular event but rather by its emergence as a critical synthon in the pursuit of novel therapeutics.

The synthesis of 2-aryl-1,2,3-triazoles was historically achieved through methods like the cyclization of glyoxal arylosazones.[1] However, the selective synthesis of the N2-substituted isomer, particularly with the ortho-benzoic acid moiety, remained a challenge. The development of copper-catalyzed Ullmann-type reactions provided a viable, albeit often low-yielding and non-regioselective, route to N-aryl azoles.

The true prominence of this compound and its derivatives, such as the 5-methyl and 5-methoxy analogues, arose with the discovery of a new class of insomnia treatments known as dual orexin receptor antagonists (DORAs). Researchers at Merck identified suvorexant as a potent DORA, and a key structural component of this and many other orexin antagonists is the 2-(2H-1,2,3-triazol-2-yl)benzamide moiety.[1] This spurred the development of efficient and scalable syntheses for the parent benzoic acid, transforming it from a chemical curiosity into a high-value industrial intermediate.

Physicochemical Properties

The physicochemical properties of this compound and its key derivatives are summarized below. These properties are crucial for their purification, characterization, and further chemical transformations.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₉H₇N₃O₂189.17--
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acidC₁₀H₉N₃O₂203.20173 - 177White to light yellow crystalline powder
5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acidC₁₀H₉N₃O₃219.20~80-

Data compiled from multiple sources.

Synthetic Methodologies

Several synthetic routes to this compound and its derivatives have been developed, each with its own advantages and limitations. The primary challenge lies in achieving high regioselectivity for the N2-isomer.

Ullmann-Goldberg Coupling

An early and direct approach involves the copper-catalyzed Ullmann-Goldberg coupling of a 2-halobenzoic acid with 1H-1,2,3-triazole. This method often results in a mixture of N1 and N2 isomers, necessitating challenging purification steps.

A vastly improved second-generation process for the large-scale manufacturing of 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid through an Ullmann–Goldberg coupling from 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole has been developed. This improved process features the use of Cu₂O as an inexpensive catalyst in the absence of a ligand, and acetonitrile as a replacement for the less desirable 1,4-dioxane solvent. A key advantage is the direct crystallization of the potassium salt of the desired N2-isomer from the reaction mixture.

Experimental Protocol: Ullmann-Goldberg Coupling for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

  • Reactants: 2-iodo-5-methylbenzoic acid, 1,2,3-triazole, caesium carbonate, trans-N,N'-dimethyl-1,2-cyclohexanediamine, and cuprous iodide.

  • Solvent: N,N-dimethylformamide (DMF).

  • Procedure:

    • Under a nitrogen atmosphere, combine 2-iodo-5-methylbenzoic acid (20 mmol), 1,2,3-triazole (50 mmol), caesium carbonate (36 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (3.6 mmol), and cuprous iodide (2 mmol) in DMF (30 mL).

    • Heat the reaction mixture to 100 °C for 4 hours.

    • After completion, cool the mixture to room temperature.

    • Dilute with water (60 mL) and extract with ethyl acetate (2 x 200 mL).

    • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid and extract again with ethyl acetate (2 x 200 mL).

    • Combine the organic layers, dry with anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under vacuum.

    • Purify the residue by silica gel column chromatography (dichloromethane/methanol, v/v=50/1) to yield the product.

Multi-step Synthesis from 1-Fluoro-2-nitrobenzene Derivatives

A highly selective and scalable four-step synthesis has been developed, which introduces the triazole moiety at the beginning of the sequence. This method provides excellent control over the regioselectivity, favoring the desired N2 isomer.

The synthesis commences with the N-arylation of 4,5-dibromo-2H-1,2,3-triazole with a 1-fluoro-2-nitrobenzene derivative. This is followed by a sequence of functional group transformations: hydrogenation of the nitro group, a Sandmeyer iodination of the resulting aniline, and finally, a Grignard carboxylation to install the benzoic acid functionality. This route has proven to be reliable and scalable for producing various di- and tri(2H-1,2,3-triazol-2-yl)benzene derivatives.

Experimental Protocol: Multi-step Synthesis of this compound

  • Step 1: N-Arylation

    • Reactants: 1-fluoro-2-nitrobenzene, 4,5-dibromo-2H-1,2,3-triazole, potassium carbonate.

    • Solvent: DMF.

    • Procedure: Perform the N-arylation with potassium carbonate as the base in DMF at elevated temperatures. Precipitate the product by adding water and isolate by filtration.

  • Step 2: Hydrogenation

    • Procedure: Reduce the nitro group of the N-arylated product to an aniline via catalytic hydrogenation.

  • Step 3: Sandmeyer Iodination

    • Procedure: Convert the aniline to the corresponding aryl iodide using a Sandmeyer reaction.

  • Step 4: Grignard Carboxylation

    • Reactants: The aryl iodide from Step 3, isopropylmagnesium chloride, carbon dioxide.

    • Solvent: Tetrahydrofuran (THF).

    • Procedure:

      • Dissolve the aryl iodide in THF and cool to -20 °C.

      • Slowly add isopropylmagnesium chloride and stir for 20 minutes.

      • Bubble carbon dioxide gas through the reaction mixture, maintaining the temperature between -20 °C and -10 °C.

      • Quench the reaction with 1 M HCl.

      • Remove THF under reduced pressure and work up the product.

Biological Significance and Applications

While this compound itself is not known to possess significant biological activity, it is a crucial intermediate in the synthesis of pharmacologically active compounds. The 1,2,3-triazole moiety is a well-established pharmacophore in drug design due to its ability to form hydrogen bonds and its metabolic stability.

The primary application of this benzoic acid is in the synthesis of dual orexin receptor antagonists (DORAs), a class of drugs used to treat insomnia. The orexin system is a key regulator of sleep and wakefulness. By blocking the action of orexin neuropeptides, DORAs promote sleep. The 2-(2H-1,2,3-triazol-2-yl)benzamide core is a common structural feature in many potent DORAs.

Signaling Pathways and Experimental Workflows

As this compound is primarily an intermediate, there are no known signaling pathways directly modulated by this compound. Its significance lies in its role within the synthetic pathway to the final active pharmaceutical ingredient.

Below are Graphviz diagrams illustrating the key synthetic workflows described in this guide.

Ullmann_Goldberg_Coupling 2-halobenzoic acid 2-halobenzoic acid Reaction Reaction 2-halobenzoic acid->Reaction 1H-1,2,3-triazole 1H-1,2,3-triazole 1H-1,2,3-triazole->Reaction Cu catalyst Cu catalyst Cu catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Isomer Mixture Isomer Mixture Reaction->Isomer Mixture Purification Purification Isomer Mixture->Purification This compound This compound Purification->this compound

Caption: Ullmann-Goldberg Coupling Workflow.

Multistep_Synthesis cluster_start Starting Materials cluster_steps Reaction Sequence 1-fluoro-2-nitrobenzene 1-fluoro-2-nitrobenzene N-Arylation N-Arylation 1-fluoro-2-nitrobenzene->N-Arylation 4,5-dibromo-2H-1,2,3-triazole 4,5-dibromo-2H-1,2,3-triazole 4,5-dibromo-2H-1,2,3-triazole->N-Arylation Hydrogenation Hydrogenation N-Arylation->Hydrogenation Sandmeyer Iodination Sandmeyer Iodination Hydrogenation->Sandmeyer Iodination Grignard Carboxylation Grignard Carboxylation Sandmeyer Iodination->Grignard Carboxylation Product This compound Grignard Carboxylation->Product

References

Theoretical Underpinnings and Practical Applications of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(2H-1,2,3-triazol-2-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its synthesis, theoretical properties, and its crucial role as a key intermediate in the development of pharmacologically active agents, particularly dual orexin receptor antagonists (DORAs) such as suvorexant. This guide is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data where available, and visualizations of relevant chemical and biological pathways to support further research and development in this area.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and ability to engage in various biological interactions. The specific isomer, this compound, has emerged as a critical building block in the synthesis of complex pharmaceutical compounds. Its structural rigidity and electronic properties make it an ideal component for designing molecules that can selectively interact with biological targets. This guide will delve into the theoretical and practical aspects of this compound, with a particular focus on its application in the synthesis of orexin receptor antagonists for the treatment of insomnia.

Synthesis of this compound and Derivatives

A reliable and scalable synthesis of this compound is paramount for its application in drug discovery. Several synthetic routes have been developed, with a notable method involving a four-step sequence commencing from 1-fluoro-2-nitrobenzene derivatives. This approach ensures high selectivity for the desired N2-arylation of the triazole ring.

General Synthetic Protocol

A highly selective synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids has been reported, which is particularly useful for producing derivatives like 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key intermediate for suvorexant.[1] The general workflow is depicted below:

Synthesis_Workflow A 1-Fluoro-2-nitrobenzene Derivative C N2-Arylated Dibromotriazole A->C N2-Arylation (K2CO3, DMF) B 4,5-Dibromo-2H-1,2,3-triazole B->C D N2-Arylated Triazole (Amino Derivative) C->D Hydrogenation (e.g., Pd/C, H2) E N2-Arylated Iodotriazole D->E Sandmeyer Iodination (NaNO2, HCl, KI) F This compound Derivative E->F Grignard Carboxylation (i-PrMgCl, CO2)

Figure 1: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

The synthesis of the suvorexant intermediate, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, is a prime example of the practical application of this methodology.[1]

Step 1: N2-Arylation

  • A mixture of the appropriate 1-fluoro-2-nitrobenzene derivative and 4,5-dibromo-2H-1,2,3-triazole is heated in dimethylformamide (DMF) with potassium carbonate as a base.

  • The product is precipitated by the addition of water and isolated by filtration.

Step 2: Hydrogenation

  • The N2-arylated dibromotriazole is subjected to hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to reduce the nitro group to an amine.

Step 3: Sandmeyer Iodination

  • The resulting amino derivative is converted to the corresponding iodide via a Sandmeyer reaction. This involves treatment with sodium nitrite in the presence of a strong acid (e.g., HCl) followed by the addition of potassium iodide.

Step 4: Grignard Carboxylation

  • The iodide is then converted to a Grignard reagent using an appropriate Grignard reagent (e.g., isopropylmagnesium chloride) and subsequently carboxylated by bubbling carbon dioxide gas through the reaction mixture.

  • Acidic workup yields the final this compound derivative.

An alternative approach involves a copper-catalyzed coupling of 2-iodo- or 2-bromobenzoic acids with 1H-1,2,3-triazole, though this can lead to a mixture of N1 and N2 isomers that require separation.[2]

Theoretical and Physicochemical Properties

While extensive theoretical studies specifically on this compound are not widely published, its structural features and those of its derivatives have been characterized.

Structural Characterization Data

The characterization of this compound and its derivatives relies on standard analytical techniques.

Property Data Summary Reference
Molecular Formula C9H7N3O2[3]
Molecular Weight 189.17 g/mol [3]
¹H NMR Spectral data for derivatives are available, confirming the substitution pattern.[1]
¹³C NMR Spectral data for derivatives are available, confirming the carbon skeleton.[1]
Mass Spectrometry ESI-MS data confirms the molecular weight of derivatives.[1]
Crystal Structure X-ray diffraction data is available for derivatives, confirming the molecular geometry.[4]

Biological Significance and Mechanism of Action

The primary biological significance of this compound lies in its role as a precursor to dual orexin receptor antagonists (DORAs). The most notable example is suvorexant, an FDA-approved medication for insomnia.[5][6]

The Orexin System and Its Role in Sleep-Wake Regulation

The orexin system is a key regulator of arousal, wakefulness, and appetite. It consists of two neuropeptides, orexin-A and orexin-B, and two G protein-coupled receptors, the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[6] Orexin neurons are located in the hypothalamus and project to various brain regions involved in wakefulness. The binding of orexins to their receptors promotes a state of arousal.

Orexin_Signaling_Pathway cluster_neuron Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin Orexin A / Orexin B OX1R OX1R Orexin->OX1R OX2R OX2R Orexin->OX2R Gq Gq OX1R->Gq activates OX2R->Gq activates PLC PLC Gq->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC leads to Arousal Neuronal Excitation (Wakefulness) Ca_PKC->Arousal DORA Dual Orexin Receptor Antagonist (e.g., Suvorexant) DORA->OX1R DORA->OX2R

Figure 2: Simplified orexin signaling pathway and the mechanism of action of a DORA.
Mechanism of Action of Suvorexant

Suvorexant, synthesized from a derivative of this compound, acts as a competitive antagonist at both OX1R and OX2R.[6] By blocking the binding of orexin-A and orexin-B, suvorexant inhibits the wake-promoting signaling cascade, thereby facilitating the initiation and maintenance of sleep.[6]

Experimental Protocols for Biological Evaluation

The evaluation of compounds targeting the orexin system typically involves in vitro binding and functional assays.

Orexin Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the orexin receptors.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing either human OX1R or OX2R.[7]

  • Assay Setup: The assay is conducted in a 96-well plate format.

  • Incubation: Cell membranes are incubated with a constant concentration of a radiolabeled orexin ligand (e.g., [¹²⁵I]orexin-A) and varying concentrations of the test compound.[7]

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.[7]

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.[7]

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined.

Orexin Receptor Functional Assay (SEAP Reporter Assay)

This assay measures the functional activity of a compound as either an agonist or an antagonist at the orexin receptors.

Protocol:

  • Cell Culture: Cells expressing the orexin receptor of interest, a recombinant G-protein, and a cAMP response element-regulated Secreted Alkaline Phosphatase (SEAP) reporter are cultured on a 96-well plate.[8][9]

  • Compound Treatment: The cells are treated with the test compound, either alone (to test for agonist activity) or in the presence of an orexin agonist (to test for antagonist activity).[4]

  • Incubation: The plate is incubated to allow for receptor activation and subsequent SEAP expression and secretion into the culture medium.[8][9]

  • SEAP Detection: Aliquots of the culture medium are collected, and SEAP activity is measured using a luminescence-based substrate.[4][8][9]

  • Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values are calculated based on the luminescent signal.

Conclusion

This compound is a molecule of considerable importance in contemporary drug discovery. Its well-defined and selective synthesis provides a reliable source for this key intermediate. While direct theoretical and biological studies on the acid itself are limited, its integral role in the structure of potent dual orexin receptor antagonists like suvorexant highlights the favorable properties imparted by this scaffold. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers and scientists to further explore the potential of this and related compounds in the development of novel therapeutics. The continued investigation into the structure-activity relationships of this compound derivatives is a promising avenue for the discovery of new medicines targeting the orexin system and potentially other biological pathways.

References

In-depth Technical Guide: Solubility of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that influences its bioavailability, formulation, and purification processes. For a compound like 2-(2H-1,2,3-Triazol-2-YL)benzoic acid, which serves as a key intermediate in the synthesis of pharmaceuticals such as orexin receptor antagonists, understanding its solubility profile is paramount for process optimization and formulation development.[1][3]

This guide outlines the standard experimental protocols for determining the solubility of organic compounds and presents solubility data for benzoic acid to serve as a reference point.

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of organic compounds, ranging from simple qualitative assessments to more rigorous quantitative techniques.

Qualitative Solubility Tests

Qualitative tests provide a rapid assessment of a compound's solubility in various solvents and can offer insights into its polarity and the presence of acidic or basic functional groups.[4][5]

Methodology:

  • Sample Preparation: Place a small, measured amount (e.g., 25 mg) of the solid compound into a test tube.[4]

  • Solvent Addition: Add a small volume (e.g., 0.75 mL) of the test solvent in portions.[4]

  • Agitation: Vigorously shake the test tube after each addition of solvent.[4]

  • Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble. If not, it is deemed insoluble in that specific solvent under the tested conditions.

  • Classification: A systematic approach often involves testing solubility in a sequence of solvents such as water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄ to classify the compound.[4][5]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and widely used technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Methodology:

  • Equilibrium Mixture Preparation: Add an excess amount of the solid solute to a known volume of the solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

  • Concentration Analysis: Determine the concentration of the solute in the saturated solution using a suitable analytical technique, such as:

    • Gravimetric analysis: Evaporate a known volume of the saturated solution and weigh the remaining solid residue.

    • Spectroscopy (UV-Vis or HPLC): Measure the absorbance or peak area of the diluted saturated solution and determine the concentration from a calibration curve.

    • Nuclear Magnetic Resonance (NMR): Analyze the saturated solution to determine the concentration of the dissolved compound relative to an internal standard.[6]

Illustrative Solubility Data: Benzoic Acid

While specific data for this compound is unavailable, the solubility of benzoic acid, its core structural component, has been extensively studied. The following table summarizes the molar solubility of benzoic acid in various organic solvents. This data can provide a preliminary indication of the types of solvents in which the target compound might be soluble.

SolventMolar Solubility (M)
Dimethylformamide (DMF)> 5
Dimethyl sulfoxide (DMSO)> 5
1,4-Dioxane3.088
1-Propanol2.150
1-Butanol2.150
1-Pentanol2.073
1-Hexanol1.622
2-Methyl-1-propanol1.622
1-Heptanol1.452
1-Octanol1.126
Water0.027

Table 1: Molar solubility of benzoic acid in various solvents. Data extracted from a study reporting results from 151 experiments.[7]

The solubility of benzoic acid is significantly higher in polar aprotic solvents like DMF and DMSO and in alcohols, while it is sparingly soluble in water.[7][8] The presence of the triazole ring and the substitution pattern on the benzoic acid will undoubtedly modify this solubility profile for this compound.

Visualizing Experimental Workflows

General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a new chemical entity.

General Workflow for Solubility Determination cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (Shake-Flask) qual_start Start with Small Sample qual_solvent Add Test Solvents (Water, Ether, Acids, Bases) qual_start->qual_solvent qual_observe Observe Dissolution qual_solvent->qual_observe qual_classify Classify as Soluble/Insoluble (Polar/Nonpolar, Acidic/Basic) qual_observe->qual_classify quant_start Prepare Supersaturated Solution quant_equilibrate Equilibrate at Constant Temp (24-72h) quant_start->quant_equilibrate quant_separate Separate Solid and Liquid Phases quant_equilibrate->quant_separate quant_analyze Analyze Solute Concentration (HPLC, Gravimetric, etc.) quant_separate->quant_analyze quant_result Determine Molar Solubility quant_analyze->quant_result start Compound of Interest: This compound cluster_qualitative cluster_qualitative start->cluster_qualitative cluster_quantitative cluster_quantitative start->cluster_quantitative data_interpretation Data Interpretation and Application (Formulation, Process Dev.) cluster_qualitative->data_interpretation cluster_quantitative->data_interpretation

References

An In-depth Technical Guide on 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold is a pivotal structural motif in modern medicinal chemistry, most notably as a key intermediate in the synthesis of dual orexin receptor antagonists (DORAs). This technical guide provides a comprehensive overview of the synthesis, biological significance, and relevant experimental protocols associated with this class of compounds. While these molecules are primarily valued as synthetic precursors, understanding their properties and the biological context of their ultimate targets is crucial for researchers in drug discovery and development. This document details synthetic methodologies, presents available physicochemical data, and outlines protocols for the biological assays pertinent to their mechanism of action.

Introduction

The 1,2,3-triazole ring system is a prominent feature in a multitude of biologically active compounds, prized for its chemical stability and ability to engage in various non-covalent interactions. The specific isomer, this compound, has gained significant attention as a cornerstone in the development of orexin receptor antagonists. Orexin-A and orexin-B are neuropeptides that regulate wakefulness by binding to orexin receptors 1 and 2 (OX1R and OX2R). Antagonism of these receptors is a validated therapeutic strategy for the treatment of insomnia. One of the most prominent examples is Suvorexant, a DORA approved for insomnia, which is synthesized from a 5-methyl substituted derivative of the title compound. This guide will explore the synthetic routes to these valuable intermediates and the biological assays used to characterize the final active pharmaceutical ingredients.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives has been approached through several strategic routes. A common method involves the coupling of a substituted 2-halobenzoic acid with 1,2,3-triazole.

General Synthetic Scheme

A prevalent synthetic strategy is the copper-catalyzed Ullmann-type coupling reaction. This method is effective for creating the C-N bond between the benzoic acid moiety and the triazole ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2-halobenzoic_acid Substituted 2-Halobenzoic Acid product 2-(2H-1,2,3-Triazol-2-YL) Benzoic Acid Derivative 2-halobenzoic_acid->product Ullmann Coupling triazole 1,2,3-Triazole triazole->product conditions Cu(I) Catalyst Base (e.g., Cs2CO3) Solvent (e.g., DMF) conditions->product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

This protocol describes a copper-catalyzed coupling reaction.

Materials:

  • 2-iodo-5-methylbenzoic acid

  • 1,2,3-triazole

  • Cesium carbonate (Cs₂CO₃)

  • Cuprous iodide (CuI)

  • trans-N,N'-dimethyl-1,2-cyclohexanediamine

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add N,N-dimethylformamide (30 mL), 1,2,3-triazole (3.45 g, 50 mmol), 2-iodo-5-methylbenzoic acid (5.24 g, 20 mmol), cesium carbonate (11.72 g, 36 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.51 g, 3.6 mmol), and cuprous iodide (0.38 g, 2 mmol).[1]

  • Heat the reaction mixture to 100 °C and stir for 4 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water (60 mL) and extract with ethyl acetate (2 x 200 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under vacuum.

  • Purify the residue by silica gel column chromatography using a dichloromethane/methanol (50/1 v/v) eluent to yield the product as a yellow solid.[1]

Physicochemical Data

The following table summarizes key physicochemical data for a representative derivative, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

PropertyValueReference
Molecular Formula C₁₀H₉N₃O₂[1]
Molecular Weight 203.2 g/mol [1]
Appearance White solid[2]
Melting Point 121 °C[2]
¹H NMR (CD₃OD, 600 MHz) δ (ppm): 7.88 (s, 2H), 7.66 (d, 1H), 7.59 (d, J=8.2 Hz, 1H), 7.50-7.48 (dd, J=8.1 Hz, 1.1 Hz, 1H), 2.45 (s, 3H)[1]
¹³C NMR (CD₃OD, 151MHz) δ (ppm): 169.8, 140.7, 137.5, 136.7, 133.5, 131.5, 129.3, 126.0, 21.0[1]
Mass Spectrum (ESI, m/z) 202.1 [M-H]⁻[1]

Biological Activity and Signaling Pathway

While this compound and its direct analogs are primarily synthetic intermediates, their significance lies in their incorporation into pharmacologically active molecules, particularly dual orexin receptor antagonists (DORAs).

The Orexin Signaling Pathway

The orexin system is a key regulator of wakefulness. Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and act on two G-protein coupled receptors, OX1R and OX2R, which are distributed throughout the brain. Activation of these receptors promotes wakefulness. DORAs, such as suvorexant, function by competitively blocking the binding of orexins to both OX1R and OX2R, thereby suppressing the wake drive and promoting sleep.

Orexin_Signaling_Pathway cluster_presynaptic Hypothalamus cluster_postsynaptic Wake-Promoting Regions Orexin_Neuron Orexin Neuron Orexins Orexin A & B Orexin_Neuron->Orexins releases Target_Neuron Target Neuron Wakefulness Wakefulness Target_Neuron->Wakefulness promotes OX1R_OX2R OX1/OX2 Receptors OX1R_OX2R->Target_Neuron activates Orexins->OX1R_OX2R binds & activates DORA DORA (e.g., Suvorexant) DORA->OX1R_OX2R blocks

Caption: The orexin signaling pathway and the mechanism of action of Dual Orexin Receptor Antagonists (DORAs).

Biological Activity Data

Direct biological activity data for the this compound core itself is not widely available, as it is considered a synthetic intermediate. The activity is primarily associated with the final drug molecules. For context, the binding affinities of suvorexant, which contains the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid moiety, are provided below.

CompoundTargetKᵢ (nM)Reference
SuvorexantOX1R0.55
SuvorexantOX2R0.35

Biological Assay Protocols

To characterize the biological activity of compounds derived from the this compound core, such as DORAs, two primary in vitro assays are employed: radioligand binding assays and intracellular calcium mobilization assays.

Bioassay_Workflow Start Test Compound (DORA) Assay_Choice Select Assay Start->Assay_Choice Binding_Assay Radioligand Binding Assay Assay_Choice->Binding_Assay Affinity Functional_Assay Calcium Mobilization Assay Assay_Choice->Functional_Assay Function Binding_Result Determine Binding Affinity (Ki) Binding_Assay->Binding_Result Functional_Result Determine Functional Potency (IC50) Functional_Assay->Functional_Result

Caption: General workflow for the in vitro biological evaluation of orexin receptor antagonists.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the orexin receptors by competing with a radiolabeled ligand.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human OX1R or OX2R.

  • Radiolabeled orexin receptor ligand (e.g., [¹²⁵I]orexin-A).

  • Test compound (e.g., a DORA).

  • Assay buffer (e.g., 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known antagonist like suvorexant).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize the cells and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of the test compound to designated wells.

  • Include wells for total binding (radioligand and buffer only) and non-specific binding (radioligand and a high concentration of a known antagonist).

  • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 90 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the orexin-induced increase in intracellular calcium.

Materials:

  • CHO cells stably expressing human OX1R or OX2R.

  • Cell culture medium (e.g., MEM-Alpha).

  • Black-walled, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-3AM or Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Orexin agonist (e.g., orexin-A).

  • Test compound.

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Seed the CHO cells expressing the target receptor into 96-well plates and culture overnight.[1]

  • Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., 4 μM Fluo-3AM) and probenecid (e.g., 2.5 mM) in culture medium at 37°C for 60 minutes.[1]

  • Compound Incubation: Pre-incubate the dye-loaded cells with varying concentrations of the test compound for a defined period.

  • Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading. Add a fixed concentration of an orexin agonist (e.g., orexin-A) to the wells to stimulate the receptors.

  • Continuously measure the fluorescence intensity over time. The response is typically a rapid peak in fluorescence followed by a decline.

  • Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced calcium flux. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Conclusion

The this compound framework is a critical component in the synthesis of advanced therapeutic agents, particularly in the field of sleep medicine. While these compounds may not possess significant biological activity themselves, their role as indispensable intermediates warrants a thorough understanding of their synthesis and the biological context of the final drug targets. The methodologies and data presented in this guide offer a valuable resource for chemists and pharmacologists working on the development of orexin receptor antagonists and other related therapeutic areas. The continued exploration of derivatives based on this scaffold holds promise for the discovery of new and improved medicines.

References

The 1,2,3-Triazole Moiety: A Cornerstone in the Biological Activity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis, biological evaluation, and mechanisms of action of 1,2,3-triazole-substituted benzoic acid derivatives reveals this heterocyclic scaffold as a critical pharmacophore in modern drug discovery. Its remarkable versatility, arising from its unique electronic properties and synthetic accessibility via "click chemistry," has propelled the development of potent therapeutic agents across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.

The incorporation of a 1,2,3-triazole ring into the chemical architecture of benzoic acid has been shown to significantly modulate the biological activity of the parent molecule. This five-membered heterocycle, with its three contiguous nitrogen atoms, is not found in nature but has garnered immense interest from medicinal chemists.[1] Its rigid, planar structure and large dipole moment facilitate a range of non-covalent interactions with biological targets, including hydrogen bonding, van der Waals forces, and π-π stacking, making it an effective pharmacophore and bioisostere.[2][3]

Diverse Pharmacological Landscape

The conjugation of 1,2,3-triazoles with benzoic acid has yielded compounds with a broad array of biological activities. These derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][4][5]

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of 1,2,3-triazole-benzoic acid derivatives against various cancer cell lines.[6][7][8] For instance, certain hybrids have exhibited significant inhibitory activities against breast (MCF-7) and colon (HCT-116) cancer cells, with some compounds showing greater potency than the reference drug doxorubicin.[8][9] The mechanism of action often involves the induction of apoptosis, as observed in MCF-7 cells treated with specific 1,2,4-triazole benzoic acid hybrids.[8]

Antimicrobial and Antifungal Activity

The 1,2,3-triazole moiety is a well-established pharmacophore in the design of antimicrobial agents.[1] When combined with benzoic acid, the resulting compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.[10][11] Molecular docking studies have suggested that these derivatives can effectively bind to the active sites of bacterial enzymes, disrupting essential cellular processes.[12][13] Furthermore, some derivatives have demonstrated significant antifungal activity, with potent inhibition of fungal growth compared to parent compounds.[14]

Enzyme Inhibition

1,2,3-Triazole-benzoic acid derivatives have emerged as potent inhibitors of various enzymes implicated in disease. A notable example is their activity against carbonic anhydrases (CAs), particularly isoforms associated with cancer (hCA IX and XII) and glaucoma (hCA II and IV).[15][16] The sulfonamide group, often incorporated into these molecules, plays a crucial role in coordinating with the zinc ion in the enzyme's active site.

Synthesis and Methodologies

The synthesis of 1,2,3-triazole-substituted benzoic acids is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][17] This highly efficient and regioselective reaction allows for the straightforward coupling of an azide-functionalized benzoic acid with a terminal alkyne, or vice versa.

General Synthetic Workflow

The general synthetic approach involves a multi-step process, which can be visualized as a logical workflow.

G cluster_start Starting Materials cluster_functionalization Functional Group Interconversion cluster_click Core Reaction cluster_purification Final Steps Benzoic Acid Derivative Benzoic Acid Derivative Azide Synthesis Introduction of Azide Group Benzoic Acid Derivative->Azide Synthesis e.g., Diazotization followed by substitution Alkyne or Azide Partner Alkyne or Azide Partner Alkyne Synthesis Introduction of Alkyne Group Alkyne or Azide Partner->Alkyne Synthesis CuAAC Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Azide Synthesis->CuAAC Reaction Alkyne Synthesis->CuAAC Reaction Purification Purification CuAAC Reaction->Purification e.g., Chromatography Characterization Characterization Purification->Characterization e.g., NMR, MS

Caption: A generalized workflow for the synthesis of 1,2,3-triazole-substituted benzoic acids.

Experimental Protocols

Synthesis of 3-(chlorosulfonyl)benzoic acid derivatives: To stirred chlorosulfonic acid at 0 °C, the corresponding 4-substituted benzoic acid derivative is added portion-wise. The mixture is then heated to 110 °C and stirred for 5 to 8 hours. After cooling to room temperature, the reaction mixture is poured into crushed ice with vigorous stirring. The resulting solid is filtered, washed with water, and dried under vacuum to yield the desired intermediate.[15]

Synthesis of N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide: 3-Sulfamoyl benzoic acids are coupled with propargyl amine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dry dimethylformamide (DMF) to produce the corresponding sulfamoylbenzamide alkyne intermediates.[15]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The sulfamoylbenzamide alkyne intermediates are subjected to a click chemistry reaction with substituted azide intermediates. This reaction is typically carried out in the presence of copper(II) sulfate (CuSO4) and sodium ascorbate in a solvent system such as a 1:1 mixture of t-butanol and water.[15]

Quantitative Biological Data

The biological efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following tables summarize some of the reported quantitative data for 1,2,3-triazole-benzoic acid derivatives across different biological activities.

Table 1: Anticancer Activity of 1,2,4-Triazole Benzoic Acid Hybrids

CompoundTarget Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Hybrid 2MCF-718.7Doxorubicin19.7
Hybrid 5HCT-11623.9Doxorubicin22.6
Hybrid 14MCF-715.6Doxorubicin19.7
Hybrid 15HCT-11620.1Doxorubicin22.6
Data sourced from references[8][9]

Table 2: Carbonic Anhydrase Inhibition by 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)
6l 966.8760.0957.5815.9
6v 50.86.565.330.8
Data represents a selection of compounds and is sourced from reference[15]

Signaling Pathways and Mechanisms of Action

Molecular docking studies have provided valuable insights into the potential mechanisms of action of 1,2,3-triazole-benzoic acid derivatives. For example, in the context of anticancer activity, these compounds are often designed to interact with key proteins in cancer-related signaling pathways.

G cluster_pathway Apoptosis Induction Pathway Triazole_Benzoic_Acid 1,2,3-Triazole Benzoic Acid Derivative Bax_Bcl_xL Bax/Bcl-xL Interaction Triazole_Benzoic_Acid->Bax_Bcl_xL Inhibition Mitochondria Mitochondria Bax_Bcl_xL->Mitochondria Regulation of Mitochondrial Permeability Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by certain 1,2,3-triazole derivatives.[18]

Conclusion

The integration of the 1,2,3-triazole moiety into benzoic acid scaffolds has proven to be a highly effective strategy in the development of novel therapeutic agents. The synthetic tractability afforded by click chemistry, coupled with the favorable physicochemical properties of the triazole ring, has enabled the creation of diverse compound libraries with a wide range of biological activities. The data clearly indicates that these derivatives hold significant promise as anticancer, antimicrobial, and enzyme-inhibiting drugs. Future research will likely focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as further elucidating their precise mechanisms of action to guide the rational design of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: Copper-Catalyzed Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the copper-catalyzed synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key intermediate in the development of pharmaceuticals, such as orexin receptor antagonists. The methodologies described herein are based on established Ullmann-Goldberg coupling reactions, offering a reliable and scalable approach.

Introduction

The N-arylation of 1,2,3-triazoles is a critical transformation in medicinal chemistry. Copper-catalyzed methods have emerged as a robust and efficient means to achieve this, providing access to N-2 substituted triazoles with high regioselectivity. The synthesis of this compound and its derivatives is of significant interest due to their application in the synthesis of bioactive molecules.[1][2] This document outlines a general protocol for this synthesis, along with relevant data and a visual representation of the experimental workflow.

Experimental Protocols

The following protocol is a generalized procedure derived from the copper-catalyzed N-arylation of a halo-benzoic acid with 1,2,3-triazole. This method can be adapted for various substituted benzoic acids.

Protocol 1: Copper-Catalyzed N-Arylation of 2-Iodobenzoic Acid

This protocol is adapted from the synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.[3]

Materials:

  • 2-Iodobenzoic acid

  • 1,2,3-Triazole

  • Copper(I) iodide (CuI)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (ligand)

  • Caesium carbonate (Cs₂CO₃) (base)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethyl acetate

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • To a reaction vessel, add N,N-dimethylformamide (DMF, 30 mL), 1,2,3-triazole (3.45 g, 50 mmol), 2-iodobenzoic acid (5.24 g, 20 mmol), caesium carbonate (11.72 g, 36 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.51 g, 3.6 mmol), and cuprous iodide (0.38 g, 2 mmol) under a nitrogen atmosphere.

  • Heat the reaction mixture to 100 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (60 mL) and extract with ethyl acetate (2 x 200 mL).

  • Combine the aqueous layers and acidify to a pH of 1-2 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer again with ethyl acetate (2 x 200 mL).

  • Combine all organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a dichloromethane/methanol (50/1 v/v) eluent to yield the final product.

Data Presentation

The following table summarizes quantitative data from various copper-catalyzed syntheses of this compound derivatives.

Starting MaterialCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Iodo-5-methylbenzoic acidCuI (10)trans-N,N'-Dimethyl-1,2-cyclohexanediamine (18)Cs₂CO₃DMF100468[3]
2-Bromo-4-methylbenzoic acidCu₂ONoneK₂CO₃MeCNNot specifiedNot specifiedNot specified[1][4]
Aryl Iodides/BromidesCuIDiamine LigandsK₃PO₄ or K₂CO₃Dioxane or Toluene11024Good[5]
4-IodotolueneCu₂ON-ligand-BCs₂CO₃DMFNot specifiedNot specifiedExcellent[6]

Experimental Workflow

The following diagram illustrates the key steps in the copper-catalyzed synthesis of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - 2-Halobenzoic Acid - 1,2,3-Triazole - Copper Catalyst (e.g., CuI) - Ligand - Base (e.g., Cs₂CO₃) - Solvent (e.g., DMF) heating Heat under Nitrogen Atmosphere reagents->heating 1 extraction Aqueous Work-up & Extraction heating->extraction 2 acidification Acidification extraction->acidification 3 extraction2 Second Extraction acidification->extraction2 4 drying Drying and Concentration extraction2->drying 5 chromatography Silica Gel Chromatography drying->chromatography 6 product Final Product: This compound chromatography->product 7

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acid for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key intermediate in the manufacturing of various pharmaceutical compounds. The information presented is curated from established scientific literature and patents to ensure reliability and scalability for pharmaceutical applications.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry, notably as intermediates in the synthesis of orexin receptor antagonists for the treatment of sleep disorders.[1][2] The selective synthesis of the N2-substituted triazole isomer is a critical challenge that must be addressed for efficient and pure active pharmaceutical ingredient (API) production. This document outlines two primary scalable synthetic routes and provides detailed protocols for their implementation.

Synthetic Routes Overview

Two main strategies have been identified for the scalable synthesis of this compound and its analogs:

  • Route A: Ullmann-Goldberg Coupling: This approach involves a copper-catalyzed coupling of a 2-halobenzoic acid derivative with 1H-1,2,3-triazole.[3][4] This method is often preferred for its directness.

  • Route B: Multi-step Synthesis from Fluoronitrobenzene Derivatives: This is a four-step synthesis that begins with the N²-arylation of a protected triazole, followed by a series of functional group transformations.[1][2] This route offers high regioselectivity.

Quantitative Data Summary

The following table summarizes key quantitative data for the two primary synthetic routes, providing a basis for comparison and selection for scale-up.

ParameterRoute A: Ullmann-Goldberg CouplingRoute B: Multi-step Synthesis
Starting Materials 2-Iodo/Bromo-benzoic acid derivative, 1H-1,2,3-triazole1-Fluoro-2-nitrobenzene derivative, 4,5-dibromo-2H-1,2,3-triazole
Catalyst/Reagents CuI, Cs₂CO₃ or K₂CO₃, ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine)K₂CO₃, Pd/C, NaNO₂, KI, i-PrMgCl/CO₂
Solvent DMF, Dioxane, THFDMF, Toluene, THF
Reaction Temperature 65-100 °CRoom Temperature to 100 °C (step-dependent)
Overall Yield ~60-81% (regioisomeric mixture)~79% (for a related analog on a 40-90 g scale)[2]
Regioselectivity (N2:N1) Variable, can be around 81:19[5]Highly selective for N2-isomer[1][2]
Purification Strategy Crystallization of salts to separate isomersNot explicitly detailed, but high selectivity minimizes the need for isomer separation.

Experimental Protocols

Route A: Ullmann-Goldberg Coupling Protocol

This protocol is a generalized procedure based on literature for the synthesis of this compound derivatives.[4][6]

Materials:

  • 2-Iodo-5-methylbenzoic acid (or other appropriate benzoic acid derivative)

  • 1,2,3-Triazole

  • Cesium Carbonate (Cs₂CO₃)

  • Copper(I) Iodide (CuI)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Concentrated Hydrochloric Acid

  • Anhydrous Sodium Sulfate

Procedure:

  • To a nitrogen-purged reactor, add N,N-dimethylformamide (DMF), 1,2,3-triazole, 2-iodo-5-methylbenzoic acid, cesium carbonate, trans-N,N'-dimethyl-1,2-cyclohexanediamine, and copper(I) iodide.

  • Heat the reaction mixture to 100 °C and maintain for 4 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., HPLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography or by crystallization techniques to isolate the desired this compound derivative.

Route B: Multi-step Synthesis Protocol

This protocol is based on a highly selective and scalable synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids.[1][2]

Step 1: N²-Arylation of 4,5-dibromo-2H-1,2,3-triazole

  • In a suitable reactor, dissolve 1-fluoro-2-nitrobenzene derivative and 4,5-dibromo-2H-1,2,3-triazole in DMF.

  • Add potassium carbonate (K₂CO₃) to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry and concentrate the organic phase to obtain the N²-arylated dibromotriazole.

Step 2: Hydrogenation

  • Dissolve the product from Step 1 in a suitable solvent such as toluene.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the nitro group is reduced to an amine.

  • Filter off the catalyst and concentrate the solvent to yield the aniline derivative.

Step 3: Sandmeyer Iodination

  • Dissolve the aniline derivative from Step 2 in a suitable acidic medium.

  • Cool the solution and add sodium nitrite (NaNO₂) to form the diazonium salt.

  • Add a solution of potassium iodide (KI) to the diazonium salt solution to introduce the iodine atom.

  • Work up the reaction to isolate the iodinated compound.

Step 4: Grignard Carboxylation

  • Dissolve the iodinated compound from Step 3 in an anhydrous ether solvent like THF.

  • Cool the solution and add isopropylmagnesium chloride (i-PrMgCl) to form the Grignard reagent.

  • Bubble carbon dioxide (CO₂) gas through the reaction mixture.

  • Quench the reaction with an acidic aqueous solution.

  • Extract the product, dry, and purify to obtain the final this compound.

Visualizations

Synthetic Pathway of this compound (Route A)

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Products 2-Halobenzoic Acid 2-Halobenzoic Acid Reaction 2-Halobenzoic Acid->Reaction 1H-1,2,3-Triazole 1H-1,2,3-Triazole 1H-1,2,3-Triazole->Reaction CuI / Ligand CuI / Ligand CuI / Ligand->Reaction Base (e.g., Cs2CO3) Base (e.g., Cs2CO3) Base (e.g., Cs2CO3)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Heat Heat Heat->Reaction Regioisomeric Mixture Regioisomeric Mixture Purification Purification Regioisomeric Mixture->Purification Separation This compound This compound 1-(2H-1,2,3-Triazol-1-yl)benzoic Acid 1-(2H-1,2,3-Triazol-1-yl)benzoic Acid Reaction->Regioisomeric Mixture Ullmann-Goldberg Coupling Purification->this compound Desired Isomer Purification->1-(2H-1,2,3-Triazol-1-yl)benzoic Acid Undesired Isomer

Caption: Synthetic pathway via Ullmann-Goldberg coupling.

Experimental Workflow for Scale-up Synthesis

G Start Start Reactor Setup Reactor Setup Start->Reactor Setup Reagent Charging Reagent Charging Reactor Setup->Reagent Charging Reaction Reaction Reagent Charging->Reaction IPC IPC Reaction->IPC In-Process Control (IPC) In-Process Control (IPC) Work-up Work-up Isolation Isolation Work-up->Isolation Purification Purification Isolation->Purification Drying Drying Purification->Drying QC Analysis QC Analysis Drying->QC Analysis Final Product Final Product QC Analysis->Purification Fail QC Analysis->Final Product Pass IPC->Reaction Continue IPC->Work-up Complete

Caption: General experimental workflow for scale-up synthesis.

References

Application Notes and Protocols for the Synthesis of Suvorexant Using 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of Suvorexant, a dual orexin receptor antagonist, utilizing a key precursor, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. The protocols outlined below are based on established synthetic routes described in peer-reviewed literature and patents.

I. Overview of Synthetic Strategy

The synthesis of Suvorexant from its triazole benzoic acid precursor is a critical step in the overall manufacturing process. The general approach involves the coupling of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid with a chiral diazepane intermediate, (R)-5-chloro-2-(7-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. This amide bond formation is a high-yield reaction that constitutes the final key bond-forming event in the synthesis of the active pharmaceutical ingredient (API).

The primary methods for this coupling reaction involve either:

  • Direct Amide Coupling: Utilizing standard peptide coupling reagents.

  • Acid Chloride Formation: Conversion of the benzoic acid to a more reactive acid chloride followed by reaction with the diazepine.

The choice of method can depend on scale, desired purity profile, and available reagents.

II. Synthesis of the Precursor: 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

A crucial step in the synthesis of Suvorexant is the preparation of the key intermediate, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. One common method involves a copper-assisted substitution reaction.[1]

Experimental Protocol: Copper-Assisted Triazole Substitution
  • Reaction Setup: To a solution of a commercially available benzoic acid derivative (e.g., 2-bromo- or 2-iodo-5-methylbenzoic acid) in a suitable solvent such as DMF, add 1,2,3-triazole and a copper(I) catalyst (e.g., CuI).[2][3]

  • Reaction Conditions: The reaction mixture is heated at elevated temperatures.[1] Microwave irradiation can also be employed to facilitate the reaction.[2]

  • Workup and Purification: Upon completion, the reaction mixture is treated with N,N'-dimethylethylenediamine in acid to sequester the copper catalyst.[1] The product is a mixture of the desired 2-arylated triazole and the undesired 1-arylated triazole byproduct.[1]

  • Isomer Separation: The regioisomers can be separated. One reported method involves subjecting the mixture to sodium t-butoxide in DMF and ethyl acetate to form the corresponding sodium salts. The desired sodium salt of the 2-arylated triazole can be isolated based on its solubility profile.[1]

  • Acidification: Acidification of the isolated carboxylate salt with a dilute acid like HCl yields the desired 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.[1]

A notable yield for this multi-step sequence is approximately 60%.[1]

III. Synthesis of Suvorexant

The final step in the synthesis of Suvorexant involves the coupling of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid with the chiral diazepine intermediate.

Method A: Direct Amide Coupling

This method utilizes standard peptide coupling reagents to facilitate the formation of the amide bond.

  • Reactant Preparation: Dissolve the diazepine intermediate in an appropriate solvent such as N,N-dimethylformamide (DMF).[1]

  • Addition of Reagents: To the solution, add 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a coupling agent such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI), and an activator like 1-hydroxybenzotriazole (HOBt).[4] A base, typically triethylamine, is also added.[1][4]

  • Reaction Conditions: The reaction is typically stirred at room temperature overnight.[1][4]

  • Workup: The reaction is quenched by the addition of a 10% citric acid solution and extracted with ethyl acetate. The organic layer is then washed with a 5% sodium carbonate solution and saturated saline solution.[1]

  • Purification: The crude product is purified by drying the organic layer with anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.[1] Further purification can be achieved by recrystallization from a suitable solvent system like isopropyl acetate and n-propyl acetate.[1]

Method B: Acid Chloride Formation

This method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate.

  • Acid Chloride Formation: Treat 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid with oxalyl chloride in a chilled solvent like DMF or dichloromethane to generate the acid chloride.[1][2] This crude acid chloride is typically used immediately in the next step.[1]

  • Coupling Reaction: The crude acid chloride is then added to a solution of the diazepine intermediate under basic conditions (e.g., in the presence of triethylamine) to form Suvorexant.[1][2]

  • Workup and Purification: An extractive workup is performed, followed by concentration of the organic solution. Suvorexant can be isolated by the slow addition of an anti-solvent like heptane to the dichloromethane solution.[2]

IV. Quantitative Data

The following tables summarize the reported yields and purity for the key synthetic steps.

Table 1: Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Starting MaterialKey ReagentsYieldPurityReference
2-bromo-5-methylbenzoic acid1,2,3-triazole, CuI, NaOtBu, HCl~60% (over 4 steps)Not specified[1]
2-iodo-4-methylbenzoic acid1,2,3-triazole, CuI~40% (after chromatography)Not specified[2]

Table 2: Synthesis of Suvorexant

Coupling MethodKey ReagentsYieldPurityReference
Direct Amide CouplingEDCI, HOBt, Triethylamine97%98.1%[1]
Direct Amide CouplingEDCI, HOBt, Triethylamine93%Not specified
Acid ChlorideOxalyl chloride, Triethylamine95%99.5%[1][2]

V. Visualizations

Synthetic Pathway of Suvorexant

Suvorexant_Synthesis Precursor 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid Coupling Amide Coupling Precursor->Coupling Diazepine (R)-5-chloro-2-(7-methyl- 1,4-diazepan-1-yl)benzo[d]oxazole Diazepine->Coupling Suvorexant Suvorexant Coupling->Suvorexant High Yield

Caption: Overall synthetic route to Suvorexant.

Experimental Workflow for Direct Amide Coupling

Amide_Coupling_Workflow Start Start Dissolve Dissolve Diazepine in DMF Start->Dissolve AddReagents Add Triazole Acid, EDCI, HOBt, TEA Dissolve->AddReagents Stir Stir at Room Temperature Overnight AddReagents->Stir Quench Quench with Citric Acid and Extract with EtOAc Stir->Quench Wash Wash Organic Layer Quench->Wash Purify Dry, Filter, Concentrate and Recrystallize Wash->Purify End Pure Suvorexant Purify->End

Caption: Workflow for the direct amide coupling method.

Logical Relationship of Reagents in Direct Coupling

Reagent_Roles TriazoleAcid 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid Acid Suvorexant Suvorexant Amide Product TriazoleAcid->Suvorexant Diazepine Chiral Diazepine Amine Diazepine->Suvorexant EDCI EDCI Coupling Agent EDCI->Suvorexant facilitates HOBt HOBt Activator HOBt->Suvorexant activates TEA Triethylamine Base TEA->Suvorexant scavenges acid

Caption: Roles of reagents in the direct coupling reaction.

References

Application Notes and Protocols for the Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key intermediate in the manufacturing of pharmaceutically active compounds such as Suvorexant, an orexin receptor antagonist for the treatment of insomnia.[1][2] The synthesis is achieved via a copper-catalyzed N-arylation reaction between 2-iodo-5-methylbenzoic acid and 1,2,3-triazole. This protocol is intended for researchers, scientists, and professionals in drug development, offering a scalable and efficient method.

Introduction

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (C₁₀H₉N₃O₂) is a crucial building block in medicinal chemistry.[1][3] The presented protocol describes an Ullmann-Goldberg type coupling reaction, which is a common and effective method for the formation of C-N bonds. While other synthetic strategies exist, such as those starting from 1-fluoro-2-nitrobenzene derivatives, the copper-catalyzed coupling of a halobenzoic acid with 1,2,3-triazole is a widely adopted and scalable approach.[4][5] This method, however, can lead to the formation of both N-1 and N-2 isomers, necessitating careful purification to isolate the desired N-2 substituted product.[6] The following protocol has been optimized for high yield and purity of the target compound.

Experimental Protocol

This protocol is based on a copper(I)-catalyzed coupling reaction between 2-iodo-5-methylbenzoic acid and 1,2,3-triazole.

Materials and Reagents:

  • 2-Iodo-5-methylbenzoic acid

  • 1,2,3-1H-Triazole

  • Cuprous iodide (CuI)

  • Anhydrous potassium carbonate (K₂CO₃) or Caesium carbonate (Cs₂CO₃)

  • trans-N,N'-dimethyl-1,2-cyclohexanediamine (optional ligand)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Ethanol

  • Purified water

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Reaction flask (e.g., 5L)

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (e.g., Buchner funnel)

  • pH meter or pH paper

  • Rotary evaporator

  • Drying oven

Procedure:

  • Reaction Setup:

    • To a 5L reaction flask, add 1.1 kg of acetone.

    • Add 131 g of 2-iodo-5-methylbenzoic acid and stir until dissolved.[7]

    • Add 350 g of anhydrous potassium carbonate.[7]

    • Heat the mixture to reflux (55-60 °C) for 30 minutes.[7]

  • Reaction:

    • Add 114 g of 1,2,3-triazole and 2.4 g of cuprous iodide to the refluxing mixture.[7]

    • Maintain the reaction under reflux at 55-60 °C for 8 hours.[7] Monitor the reaction progress by taking samples every hour.[7]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture and wash the filter cake twice with 120 g of acetone to obtain a white solid.[7]

    • Dissolve the white solid in 1.3 kg of purified water and stir for 30 minutes.[7]

    • At room temperature, slowly add hydrochloric acid dropwise to adjust the pH of the solution to 1.5-2.0, which will precipitate a large amount of white solid.[7]

    • Stir the mixture for 1-2 hours.[7]

    • Filter the precipitate and wash the filter cake twice with purified water.[7]

    • Dry the resulting solid at 50 ± 5 °C to obtain the crude product.[7]

  • Purification (Recrystallization):

    • To a 1L reaction flask, add the crude product, 0.2 kg of absolute ethanol, and 0.2 kg of purified water.

    • Heat the mixture to 75-80 °C until the solid is completely dissolved.[7]

    • Maintain the temperature for 30 minutes.[7]

    • Cool the solution to 0-5 °C to induce crystallization.[7]

    • Filter the white solid and rinse the filter cake with a cold ethanol solution.[7]

  • Drying:

    • Place the purified white crystalline solid in a drying oven at 55 ± 5 °C for 5 hours.[7]

    • Monitor the drying process by checking the loss on drying every 2 hours until it is ≤ 0.5%.[7]

    • This procedure yields the final product, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.[7]

Data Presentation

ParameterValueReference
Molecular Formula C₁₀H₉N₃O₂[7][8]
Molecular Weight 203.20 g/mol [7][8]
CAS Number 956317-36-5[7][8]
Appearance White crystalline solid[7]
Yield 86 g (93%)[7]
Purity (HPLC) 99.91%[7]
Melting Point 173-177 °C
Copper Content < 5 ppm[7]
¹H NMR (600 MHz, CD₃OD) δ (ppm): 7.88 (s, 2H), 7.66 (d, 1H), 7.59 (d, J=8.2 Hz, 1H), 7.50-7.48 (dd, J=8.1 Hz, 1.1 Hz, 1H), 2.45 (s, 3H)[7]
¹³C NMR (151 MHz, CD₃OD) δ (ppm): 169.8, 140.7, 137.5, 136.7, 133.5, 131.5, 129.3, 126.0, 21.0[7]
Mass Spectrum (ESI, negative ion) m/z: 202.1 [M-H]⁻[7]

Visualizations

SynthesisWorkflow Start Starting Materials: 2-Iodo-5-methylbenzoic acid 1,2,3-Triazole Reaction Copper-Catalyzed Coupling - CuI, K2CO3 - Acetone, 55-60°C, 8h Start->Reaction Workup Work-up - Filtration - Water Wash Reaction->Workup Precipitation Acidification & Precipitation - HCl to pH 1.5-2.0 Workup->Precipitation Crude Crude Product Precipitation->Crude Purification Recrystallization - Ethanol/Water - Cool to 0-5°C Crude->Purification Final Final Product: 5-methyl-2-(2H-1,2,3-triazol- 2-yl)benzoic acid Purification->Final

References

Application of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2H-1,2,3-Triazol-2-yl)benzoic acid is a heterocyclic compound that has emerged as a significant building block in modern medicinal chemistry. Its structural rigidity and capacity for hydrogen bonding have made it a valuable scaffold in the design of bioactive molecules. This compound is most notably utilized as a key intermediate in the synthesis of dual orexin receptor antagonists (DORAs), a class of drugs developed for the treatment of insomnia. The 2-(2H-1,2,3-triazol-2-yl)phenyl moiety is a critical pharmacophore that contributes to the high affinity and selectivity of these antagonists for orexin receptors.

Core Application: Dual Orexin Receptor Antagonists

The primary application of this compound in medicinal chemistry is in the development of dual orexin receptor antagonists. The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness. By blocking the activity of both orexin receptors, DORAs can effectively suppress the wake drive, leading to an improvement in sleep onset and maintenance.

Mechanism of Action

Orexin neuropeptides, released from neurons in the lateral hypothalamus, bind to OX1 and OX2 receptors on downstream neurons, promoting a state of wakefulness. Dual orexin receptor antagonists competitively inhibit the binding of orexin-A and orexin-B to both receptor subtypes. This blockade of orexin signaling reduces wakefulness and facilitates sleep. The this compound scaffold is a key component of suvorexant (Belsomra®), the first approved DORA for the treatment of insomnia.

G cluster_0 Orexin System and DORA Mechanism Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R activates OX2R OX2R Orexin-A->OX2R activates Orexin-B Orexin-B Orexin-B->OX2R activates Wakefulness Wakefulness OX1R->Wakefulness promotes OX2R->Wakefulness promotes DORA Dual Orexin Receptor Antagonist (e.g., Suvorexant) DORA->OX1R blocks DORA->OX2R blocks

Caption: Mechanism of action of a Dual Orexin Receptor Antagonist (DORA).

Structure-Activity Relationship (SAR)

The this compound scaffold is a crucial element for the antagonistic activity of DORAs. SAR studies have demonstrated that modifications to the amide portion of molecules containing this core can significantly impact potency and selectivity for orexin receptors. The following table presents data for a series of 2-(2H-1,2,3-triazol-2-yl)benzamide analogs, highlighting the importance of the substituent on the amide nitrogen for receptor affinity.

Table 1: In Vitro Orexin Receptor Antagonistic Activity of 2-(2H-1,2,3-Triazol-2-yl)benzamide Analogs

CompoundR GroupOX1R IC50 (nM)OX2R IC50 (nM)
1 H>10000>10000
2a Ethyl1400330
2b Propyl780160
2c Isopropyl3000480
2d Cyclopropyl1100190
3a 2-(Dimethylamino)ethyl28036
3b 2-Methoxyethyl50079
3c 2-(Methylsulfonyl)ethyl42056
4a 2-(Pyridin-2-yl)ethyl13015
4b 2-(Pyrimidin-2-yl)ethyl16018
4c 2-(Thiazol-2-yl)ethyl12014

Data sourced from Bioorganic & Medicinal Chemistry, 2015, 23(6), 1260-1275.

Experimental Protocols

Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound via an Ullmann condensation reaction.

G cluster_1 Synthesis Workflow Start Starting Materials (2-Iodobenzoic acid, 1H-1,2,3-Triazole) Reaction Ullmann Condensation (CuI, Cs2CO3, DMF) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the target compound.

Materials:

  • 2-Iodobenzoic acid

  • 1H-1,2,3-Triazole

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a round-bottom flask, combine 2-iodobenzoic acid (1.0 eq.), 1H-1,2,3-triazole (1.2 eq.), CuI (0.1 eq.), and Cs₂CO₃ (2.0 eq.).

  • Add anhydrous DMF and purge the reaction mixture with nitrogen for 15 minutes.

  • Heat the mixture to 110-120 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous mixture to a pH of 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product.

Orexin Receptor Binding Assay

This protocol provides a method for determining the binding affinity of a test compound to the orexin receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing either human OX1R or OX2R.

  • [¹²⁵I]-Orexin-A (radioligand).

  • Test compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, [¹²⁵I]-Orexin-A (at a concentration near its Kd), and the cell membranes.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known orexin receptor antagonist.

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the binding by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition of specific binding for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of a test compound to act as an antagonist by detecting changes in intracellular calcium levels in response to an orexin agonist.

G cluster_2 Calcium Mobilization Assay Workflow Cell_Plating Plate OX1R/OX2R expressing cells Dye_Loading Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add test compound (antagonist) Dye_Loading->Compound_Addition Agonist_Addition Add Orexin-A (agonist) Compound_Addition->Agonist_Addition Measurement Measure fluorescence Agonist_Addition->Measurement

Caption: Workflow for the calcium mobilization functional assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing either human OX1R or OX2R.

  • Black, clear-bottom 96-well or 384-well cell culture plates.

  • Fluo-4 AM or other suitable calcium-sensitive dye.

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Orexin-A.

  • Test compound.

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Seed the cells into the microplates and allow them to attach and grow to confluence.

  • Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

  • Aspirate the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Prepare serial dilutions of the test compound and a solution of orexin-A at a concentration that gives a submaximal response (EC₈₀).

  • Place the cell plate and compound plates into the fluorescence plate reader.

  • Establish a stable baseline fluorescence reading for each well.

  • Add the test compound dilutions to the cell plate and incubate for 15-20 minutes.

  • Add the orexin-A solution to the wells and immediately begin recording the fluorescence signal over time to capture the calcium transient.

  • Determine the inhibitory effect of the test compound on the orexin-A-induced calcium flux and calculate the IC₅₀ value from the concentration-response curve.

Application Notes and Protocols for N-arylation of 1,2,3-Triazole with Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-arylation of 1,2,3-triazoles with benzoic acid derivatives, a crucial transformation for the synthesis of a wide range of biologically active compounds and functional materials. The protocols outlined below are based on established palladium- and copper-catalyzed cross-coupling reactions, offering solutions for achieving high yields and regioselectivity.

Introduction

N-aryl-1,2,3-triazoles are privileged structural motifs in medicinal chemistry, exhibiting a broad spectrum of biological activities. The direct N-arylation of the 1,2,3-triazole ring with benzoic acid derivatives presents a synthetic challenge due to the presence of multiple nucleophilic nitrogen atoms and the potentially coordinating carboxylic acid group. This application note details two effective methods to achieve this transformation: a highly N2-selective palladium-catalyzed arylation using a protected benzoic acid derivative, and a multi-step sequence involving a copper-catalyzed arylation followed by functional group manipulations to install the carboxylic acid moiety.

Data Presentation

The following table summarizes representative quantitative data for the N-arylation of 1,2,3-triazoles with aryl halides, which can be adapted for benzoic acid ester derivatives.

EntryAryl Halide/DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)N2:N1 selectivity
1Methyl 4-bromobenzoatePd₂(dba)₃ (1.5)Bulky Biarylphosphine (3.6)K₃PO₄Toluene1001285>97:3
2Ethyl 3-iodobenzoatePd₂(dba)₃ (1.5)Bulky Biarylphosphine (3.6)K₃PO₄Toluene1001282>97:3
3Methyl 4-chlorobenzoatePd₂(dba)₃ (2.0)Bulky Biarylphosphine (4.8)K₃PO₄Dioxane1102475>95:5
44-IodotolueneCu₂O (5.0)N,N'-dimethylethylenediamine (10)Cs₂CO₃DMF1102490Moderate
51-Bromo-4-nitrobenzeneCuI (10)NoneK₂CO₃DMF1402478N/A

Experimental Protocols

Method 1: Palladium-Catalyzed N2-Selective Arylation of 1,2,3-Triazole with a Benzoic Acid Ester Derivative

This protocol is adapted from a highly N2-selective palladium-catalyzed arylation method. It involves the coupling of 1,2,3-triazole with a methyl or ethyl ester of a halobenzoic acid, followed by hydrolysis to yield the desired N-aryl benzoic acid.

Materials and Equipment:

  • 1,2,3-Triazole

  • Methyl 4-bromobenzoate (or other halo-benzoic acid ester)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A bulky biaryl phosphine ligand (e.g., tBuXPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Rotary evaporator

  • NMR spectrometer for product characterization

  • Mass spectrometer for product characterization

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

Step-by-Step Procedure:

Part A: N-Arylation

  • Catalyst Pre-activation: In a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the bulky biaryl phosphine ligand (0.036 mmol, 3.6 mol%). Add 2 mL of anhydrous toluene and stir the mixture at 80 °C for 10 minutes. This pre-heating step is crucial for the formation of the active catalyst.

  • Reaction Setup: To the pre-activated catalyst mixture, add 1,2,3-triazole (1.0 mmol), methyl 4-bromobenzoate (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the N-aryl-1,2,3-triazole methyl ester.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part B: Ester Hydrolysis

  • Saponification: Dissolve the purified N-aryl-1,2,3-triazole methyl ester (1.0 mmol) in a mixture of THF (5 mL) and methanol (2 mL). Add a solution of lithium hydroxide (2.0 mmol) in water (2 mL).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate of the N-aryl benzoic acid should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: Multi-step Synthesis of N2-Aryl Benzoic Acids from 4,5-Dibromo-2H-1,2,3-triazole

This protocol is based on a literature procedure for the synthesis of N2-substituted triazole derivatives of benzoic acids and involves a four-step sequence.[1]

Materials and Equipment:

  • 4,5-Dibromo-2H-1,2,3-triazole

  • A suitable fluoronitroarene (e.g., 1-fluoro-4-nitrobenzene)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Magnesium turnings (Mg)

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • Standard laboratory glassware for organic synthesis

Step-by-Step Procedure:

  • Step 1: N2-Arylation of 4,5-Dibromo-2H-1,2,3-triazole.

    • In a round-bottom flask, dissolve 4,5-dibromo-2H-1,2,3-triazole (1.0 mmol) and the fluoronitroarene (1.1 mmol) in DMF (5 mL).

    • Add potassium carbonate (2.0 mmol) and heat the mixture at 80-100 °C for 12-24 hours.

    • After completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the N2-aryl-4,5-dibromo-1,2,3-triazole.

  • Step 2: Reduction of the Nitro Group.

    • Dissolve the product from Step 1 in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the corresponding aniline derivative.

  • Step 3: Sandmeyer Reaction.

    • Dissolve the aniline derivative from Step 2 in a mixture of aqueous HCl.

    • Cool the solution to 0 °C and add a solution of sodium nitrite in water dropwise.

    • Stir the mixture at 0 °C for 30 minutes to form the diazonium salt.

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent, wash, dry, and purify by chromatography to yield the iodoaryl-triazole derivative.

  • Step 4: Grignard Reaction and Carboxylation.

    • Prepare the Grignard reagent by reacting the iodoaryl-triazole from Step 3 with magnesium turnings in anhydrous diethyl ether or THF.

    • Once the Grignard reagent is formed, pour it over crushed dry ice (solid CO₂).

    • Allow the mixture to warm to room temperature, then quench with aqueous HCl.

    • Extract the product with an organic solvent, wash with water, dry, and concentrate.

    • Purify the final product, the N2-aryl benzoic acid, by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_method1 Method 1: Pd-Catalyzed N-Arylation cluster_method2 Method 2: Multi-step Synthesis reagents1 1,2,3-Triazole + Methyl 4-bromobenzoate coupling N-Arylation (100 °C, Toluene) reagents1->coupling catalyst_prep Catalyst Pre-activation (Pd₂(dba)₃ + Ligand) catalyst_prep->coupling workup1 Work-up & Purification coupling->workup1 ester_product N-Aryl-1,2,3-triazole Methyl Ester workup1->ester_product hydrolysis Ester Hydrolysis (LiOH, THF/MeOH) ester_product->hydrolysis acidification Acidification & Isolation hydrolysis->acidification final_product1 N-Aryl Benzoic Acid acidification->final_product1 start_mat 4,5-Dibromo-2H-1,2,3-triazole + Fluoronitroarene n_arylation2 N2-Arylation (K₂CO₃, DMF) start_mat->n_arylation2 nitro_reduction Nitro Reduction (H₂, Pd/C) n_arylation2->nitro_reduction sandmeyer Sandmeyer Reaction (NaNO₂, KI) nitro_reduction->sandmeyer grignard Grignard & Carboxylation (Mg, CO₂) sandmeyer->grignard final_product2 N2-Aryl Benzoic Acid grignard->final_product2

Caption: Experimental workflows for the synthesis of N-aryl-1,2,3-triazole benzoic acid derivatives.

Proposed Catalytic Cycle for Palladium-Catalyzed N-Arylation

catalytic_cycle Pd(0)L Pd(0)Lₙ Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Aryl-Pd(II)-X Aryl-Pd(II)(Lₙ)-X Oxidative\nAddition->Aryl-Pd(II)-X Ligand\nExchange Ligand Exchange Aryl-Pd(II)-X->Ligand\nExchange Aryl-Pd(II)-Triazole Aryl-Pd(II)(Lₙ)-Triazole Ligand\nExchange->Aryl-Pd(II)-Triazole Reductive\nElimination Reductive Elimination Aryl-Pd(II)-Triazole->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Product N-Aryl-1,2,3-triazole Reductive\nElimination->Product Aryl-X Aryl-X Aryl-X->Oxidative\nAddition Triazole 1,2,3-Triazole (Base) Triazole->Ligand\nExchange

Caption: Proposed catalytic cycle for the palladium-catalyzed N-arylation of 1,2,3-triazole.

References

Application Notes and Protocols for Orexin Receptor Antagonists Derived from 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-(2H-1,2,3-triazol-2-yl)benzoic acid and its derivatives in the development of orexin receptor antagonists. This document outlines the synthesis of a key antagonist, suvorexant, and details the essential in vitro and in vivo protocols for the characterization of these compounds.

Introduction

The orexin system, comprising neuropeptides orexin-A and orexin-B and their G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep and wakefulness.[1][2] Antagonism of these receptors presents a promising therapeutic strategy for the treatment of insomnia. The this compound scaffold has emerged as a key pharmacophore in the design of potent dual orexin receptor antagonists (DORAs), most notably suvorexant (MK-4305), which is approved for the treatment of insomnia.[2]

These notes will detail the synthetic route to suvorexant, methods for evaluating compound-receptor interactions, functional cellular responses, and in vivo efficacy in preclinical models.

Synthesis of Orexin Receptor Antagonists

The synthesis of suvorexant serves as a prime example of the application of 2-(5-methyl-2H-1,2,3-triazol-2-yl)benzoic acid as a key intermediate. The general synthetic strategy involves the coupling of this benzoic acid derivative with a chiral diazepane moiety.

Logical Workflow for Suvorexant Synthesis

G A 2-Iodo-4-methylbenzoic acid C Copper-catalyzed Amination A->C B 1H-1,2,3-Triazole B->C D 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid C->D H Amide Coupling D->H E (R)-3-Aminobutanoic acid F Multi-step synthesis E->F G (R)-7-Methyl-1,4-diazepan-1-yl moiety F->G G->H I Suvorexant Precursor H->I K Final Condensation I->K J 2,5-Dichlorobenzoxazole J->K L Suvorexant K->L

Caption: Synthetic workflow for Suvorexant.

In Vitro Characterization

The initial characterization of novel orexin receptor antagonists involves determining their binding affinity and functional potency at both OX1 and OX2 receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[3][4] These assays measure the displacement of a radiolabeled ligand by the test compound.

Experimental Workflow for Radioligand Binding Assay

G A Prepare membranes from CHO or HEK293 cells expressing OX1R or OX2R B Incubate membranes with radioligand (e.g., [3H]-EMPA) and varying concentrations of test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Data Analysis: Determine IC50 and Ki values D->E G Orexin Orexin-A or -B OXR OX1R / OX2R Orexin->OXR binds Gq Gq protein OXR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Antagonist Orexin Antagonist (e.g., Suvorexant) Antagonist->OXR blocks binding G A Administer compound to rodents (e.g., oral gavage) B Collect blood samples at various time points A->B C Separate plasma and analyze drug concentration (e.g., LC-MS/MS) B->C D Data Analysis: Determine key PK parameters (Cmax, Tmax, AUC, t1/2) C->D

References

Application Notes and Protocols for the Analytical Characterization of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2H-1,2,3-Triazol-2-YL)benzoic acid is a key chemical intermediate in the synthesis of various pharmaceutically active compounds, including orexin receptor antagonists used in the treatment of sleep disorders.[1][2] Rigorous analytical characterization is essential to ensure its identity, purity, and solid-state properties, which are critical for quality control, process development, and regulatory compliance in the pharmaceutical industry. This document provides detailed protocols for the characterization of this compound using a suite of complementary analytical techniques.

The workflow for comprehensive characterization involves a multi-step process, beginning with chromatographic separation for purity assessment, followed by spectroscopic and thermal analysis for structural confirmation and physical property determination.

General Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Solid-State Analysis cluster_4 Data Interpretation Prep Weigh and Dissolve Sample HPLC HPLC for Purity Prep->HPLC Inject LCMS LC-MS for Identity Prep->LCMS Inject NMR NMR for Structure Prep->NMR Analyze XRPD XRPD for Crystallinity Prep->XRPD Analyze Solid Report Compile Certificate of Analysis HPLC->Report LCMS->Report NMR->Report Thermal DSC/TGA for Thermal Properties XRPD->Thermal Thermal->Report

A general workflow for the analytical characterization of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and quantify any related impurities using a reverse-phase HPLC method with UV detection.

Experimental Protocol:

  • Materials and Reagents:

    • This compound reference standard and sample

    • Acetonitrile (HPLC grade)

    • Formic acid (ACS grade)

    • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) acetonitrile and water.

    • Accurately weigh approximately 10 mg of the sample and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumental Method:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm and 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent, assuming all components have a similar response factor at the detection wavelength. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Data Presentation:

ParameterExpected Value
Retention Time (t R )Analyte-specific (e.g., 10-15 min)
Purity≥ 98.0%
Relative Retention Time (RRT) of ImpuritiesVaries based on impurity profile

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the molecular weight and identity of this compound.

Experimental Protocol:

  • Materials and Reagents:

    • As per the HPLC protocol.

  • Instrumentation:

    • LC-MS system equipped with an Electrospray Ionization (ESI) source.

    • A C18 column suitable for LC-MS analysis (e.g., 2.1 mm x 50 mm, 1.8 µm).[3]

  • Sample Preparation:

    • Prepare a sample solution at approximately 10 µg/mL in a 50:50 (v/v) acetonitrile/water diluent.

  • Instrumental Method:

    • LC Conditions: Use a rapid gradient similar to the HPLC method but adapted for a shorter column and faster run time.

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.4 mL/min[3]

      • Gradient: 10% to 90% B over 5 minutes.

    • MS Conditions:

      • Ionization Mode: ESI, Positive and Negative

      • Scan Range: m/z 50 - 500

      • Capillary Voltage: 3.5 kV

      • Drying Gas Temperature: 300 °C

      • Nebulizer Pressure: 40 psi

  • Data Analysis:

    • Extract the mass spectrum corresponding to the main chromatographic peak.

    • Identify the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode.

    • Compare the observed mass with the calculated exact mass of the compound (C₉H₇N₃O₂ = 189.0538 g/mol ).

Data Presentation:

ParameterCalculated Value (m/z)Observed Value (m/z)
[M+H]⁺190.0611To be determined
[M-H]⁻188.0465To be determined

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure and isomeric form of this compound.

Experimental Protocol:

  • Materials and Reagents:

    • This compound sample

    • Deuterated solvent: DMSO-d₆ or CDCl₃[4]

    • Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher)[4]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Instrumental Method:

    • Experiments: ¹H NMR, ¹³C NMR.

    • Temperature: 25 °C

    • ¹H NMR: Acquire standard proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale using the residual solvent peak or TMS (δ 0.00).

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. The key is to distinguish the 2-substituted (2H) triazole from the 1-substituted (1H) isomer. The 2H-isomer is expected to show a single, sharp signal for the two equivalent triazole protons.

Data Presentation:

¹H NMR (400 MHz, DMSO-d₆)¹³C NMR (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~13.5 (s, 1H)-COOH
~8.1 (s, 2H)Triazole H
~7.9 (dd, 1H)Aromatic H
~7.7-7.5 (m, 3H)Aromatic H
(Note: Expected chemical shifts are estimates based on similar structures and may vary slightly.)[4][5]

Solid-State Characterization

The combination of different analytical techniques provides a comprehensive understanding of the material's properties, from its fundamental chemical identity to its bulk physical characteristics.

G Complementary Nature of Analytical Techniques cluster_props Material Properties cluster_techs Analytical Techniques Compound This compound Identity Identity & Mol. Weight Structure Chemical Structure Purity Purity Profile SolidState Solid-State Form LCMS LC-MS LCMS->Identity NMR NMR NMR->Structure HPLC HPLC HPLC->Purity XRPD_DSC XRPD / DSC XRPD_DSC->SolidState

How different analytical techniques characterize material properties.
X-Ray Powder Diffraction (XRPD)

Objective: To characterize the crystalline form of the solid material and confirm its polymorphic identity.

Experimental Protocol:

  • Instrumentation:

    • Powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample Preparation:

    • Gently grind a small amount of the solid sample to ensure a uniform particle size.

    • Mount the powder on a zero-background sample holder.

  • Instrumental Method:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Scan Range (2θ): 3° to 40°

    • Step Size: 0.02°

    • Scan Speed: 2°/min

  • Data Analysis:

    • Identify the characteristic peaks (2θ values) in the diffractogram.

    • Compare the obtained pattern with reference data for known crystalline forms. Different polymorphs will exhibit distinct XRPD patterns.[6][7]

Data Presentation:

Characteristic Peaks (2θ ± 0.2°)
To be determined
To be determined
To be determined
(Note: Data for specific derivatives like 5-methyl- and 5-methoxy- analogs show characteristic peaks. For example, a crystalline form of 5-methyl-2-(2H-[4][5][8]triazol-2-yl)-benzoic acid has peaks at 11.8°, 13.0°, 13.9°, 16.6°, and 21.1° 2θ.)[6]
Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of the material.

Experimental Protocol:

  • Instrumentation:

    • Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Crimp the pan with a lid (a pinhole may be added to allow for the escape of any volatiles).

  • Instrumental Method:

    • Temperature Program: Heat from 25 °C to 200 °C (or above the expected melting point) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis:

    • Determine the onset temperature and the peak maximum of the melting endotherm. This provides the melting range of the substance. A sharp melting peak is indicative of high purity.

Data Presentation:

Thermal EventOnset Temperature (°C)Peak Temperature (°C)
MeltingTo be determinede.g., ~173-176 °C for derivatives[6]

References

Application Notes and Protocols for the Functionalization of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of 2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key scaffold in modern medicinal chemistry. The primary focus of this document is to detail synthetic methodologies for creating diverse derivatives and to discuss their application in drug discovery, with a particular emphasis on the development of orexin receptor antagonists.

Introduction

The this compound core is a privileged structure in drug discovery, most notably as a cornerstone of dual orexin receptor antagonists (DORAs) like suvorexant, used in the treatment of insomnia. The 1,2,3-triazole moiety offers metabolic stability and acts as a bioisostere for other functional groups, while the benzoic acid provides a convenient handle for a variety of chemical modifications. This allows for the exploration of a broad chemical space to optimize pharmacokinetic and pharmacodynamic properties.

Key Functionalization Strategies

The carboxylic acid group of this compound is the primary site for functionalization. The most common strategies include amide bond formation, esterification, and, to a lesser extent, transformations that lead to biaryl structures via Suzuki coupling of corresponding halogenated precursors.

Amide Bond Formation

Amide coupling is a widely used reaction to introduce a diverse range of substituents, which can modulate the biological activity and physicochemical properties of the parent molecule.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents (Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the amine (1.0 - 1.2 equivalents) to the solution.

  • Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.

  • Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This method is a classic and cost-effective approach for amide bond formation.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • EDC (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard work-up and purification reagents (DCM, 1M HCl, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • To a solution of this compound (1 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.2-1.5 equivalents) in anhydrous DCM or DMF, add DIEA (2.0-3.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2-1.5 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Amide Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine: - this compound - Amine - Coupling Reagent (e.g., HATU or EDC/HOBt) - Base (e.g., DIEA) - Anhydrous Solvent (e.g., DMF or DCM) stir Stir at RT (12-24h) reagents->stir Initiate Reaction monitor Monitor by TLC/LC-MS stir->monitor quench Dilute with Organic Solvent monitor->quench Reaction Complete wash Wash with: - Sat. NaHCO3 (aq) - Brine quench->wash dry Dry over Na2SO4, Filter, Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography product Isolated Product chromatography->product

Caption: General workflow for amide bond formation.

Esterification

Ester derivatives can be synthesized to improve properties such as cell permeability and to act as prodrugs.

Protocol 3: Fischer Esterification

A straightforward method using an excess of alcohol under acidic conditions.

Materials:

  • This compound

  • Alcohol (e.g., Methanol or Ethanol, large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1 equivalent) in the desired alcohol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-16 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography or recrystallization.

Experimental Workflow for Fischer Esterification

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine: - this compound - Excess Alcohol - Catalytic H2SO4 reflux Reflux (4-16h) reactants->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc evaporate Remove Excess Alcohol monitor_tlc->evaporate Reaction Complete extract Dissolve in DCM, Wash with NaHCO3 & Brine evaporate->extract dry_concentrate Dry over Na2SO4, Filter, Concentrate extract->dry_concentrate purify Column Chromatography or Recrystallization dry_concentrate->purify final_product Pure Ester purify->final_product

Caption: General workflow for Fischer esterification.

Suzuki Coupling

While direct Suzuki coupling of the carboxylic acid is not standard, halogenated precursors of this compound can be used to synthesize biaryl derivatives. For instance, starting from a bromo- or iodo-substituted analog.

Protocol 4: Palladium-Catalyzed Suzuki Coupling

This protocol is a general method for the coupling of an aryl halide with a boronic acid.

Materials:

  • Halogenated this compound derivative (e.g., 2-(2H-1,2,3-triazol-2-yl)-5-bromobenzoic acid) (1 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Standard work-up and purification reagents

Procedure:

  • To a degassed solution of the halogenated benzoic acid derivative (1 equivalent) and arylboronic acid (1.5 equivalents) in the solvent mixture, add the palladium catalyst (5 mol%) and base (2 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid or extract with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Functionalized Derivatives

The following table summarizes representative data for key intermediates and derivatives related to the synthesis of suvorexant, a prominent drug molecule based on the this compound scaffold.

CompoundFunctionalizationAmine/AlcoholCoupling ReagentYield (%)M.p. (°C)Reference
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid----173[1]
5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid----80[1]
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid----125[1]
SuvorexantAmide Coupling(R)-7-chloro-5-methyl-1,4-diazepan-1-yl)(5-methyl-1,3-benzoxazol-2-yl)methanoneOxalyl chloride (for acid chloride formation)95-[2]

Application in Drug Discovery: Orexin Receptor Antagonists

The most significant application of the this compound scaffold is in the development of orexin receptor antagonists. Orexins are neuropeptides that regulate wakefulness, and their receptors (OX1R and OX2R) are G-protein coupled receptors. Antagonizing these receptors promotes sleep.

Orexin Signaling Pathway

Orexin A and B, produced in the lateral hypothalamus, bind to OX1 and OX2 receptors located on postsynaptic neurons. This binding activates Gq/11, Gi/o, and Gs proteins, leading to a cascade of downstream effects. The primary outcome is neuronal excitation, which promotes wakefulness. Dual orexin receptor antagonists (DORAs) like suvorexant block the binding of orexins to both receptors, thereby inhibiting this wakefulness-promoting signaling cascade.

Orexin Signaling Pathway and its Antagonism

G cluster_presynaptic Presynaptic Neuron (Lateral Hypothalamus) cluster_postsynaptic Postsynaptic Neuron orexin_peptides Orexin A & B ox1r OX1R orexin_peptides->ox1r binds ox2r OX2R orexin_peptides->ox2r binds g_protein G-Proteins (Gq, Gi, Gs) ox1r->g_protein activates ox2r->g_protein activates plc PLC g_protein->plc activates ac AC g_protein->ac modulates downstream Downstream Effectors (Ion Channels, Kinases) plc->downstream ac->downstream excitation Neuronal Excitation (Wakefulness) downstream->excitation dora DORA (e.g., Suvorexant) dora->ox1r blocks dora->ox2r blocks

Caption: Orexin signaling pathway and inhibition by DORAs.

While the this compound scaffold is heavily associated with orexin antagonists, the broader class of triazole-containing compounds has been investigated for other therapeutic areas, including antiviral and anti-inflammatory applications. However, to date, the specific 2-(2H-1,2,3-triazol-2-yl) isomer of benzoic acid has not been extensively reported in these other contexts in the scientific literature. Therefore, its primary role in drug discovery remains in the modulation of the orexin system.

Conclusion

The this compound scaffold is a versatile and valuable tool in drug discovery. Its straightforward functionalization through standard synthetic protocols allows for the generation of diverse libraries of compounds for biological screening. The success of suvorexant highlights the potential of this scaffold in developing novel therapeutics, particularly for neurological disorders. The provided protocols and data serve as a foundation for researchers to further explore the chemical space and biological applications of this important molecular framework.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main strategies for synthesizing N2-substituted 1,2,3-triazoles, including the target benzoic acid derivative, are:

  • Copper-Catalyzed N-Arylation (Ullmann-type coupling): This is a common method involving the reaction of 1H-1,2,3-triazole with a 2-halobenzoic acid derivative (e.g., 2-iodobenzoic acid) in the presence of a copper(I) catalyst, a ligand, and a base.[1][2] A significant challenge with this route is controlling regioselectivity, as it can produce a mixture of N1 and N2-substituted isomers that require separation.[3]

  • Multi-step Synthesis from Nitroarenes: A highly selective and scalable four-step synthesis starts from 1-fluoro-2-nitrobenzene derivatives.[3][4][5] This method introduces the triazole moiety early via N²-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by a series of functional group transformations to build the benzoic acid.[4][5]

  • Palladium-Catalyzed N-Arylation: Buchwald et al. developed a highly N2-selective palladium-catalyzed arylation of 1,2,3-triazoles, achieving yields of 46–91% and excellent N2-selectivity of over 95%.[3]

Q2: Why is regioselectivity a major issue in this synthesis, and how can it be controlled?

A2: 1,2,3-triazole has two possible sites for N-arylation (N1 and N2), leading to the formation of regioisomers. Controlling selectivity is crucial for maximizing the yield of the desired N2 isomer.

  • Steric Hindrance: Using a substituted triazole, such as 4,5-dibromo-2H-1,2,3-triazole, can sterically hinder the N1 position, thus favoring N2-arylation.[6]

  • Catalyst and Ligand System: The choice of catalyst and ligand is critical. Palladium-based systems have shown higher N2-selectivity compared to some copper-catalyzed methods.[3] For copper-catalyzed reactions, specific N-ligands can significantly improve yields and selectivity.[7][8]

Q3: What is the role of a ligand in the copper-catalyzed reaction?

A3: In copper-catalyzed N-arylation reactions, the ligand is crucial for stabilizing the copper catalyst, improving its solubility, and influencing its reactivity and selectivity.[9] Ligands such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline are often effective in facilitating the C-N bond formation.[1][9] The right ligand can prevent catalyst deactivation and minimize side reactions.[9]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low or No Product Yield 1. Inactive Catalyst: The active catalytic species is Cu(I). If starting with a Cu(II) salt, the reducing agent may be insufficient or degraded. Oxygen can also deactivate the Cu(I) catalyst.[10]1a. Use a fresh, high-purity Cu(I) source like CuI.[1][2] 1b. If using a Cu(II) source, ensure an adequate amount of a reducing agent like sodium ascorbate is present.[10] 1c. Degas solvents and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[9]
2. Poor Reagent Quality: Starting materials (halobenzoic acid, triazole) may be impure. Solvents may not be anhydrous.2a. Verify the purity of starting materials by NMR or LC-MS. Purify if necessary. 2b. Use anhydrous solvents, especially for Grignard reactions or when using strong bases.[4][9]
3. Suboptimal Reaction Conditions: Incorrect temperature, base, or solvent.3a. Screen different bases. Cesium carbonate (Cs₂CO₃) is often effective in these couplings.[1][11] 3b. Optimize the solvent. DMF is a common choice, but others like dioxane or toluene can be screened.[7][9] 3c. Adjust the temperature. Ullmann couplings often require elevated temperatures (e.g., 100-140 °C).[1][12]
Poor N2-Regioselectivity (Mixture of Isomers) 1. Inappropriate Synthetic Route: Direct coupling of 1H-1,2,3-triazole often gives mixtures.[3]1a. Consider the multi-step synthesis starting with 4,5-dibromo-2H-1,2,3-triazole to enforce N2 selectivity.[6] 1b. Explore Pd-catalyzed N-arylation protocols, which are reported to be highly N2-selective.[3]
2. Wrong Catalyst/Ligand System: The chosen copper-ligand combination may not be selective.2a. Screen different ligands. Diamine-based ligands like DMEDA are a good starting point.[1] 2b. Evaluate different copper sources (e.g., CuI, Cu₂O).[7]
Formation of Side Products 1. Homocoupling: Homocoupling of the aryl halide (e.g., Glaser coupling) can occur, especially in the presence of oxygen.[10]1a. Ensure the reaction is performed under a strictly inert atmosphere.
2. Decomposition: Starting materials or product may be unstable at high temperatures.2a. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. 2b. If decomposition is observed, attempt the reaction at a lower temperature, possibly with a more active catalyst system.
Difficulty with Grignard Carboxylation Step 1. Inactive Grignard Reagent: The aryl iodide precursor may be wet, or the glassware and THF may not be perfectly dry.1a. Thoroughly dry all glassware in an oven. Use freshly distilled, anhydrous THF. 1b. Ensure the aryl iodide is completely dry before use.
2. Inefficient CO₂ Quench: Poor delivery or insufficient CO₂ can lead to low carboxylation yields.2a. Bubble dry CO₂ gas vigorously through the reaction mixture at low temperature (-20 °C to 0 °C).[4] 2b. Alternatively, pour the Grignard solution onto an excess of crushed dry ice.

Experimental Protocols & Data

Protocol 1: Copper-Catalyzed N-Arylation of 1,2,3-Triazole

This protocol describes a general procedure for the Ullmann-type coupling. Note: This method may produce a mixture of N1 and N2 isomers and requires optimization for regioselectivity.

Materials:

  • 2-Iodo-5-methylbenzoic acid (1.0 equiv)

  • 1,2,3-Triazole (2.5 equiv)

  • Cuprous Iodide (CuI) (0.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.8 equiv)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (0.18 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried reaction vessel, add 2-iodo-5-methylbenzoic acid, 1,2,3-triazole, CuI, and Cs₂CO₃.

  • Seal the vessel, and purge with nitrogen or argon for 15 minutes.

  • Add anhydrous DMF and the DMEDA ligand via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring progress by TLC or LC-MS.[1]

  • After completion, cool the mixture to room temperature, dilute with water, and acidify with HCl to pH 1-2.[1]

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography or recrystallization to separate isomers and obtain the desired product.[1]

Protocol 2: Four-Step Selective Synthesis

This highly selective route provides the N2 isomer exclusively and is based on the literature.[3][4][6]

Workflow Visualization

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reduction & Debromination cluster_2 Step 3: Sandmeyer Iodination cluster_3 Step 4: Grignard Carboxylation A 1-Fluoro-2-nitrobenzene C 2-(4,5-Dibromo-2H-1,2,3-triazol-2-yl) -1-nitrobenzene A->C B 4,5-Dibromo-1,2,3-triazole B->C D 2-(2H-1,2,3-Triazol-2-yl)aniline C->D H₂, Pd/C E 2-(2H-1,2,3-Triazol-2-yl)iodobenzene D->E NaNO₂, KI F This compound E->F 1. i-PrMgCl 2. CO₂

Caption: Four-step selective synthesis workflow for the target molecule.

Optimization Data

Optimizing a copper-catalyzed N-arylation requires screening several parameters. The following table summarizes typical effects of these variables on reaction yield.

Table 1: Influence of Reaction Parameters on Yield

ParameterVariationTypical Yield Range (%)Key Considerations
Copper Source CuI60 - 85%Cu(I) is the active species. CuI is often used directly.[1]
Cu₂O55 - 80%Can be an effective and inexpensive source.[7]
CuSO₄ / Na-Ascorbate50 - 75%In situ reduction of Cu(II) to Cu(I).[10]
Base Cs₂CO₃65 - 90%Highly effective due to its solubility in organic solvents.[1][11]
K₂CO₃40 - 70%A less expensive but often less effective alternative.[1]
K₃PO₄50 - 75%Can be effective in certain systems.
Solvent DMF60 - 85%Good general solvent for Ullmann couplings.[7]
Dioxane50 - 80%Can influence selectivity (e.g., O- vs C-arylation).[9]
Toluene45 - 70%A non-polar option, may require higher temperatures.
Ligand DMEDA65 - 88%A common and effective diamine ligand.[1]
1,10-Phenanthroline70 - 90%Often provides high yields in Ullmann reactions.
None< 20%Ligand-free reactions are typically much lower yielding.[9]

Troubleshooting Logic

A systematic approach is key to diagnosing failed or low-yielding reactions.

G start Low / No Yield reagents Are reagents pure & dry? start->reagents inert Is atmosphere inert? reagents->inert Yes purify Purify/replace reagents reagents->purify No conditions Are conditions optimal? inert->conditions Yes degas Degas solvents, use N₂/Ar inert->degas No optimize Screen base, solvent, temperature, ligand conditions->optimize No success Yield Improved conditions->success Yes purify->start degas->start optimize->start

Caption: Troubleshooting flowchart for low-yield synthesis reactions.

References

Technical Support Center: Synthesis and Regioisomer Separation of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-(2H-1,2,3-triazol-2-yl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and separation of this compound regioisomers.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Desired N2-Isomer 1. Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can significantly influence the N1/N2 isomer ratio.[1][2][3]2. Poor Quality Starting Materials: Impurities in the 2-halobenzoic acid or 1,2,3-triazole can lead to side reactions and lower yields.3. Incomplete Reaction: Insufficient reaction time or temperature may result in unreacted starting materials.1. Optimize Reaction Conditions: - Catalyst/Ligand: For Ullmann-Goldberg coupling, CuI with ligands like DMCHDA has been used, but a switch to a less expensive Cu2O without a ligand in MeCN has been shown to be effective and selective.[1] - Solvent: Acetonitrile (MeCN) can be a more desirable solvent than 1,4-dioxane.[1] - Base: The amount of K2CO3 can be optimized to improve selectivity and yield.[1]2. Ensure Purity of Starting Materials: Use high-purity starting materials and consider recrystallization or distillation if necessary.3. Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction until completion.
Difficult Separation of N1 and N2 Regioisomers 1. Similar Physical Properties: The N1 and N2 isomers can have very similar polarities and solubilities, making chromatographic and crystallization-based separations challenging.2. Inappropriate Separation Technique: The chosen method (e.g., a specific solvent system for chromatography or crystallization) may not be effective for the specific derivative.1. Exploit Differential Solubility of Salts: - Convert the mixture of acidic regioisomers to their corresponding salts (e.g., potassium or sodium salts). The potassium salt of the N2-isomer has been shown to be less soluble in acetonitrile (MeCN) and can be selectively crystallized from the reaction mixture.[1][4][5] - After filtration, the N2-isomer can be regenerated by acidification.[1]2. Optimize Column Chromatography: - Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) to improve separation on a silica gel column.[6]3. Fractional Crystallization: - Systematically test different solvents and solvent mixtures to find conditions where one regioisomer preferentially crystallizes.
Formation of Impurities 1. Side Reactions: Depending on the reaction conditions, side reactions such as dehalogenation of the starting material or formation of byproducts from the ligand or base can occur.2. Degradation: The product or starting materials may be sensitive to high temperatures or prolonged reaction times.1. Control Reaction Temperature: Avoid excessively high temperatures that could lead to degradation.2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.3. Purification: Utilize appropriate purification techniques, such as column chromatography or recrystallization, to remove impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and direct method is the copper-catalyzed N-arylation of 1,2,3-triazole with a 2-halobenzoic acid (such as 2-iodobenzoic acid or 2-bromobenzoic acid).[4][7] This reaction, however, typically yields a mixture of the desired N2-substituted regioisomer and the undesired N1-substituted regioisomer, which necessitates a subsequent separation step.[7]

Q2: How can I improve the regioselectivity of the N-arylation reaction to favor the N2-isomer?

A2: The regioselectivity is highly dependent on the reaction conditions.[2][3] A highly N2-selective palladium-catalyzed arylation of 1,2,3-triazoles has been reported by Buchwald et al., achieving >95% N2-selectivity.[7] For copper-catalyzed systems, an improved process using Cu2O in acetonitrile (MeCN) as the solvent has been shown to favor the direct crystallization of the potassium salt of the desired N2-isomer from the reaction mixture.[1]

Q3: What are the primary methods for separating the N1 and N2 regioisomers?

A3: The two main strategies for separating the regioisomers are:

  • Crystallization: This is a widely used technique, especially for larger-scale synthesis. The separation can be achieved by directly crystallizing the free acid or, more effectively, by forming a salt. The potassium or sodium salts of the N1 and N2 isomers often exhibit different solubilities, allowing for selective precipitation of one isomer.[1][4][5][7]

  • Column Chromatography: Silica gel column chromatography is a common laboratory-scale method for separating the isomers based on their polarity differences.[6][7]

Q4: Can you provide a starting point for a crystallization-based separation?

A4: A successful strategy involves performing the coupling reaction in acetonitrile (MeCN) with potassium carbonate (K2CO3) as the base. The potassium salt of the desired N2-isomer is often less soluble and will precipitate directly from the reaction mixture. This solid can be isolated by filtration. The more soluble, undesired N1-isomer potassium salt remains in the mother liquor.[1] The free carboxylic acid of the N2-isomer can then be obtained by dissolving the isolated salt in water and acidifying with an acid like HCl.[1]

Experimental Protocols

Selective Crystallization of the N2-Isomer Potassium Salt (Based on an Improved Ullmann-Goldberg Coupling)[1]
  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine 2-bromo-benzoic acid, 1H-1,2,3-triazole, potassium carbonate (K2CO3), and copper(I) oxide (Cu2O) in acetonitrile (MeCN).

  • Reaction: Heat the mixture with stirring. The reaction progress can be monitored by HPLC.

  • Crystallization and Isolation: Upon cooling, the potassium salt of the desired this compound (N2-isomer) will crystallize from the reaction mixture. Isolate the solid product by filtration. The more soluble N1-isomer potassium salt will remain in the filtrate.

  • Acidification: Dissolve the isolated potassium salt in water.

  • Precipitation: Acidify the aqueous solution with hydrochloric acid (HCl) to precipitate the free carboxylic acid of the N2-isomer.

  • Final Product: Collect the white, crystalline solid by filtration, wash with water, and dry to obtain pure this compound.

General Column Chromatography Protocol for Isomer Separation[6]
  • Sample Preparation: Concentrate the crude reaction mixture containing both N1 and N2 isomers under reduced pressure.

  • Column Packing: Prepare a silica gel column using a suitable solvent system, for example, a mixture of hexanes and ethyl acetate.

  • Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure isomers.

  • Solvent Removal: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Synthesis_and_Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_products Products Starting_Materials 2-Halobenzoic Acid + 1,2,3-Triazole Reaction Copper-Catalyzed N-Arylation Starting_Materials->Reaction Cu catalyst, Base, Solvent Crude_Product Mixture of N1 and N2 Isomers Reaction->Crude_Product Separation_Method Separation Technique Crude_Product->Separation_Method Crystallization Selective Crystallization (e.g., as K+ salt) Separation_Method->Crystallization Option 1 Chromatography Column Chromatography Separation_Method->Chromatography Option 2 N2_Isomer Desired Product: This compound Crystallization->N2_Isomer N1_Isomer Undesired Product: 2-(1H-1,2,3-triazol-1-yl)benzoic acid Crystallization->N1_Isomer Chromatography->N2_Isomer Chromatography->N1_Isomer

Caption: Workflow for the synthesis and separation of regioisomers.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Ratio Analyze N1/N2 Ratio (e.g., by HPLC or NMR) Start->Check_Ratio Poor_Selectivity Poor N2 Selectivity? Check_Ratio->Poor_Selectivity Optimize_Reaction Optimize Synthesis: - Catalyst/Ligand - Solvent - Base - Temperature Poor_Selectivity->Optimize_Reaction Yes Incomplete_Reaction Incomplete Reaction? Poor_Selectivity->Incomplete_Reaction No Success Problem Resolved Optimize_Reaction->Success Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Separation_Issue Separation Ineffective? Incomplete_Reaction->Separation_Issue No Increase_Time_Temp->Success Change_Separation Modify Separation: - Selective Salt Crystallization - Optimize Chromatography Separation_Issue->Change_Separation Yes Separation_Issue->Success No Change_Separation->Success

Caption: Troubleshooting decision tree for synthesis and separation.

References

Technical Support Center: Purification of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(2H-1,2,3-triazol-2-yl)benzoic acid via crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Question 1: My compound has "oiled out" and is not forming crystals. What should I do?

Answer: "Oiling out," the separation of the compound as a liquid instead of a solid, can occur for several reasons. Here are some troubleshooting steps:

  • Increase the Solvent Volume: The solution may be too concentrated, causing the compound to come out of solution above its melting point. Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent.

  • Modify the Solvent System: If you are using a mixed solvent system, add more of the solvent in which the compound is more soluble.

  • Lower the Crystallization Temperature Slowly: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature gradually before moving it to an ice bath.

  • Consider Impurities: High levels of impurities can depress the melting point of your compound, leading to oiling out. If the oil is colored, consider a charcoal treatment of the hot solution before crystallization.

Question 2: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

Answer: A supersaturated solution may need a nucleation source to initiate crystal growth. Try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This will act as a template for further crystal growth.

  • Reduce Solvent Volume: It is possible that too much solvent was added. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Flash Freezing: Briefly cool the bottom of the flask in a dry ice/acetone bath to induce rapid, localized crystal formation. These small crystals can then act as seeds.

Question 3: The crystallization was successful, but my yield is very low. How can I improve it?

Answer: A low yield is a common issue in crystallization. Consider the following to improve your recovery:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. An excess of solvent will result in a significant amount of your compound remaining in the mother liquor upon cooling.

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool completely, first at room temperature and then in an ice bath, to maximize the amount of product that crystallizes out.

  • Recover a Second Crop: The mother liquor (the solution remaining after filtering the crystals) is saturated with your compound. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.

  • Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent your product from crystallizing on the filter paper or in the funnel stem.

Question 4: After crystallization, my product is still impure. What are the likely causes and solutions?

Answer: If impurities persist after crystallization, consider these factors:

  • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice. Ensure a slow cooling rate to allow for the formation of pure crystals.

  • Inappropriate Solvent: The chosen solvent may not be effective at separating the desired compound from certain impurities due to similar solubility profiles. You may need to experiment with different solvents or solvent systems. For this compound, a common impurity is the N1-regioisomer, which can have similar solubility. A multi-step purification involving salt formation may be necessary for complete removal.[1]

  • Washing Technique: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid dissolving a significant portion of your product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

Q2: How can I remove the N1-regioisomer impurity?

A2: The separation of the N1 and N2 regioisomers of 2-(1,2,3-triazol-yl)benzoic acids can be challenging due to their similar physical properties. A common strategy involves the formation of a salt. For instance, reacting the mixture of isomers with a base like potassium carbonate can lead to the selective precipitation of the potassium salt of the desired N2-isomer, leaving the more soluble N1-isomer in the mother liquor. The purified salt can then be neutralized with an acid to crystallize the pure this compound.[1]

Q3: Should I use charcoal during recrystallization?

A3: Activated charcoal can be used to remove colored impurities from your solution. If your hot, dissolved solution of this compound has a noticeable color, adding a small amount of charcoal and then performing a hot filtration can result in a colorless solution and, consequently, purer crystals. However, avoid using an excess of charcoal as it can adsorb your product, leading to a lower yield.

Data Presentation

While specific quantitative solubility data for this compound is not extensively published, the following table provides an expected qualitative solubility profile in common laboratory solvents based on the behavior of similar aromatic carboxylic acids.

SolventPolarity IndexExpected Solubility at 25°CExpected Solubility at Boiling PointNotes
Water10.2LowModerateGood for salt formation/hydrolysis steps.
Ethanol5.2ModerateHighA good candidate for single-solvent crystallization.
Ethyl Acetate4.4ModerateHighAnother good candidate for single-solvent crystallization.
Acetone5.1HighVery HighMay be too good of a solvent, leading to low recovery.
Toluene2.4LowModerateCould be used as an anti-solvent in a mixed system.
Hexane0.1InsolubleLowPrimarily used as an anti-solvent.

Experimental Protocols

Protocol for the Crystallization of this compound

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system. For this example, we will use ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for a period of time. For complete drying, the crystals can be transferred to a watch glass and placed in a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

G Troubleshooting Crystallization of this compound start Start Crystallization cool Cool Solution start->cool observe Observe Outcome cool->observe crystals_ok Crystals Formed observe->crystals_ok Successful no_crystals No Crystals Formed observe->no_crystals Problem oiling_out Compound Oiled Out observe->oiling_out Problem low_yield Low Yield crystals_ok->low_yield Check Yield end_success Pure Crystals Obtained crystals_ok->end_success Good Yield action_scratch Induce Nucleation: - Scratch flask - Add seed crystal no_crystals->action_scratch action_reheat_add_solvent Re-heat and Add More Solvent oiling_out->action_reheat_add_solvent action_concentrate Concentrate Mother Liquor for Second Crop low_yield->action_concentrate action_scratch->cool action_check_solvent Re-evaluate Solvent Choice action_scratch->action_check_solvent action_reheat_add_solvent->cool action_reheat_add_solvent->action_check_solvent action_concentrate->end_success

Caption: Troubleshooting workflow for the crystallization of this compound.

References

common side products in the synthesis of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most prevalent side product is the regioisomeric N-1 isomer, 2-(1H-1,2,3-Triazol-1-YL)benzoic acid. The formation of a mixture of N-1 and N-2 isomers is a common challenge, particularly in one-step synthesis methods.[1]

Q2: What are the primary synthetic routes to this compound?

A2: There are two main approaches:

  • One-Step Copper-Catalyzed Ullmann Condensation: This method involves the direct coupling of 1,2,3-triazole with a 2-halobenzoic acid (such as 2-iodo- or 2-bromobenzoic acid) using a copper catalyst. While direct, this route often yields a mixture of N-1 and N-2 regioisomers.[1]

  • Four-Step Selective Synthesis: A more recent, highly selective, and scalable four-step synthesis begins with 1-fluoro-2-nitrobenzene derivatives. This sequence involves N2-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by hydrogenation, a Sandmeyer reaction, and Grignard carboxylation.[2]

Q3: How can the N-1 and N-2 regioisomers be separated?

A3: Separation of the desired N-2 isomer from the N-1 isomer can be achieved by crystallization. One documented method involves the crystallization of the corresponding sodium benzoate salt, which can selectively precipitate one of the isomers. Column chromatography is another potential, though less scalable, separation technique.

Q4: Are there methods to improve the regioselectivity towards the desired N-2 isomer?

A4: Yes, several strategies can enhance N-2 selectivity:

  • Palladium Catalysis: A highly N-2 selective palladium-catalyzed arylation of 1,2,3-triazoles has been reported to yield >95% selectivity.

  • Steric Hindrance: Utilizing a substituted triazole, such as 4,5-dibromo-2H-1,2,3-triazole, in the initial N-arylation step can sterically hinder attachment at the N-1 position, thus favoring N-2 substitution.[2]

  • Optimized Ullmann Conditions: While prone to mixtures, optimizing the conditions of the copper-catalyzed reaction (e.g., choice of catalyst, base, solvent, and temperature) can improve the ratio of N-2 to N-1 isomer.

Q5: What are potential side products in the four-step synthesis method besides the N-1 isomer?

A5: In the multi-step synthesis, other side products can arise from the individual reactions:

  • Hydrogenation: Incomplete reduction of the nitro group can leave starting material.

  • Sandmeyer Reaction: A common side product is the corresponding phenol, formed by the reaction of the intermediate diazonium salt with water. Biaryl compounds can also be formed as byproducts of the radical mechanism.[3][4]

  • Grignard Carboxylation: The primary side product is typically the unreacted starting aryl halide. The Grignard reagent is also highly basic and will be quenched by any protic sources (e.g., water), leading to a protonated arene byproduct.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low yield of the desired this compound and presence of a major isomeric impurity. Formation of the 2-(1H-1,2,3-Triazol-1-YL)benzoic acid regioisomer due to non-selective N-arylation.- If using a one-step copper-catalyzed method, consider switching to a palladium-catalyzed system for higher N-2 selectivity.- Adopt the four-step synthesis route starting with N2-arylation of 4,5-dibromo-2H-1,2,3-triazole to sterically favor the desired isomer.[2]- For purification, attempt selective crystallization of the sodium or potassium salt of the benzoic acid.[1]
Presence of a phenolic impurity after the Sandmeyer reaction step in the four-step synthesis. The intermediate diazonium salt reacted with water.- Ensure the reaction is kept at a low temperature (0-5 °C) to minimize the stability of the diazonium salt and its reaction with water.- Use a non-aqueous workup if possible.- The phenolic side product can be removed via an aqueous basic extraction (e.g., with NaOH solution).[3]
Incomplete conversion during the Grignard carboxylation step. - Inactive magnesium.- Presence of moisture in the solvent or on the glassware.- The aryl halide is not reactive enough.- Activate the magnesium turnings before use (e.g., with a crystal of iodine or by crushing).- Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).- If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide.
Formation of biaryl compounds. This is a known side reaction in both Ullmann and Sandmeyer reactions, which can proceed through radical intermediates.[4]- Optimize the reaction temperature and concentration; lower temperatures may disfavor radical coupling.- Ensure efficient stirring to maintain homogeneity.

Quantitative Data on Regioisomer Formation

The ratio of the desired N-2 isomer to the undesired N-1 isomer is highly dependent on the synthetic method employed.

Synthetic MethodCatalyst/ReagentsSolvent/TempN-2 : N-1 Ratio
Ullmann CondensationCuI / K₂CO₃THF/DMF at 65°C81 : 19[1]
Palladium-Catalyzed ArylationPalladium CatalystNot specified>95 : <5
N2-Arylation with Dibromo-triazoleK₂CO₃DMF, elevated temp.Highly Selective for N-2

Experimental Protocols

1. One-Step Copper-Catalyzed Synthesis (Ullmann-Type Reaction)

This is a general procedure and may require optimization.

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add 2-iodobenzoic acid (1 eq.), 1,2,3-triazole (2.5 eq.), cesium carbonate (1.8 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to 100 °C for 4 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and acidify with HCl to a pH of 1-2. Extract the aqueous layer with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The resulting crude product, a mixture of N-1 and N-2 isomers, is then purified, for example, by column chromatography or by forming the sodium salt and performing selective crystallization.

2. Four-Step Selective Synthesis

  • Step 1: N2-Arylation of 4,5-dibromo-2H-1,2,3-triazole

    • Combine 1-fluoro-2-nitrobenzene derivative (1 eq.), 4,5-dibromo-2H-1,2,3-triazole (1 eq.), and potassium carbonate in DMF.

    • Heat the reaction mixture. Upon completion, the product is typically precipitated by adding water and isolated by filtration.[2]

  • Step 2: Hydrogenation

    • The nitro-group of the product from Step 1 is reduced to an amine, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Step 3: Sandmeyer Iodination

    • The resulting aniline is converted to a diazonium salt using sodium nitrite and an acid (e.g., HCl) at low temperatures (0-5 °C).

    • This diazonium salt is then treated with a solution of potassium iodide (KI) to yield the corresponding aryl iodide.

  • Step 4: Grignard Carboxylation

    • The aryl iodide from Step 3 is dissolved in an anhydrous ether solvent (like THF) and cooled. An isopropylmagnesium chloride solution is added slowly to form the Grignard reagent.

    • Carbon dioxide gas is then bubbled through the reaction mixture.

    • The reaction is quenched with aqueous acid (e.g., 1M HCl) to yield the final this compound product.[2]

Visualizations

Synthesis_Workflow cluster_one_step One-Step Ullmann Synthesis cluster_four_step Four-Step Selective Synthesis start1 2-Halobenzoic Acid + 1,2,3-Triazole react1 Copper-Catalyzed N-Arylation start1->react1 mix Mixture of N-1 and N-2 Isomers react1->mix sep Isomer Separation (e.g., Crystallization) mix->sep prod1 2-(2H-1,2,3-Triazol-2-YL) benzoic acid sep->prod1 side1 2-(1H-1,2,3-Triazol-1-YL) benzoic acid sep->side1 start2 1-Fluoro-2-nitrobenzene + 4,5-Dibromo-1,2,3-triazole step1 Selective N2-Arylation start2->step1 step2 Hydrogenation (NO2 -> NH2) step1->step2 step3 Sandmeyer Reaction (NH2 -> I) step2->step3 step4 Grignard Carboxylation (I -> COOH) step3->step4 prod2 2-(2H-1,2,3-Triazol-2-YL) benzoic acid step4->prod2

Caption: Comparative workflows for the synthesis of the target molecule.

Side_Product_Formation conditions Ullmann Reaction Conditions (2-Halobenzoic Acid + 1,2,3-Triazole + Cu(I)) n1_attack Nucleophilic attack from N-1 of Triazole conditions->n1_attack n2_attack Nucleophilic attack from N-2 of Triazole conditions->n2_attack n1_isomer Side Product: 2-(1H-1,2,3-Triazol-1-YL)benzoic acid n1_attack->n1_isomer steric_hindrance Low Steric Hindrance at N-1 n1_attack->steric_hindrance thermodynamic_control Thermodynamic/ Kinetic Factors n1_attack->thermodynamic_control n2_isomer Desired Product: This compound n2_attack->n2_isomer n2_attack->thermodynamic_control

Caption: Factors influencing regioisomeric side product formation.

References

Technical Support Center: 2-(2H-1,2,3-Triazol-2-YL)benzoic acid NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2H-1,2,3-triazol-2-yl)benzoic acid and related compounds. Our aim is to help you resolve common issues encountered during NMR spectral acquisition and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: While a definitive published spectrum for the unsubstituted compound can be elusive, based on data from closely related analogs and the parent molecules, the following are the anticipated chemical shifts in a common NMR solvent like DMSO-d₆.

Table 1: Expected ¹H NMR Chemical Shifts

ProtonsChemical Shift (ppm)Multiplicity
Triazole H (2H)~8.1 - 8.3s
Benzoic Acid Aromatic H~7.5 - 8.0m
Carboxylic Acid H> 10 (very broad)s

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonChemical Shift (ppm)
Triazole C~135 - 145
Benzoic Acid Aromatic C~125 - 135
Benzoic Acid Quaternary C~130 - 140
Carboxylic Acid C=O~165 - 175

Q2: My NMR spectrum shows more peaks in the aromatic region than expected. What is the likely cause?

A2: The most common reason for unexpected aromatic signals is the presence of the N-1 regioisomer, 2-(1H-1,2,3-triazol-1-yl)benzoic acid, a common byproduct in the synthesis. Other possibilities include residual solvents from purification (e.g., toluene, ethyl acetate) or unreacted starting materials.

Q3: The carboxylic acid proton peak is not visible in my ¹H NMR spectrum. Is this normal?

A3: Yes, this is a common occurrence. The carboxylic acid proton is acidic and can undergo rapid exchange with trace amounts of water in the deuterated solvent. This exchange can lead to significant broadening of the peak, sometimes to the point where it becomes indistinguishable from the baseline. To confirm its presence, you can perform a D₂O exchange experiment: add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton signal should disappear.

Q4: The peaks in my spectrum are broad and the baseline is distorted. What can I do to improve the quality?

A4: Poor spectral quality can result from several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized for your sample. This is a standard instrument calibration procedure.

  • Particulate Matter: Undissolved solids in the NMR tube can severely degrade the spectral quality. Always filter your sample into the NMR tube.

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity, which causes peak broadening. Diluting your sample may improve the resolution.

  • Paramagnetic Impurities: Traces of paramagnetic metals, which can be introduced from reagents or glassware, can cause significant line broadening.

Troubleshooting Guides

Issue 1: Differentiating between this compound and the 2-(1H-1,2,3-triazol-1-yl)benzoic acid Regioisomer

A common challenge in the synthesis of N-substituted triazoles is the formation of regioisomers. Distinguishing between the desired N-2 isomer and the N-1 isomer is critical for accurate characterization.

Troubleshooting Workflow:

Workflow for Isomer Differentiation start Unexpected peaks in aromatic region of ¹H NMR check_synthesis Review synthetic route for potential of N-1 isomer formation start->check_synthesis run_2d_nmr Acquire 2D NMR spectra (HMBC and/or NOESY) check_synthesis->run_2d_nmr hmbc_analysis Analyze HMBC spectrum for key correlations run_2d_nmr->hmbc_analysis noesy_analysis Analyze NOESY spectrum for through-space correlations run_2d_nmr->noesy_analysis conclusion_n2 Structure confirmed as N-2 isomer hmbc_analysis->conclusion_n2 Correlation between benzoic acid H and triazole C conclusion_n1 Presence of N-1 isomer confirmed hmbc_analysis->conclusion_n1 No correlation between benzoic acid H and triazole C noesy_analysis->conclusion_n2 NOE between benzoic acid H and triazole H noesy_analysis->conclusion_n1 No NOE between benzoic acid H and triazole H Troubleshooting Impurities Workflow start Unexpected peaks in NMR spectrum compare_shifts Compare peak shifts to common solvent/reagent tables start->compare_shifts spike_sample Spike sample with suspected impurity and re-acquire spectrum compare_shifts->spike_sample increase_intensity Intensity of suspect peak increases? spike_sample->increase_intensity confirmed Impurity identified increase_intensity->confirmed Yes not_confirmed Impurity not confirmed, consider other possibilities (e.g., side products) increase_intensity->not_confirmed No repurify Re-purify sample (e.g., recrystallization, chromatography) confirmed->repurify

optimizing reaction conditions for the synthesis of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid and its derivatives.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

  • Question: My reaction to synthesize this compound has a very low yield or is not proceeding to completion. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshoot the issue:

    • Reagent Quality: Ensure all reagents, especially the starting materials like 2-halobenzoic acid and 1,2,3-triazole, are pure and dry. Moisture can significantly impact the efficiency of many coupling reactions. Solvents should be anhydrous, particularly for Grignard reactions.

    • Catalyst Activity: If you are employing a copper or palladium-catalyzed reaction, the catalyst's activity is crucial.[1][2] Ensure you are using a fresh, active catalyst. For copper-catalyzed reactions, Cu(I) is the active species; ensure it has not been oxidized to Cu(II).

    • Reaction Temperature: The reaction temperature is a critical parameter. For Ullmann-type couplings, elevated temperatures are often necessary.[2] However, excessively high temperatures can lead to decomposition. Monitor the reaction temperature closely and consider optimizing it in small increments.

    • Inert Atmosphere: Many coupling reactions are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and unwanted side reactions.

    • Ligand Choice (for catalyzed reactions): In many modern coupling protocols, a ligand is essential for catalyst stability and reactivity. Ensure you are using the correct ligand in the specified ratio.

Problem 2: Formation of N-1 Isomer and Other Side Products

  • Question: I am observing the formation of the undesired N-1 isomer along with my target N-2 substituted product. How can I improve the regioselectivity?

  • Answer: The formation of a mixture of N-1 and N-2 isomers is a common challenge in the arylation of 1,2,3-triazole.[1] Here are some strategies to enhance N-2 selectivity:

    • Steric Hindrance: One effective strategy is to use a sterically hindered triazole derivative. For instance, the use of 4,5-dibromo-2H-1,2,3-triazole has been shown to selectively produce the N-2 arylation product. The bulky bromine atoms are proposed to sterically block the N-1 position.[3][4]

    • Catalyst and Ligand System: Certain palladium-based catalyst systems have been developed to provide high N-2 selectivity.[1] Experimenting with different ligands and palladium sources might be beneficial.

    • Reaction Conditions: The choice of solvent and base can influence the isomeric ratio. It is advisable to screen different conditions to find the optimal combination for your specific substrate.

Problem 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product, this compound, from the reaction mixture. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, isomers, and catalyst residues.

    • Crystallization: The product is often a crystalline solid.[2][5] Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective method for purification, especially on a larger scale.[6]

    • Acid-Base Extraction: The benzoic acid moiety allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution (e.g., 1 M NaOH), washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer with an acid like HCl.[3][6]

    • Column Chromatography: For small-scale synthesis or when crystallization is ineffective, silica gel column chromatography can be used. A common eluent system is a mixture of dichloromethane and methanol.[6]

    • Salt Formation: In some cases, forming a salt of the benzoic acid (e.g., sodium or potassium salt) can facilitate purification through crystallization.[2]

Frequently Asked Questions (FAQs)

  • Question: What are the most common synthetic routes to prepare this compound?

  • Answer: The two primary synthetic strategies are:

    • A multi-step synthesis starting from a 1-fluoro-2-nitrobenzene derivative. This involves the N-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by a sequence of functional group transformations including hydrogenation, a Sandmeyer reaction, and a Grignard carboxylation. This method is noted for its high selectivity and scalability.[1][3][7]

    • A one-step copper-catalyzed Ullmann-Goldberg coupling of a 2-halobenzoic acid (iodo or bromo) with 1H-1,2,3-triazole. While more direct, this method can produce a mixture of N-1 and N-2 isomers that require separation.[1][2]

  • Question: Can you provide a general experimental protocol for the synthesis?

  • Answer: Below is a generalized protocol based on the multi-step synthesis, which offers high N-2 selectivity.

    Experimental Protocol: Four-Step Synthesis

    • N-Arylation: React 1-fluoro-2-nitrobenzene with 4,5-dibromo-2H-1,2,3-triazole in a suitable solvent like DMF with a base such as potassium carbonate at an elevated temperature. The product is typically precipitated by adding water and isolated by filtration.[3]

    • Hydrogenation: The nitro group of the N-arylated product is reduced to an amine. This is commonly achieved through catalytic hydrogenation using a palladium catalyst.

    • Sandmeyer Iodination: The resulting aniline derivative is converted to an aryl iodide via a Sandmeyer reaction. This involves diazotization with a nitrite source in an acidic medium, followed by treatment with an iodide salt.

    • Grignard Carboxylation: The aryl iodide is then subjected to a Grignard reaction. The iodide is first treated with a Grignard reagent, such as isopropylmagnesium chloride, in an anhydrous solvent like THF at low temperature. The resulting Grignard species is then quenched with carbon dioxide gas to form the carboxylic acid. An acidic workup is then performed.[3]

  • Question: What are the key safety precautions to consider during this synthesis?

  • Answer:

    • Handling of Azides: While 1,2,3-triazole itself is relatively stable, some syntheses might involve azide intermediates which can be explosive. Handle with care and avoid heat and shock.

    • Grignard Reaction: Grignard reagents are highly reactive with water and protic solvents. Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions.

    • Sandmeyer Reaction: Diazonium salts formed during the Sandmeyer reaction can be unstable and potentially explosive, especially when dry. It is recommended to use them in solution immediately after their formation and not to isolate them.

    • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Comparison of Synthetic Strategies for 2-(Aryl-2H-1,2,3-triazol-2-yl)benzoic Acids

FeatureMulti-Step Synthesis from 1-Fluoro-2-nitrobenzeneCopper-Catalyzed Ullmann Coupling
Starting Materials 1-Fluoro-2-nitrobenzene, 4,5-dibromo-2H-1,2,3-triazole2-Halobenzoic acid, 1H-1,2,3-triazole
Number of Steps FourOne
N-2 Selectivity High (>95%)Variable, often requires isomer separation
Scalability Demonstrated to be scalableCan be scalable, but isomer separation may be a bottleneck
Key Intermediates N-arylated dibromotriazole, aniline, aryl iodideNone
Yields Generally high for each step (78-95% for N-arylation)[3]Moderate to good, but depends on isomer ratio

Experimental Workflow Visualization

experimental_workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Sandmeyer Iodination cluster_step4 Step 4: Grignard Carboxylation A 1-Fluoro-2-nitrobenzene + 4,5-Dibromo-2H-1,2,3-triazole B N-Arylated Dibromotriazole A->B K2CO3, DMF C Aniline Derivative B->C H2, Pd/C D Aryl Iodide C->D NaNO2, HCl, KI E This compound D->E 1. i-PrMgCl 2. CO2 3. H+ workup

Caption: Four-step synthesis of this compound.

References

Technical Support Center: Large-Scale Production of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale production of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The main challenges include controlling regioselectivity to favor the desired N-2 isomer over the N-1 isomer, purification of the final product to remove the undesired regioisomer and other impurities, and the selection of cost-effective and readily available starting materials for industrial-scale production.[1]

Q2: Which synthetic routes are most amenable to large-scale production?

A2: Several routes have been developed for scalable synthesis. One prominent method involves a four-step sequence starting from 1-fluoro-2-nitrobenzene derivatives, which includes N²-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by hydrogenation, a Sandmeyer iodination, and finally a Grignard carboxylation.[2][3][4] Another approach is the Ullmann–Goldberg coupling of a 2-halobenzoic acid with 1H-1,2,3-triazole.[5]

Q3: How can I improve the regioselectivity for the desired N-2 isomer?

A3: High N-2 selectivity can be achieved through several strategies. A palladium-catalyzed arylation of 1,2,3-triazoles has been shown to yield excellent N-2 selectivity (>95%).[6] Another method involves the reaction of 4,5-dibromo-1,2,3-triazole with electron-deficient aromatic halides in the presence of potassium carbonate in DMF, which also produces the 2-aryl derivative with high regioselectivity.[2]

Q4: What are the common impurities, and how can they be removed?

A4: The most common impurity is the undesired N-1 regioisomer.[6] Other potential impurities can arise from starting materials or side reactions. Purification strategies often involve crystallization to separate the isomers. For example, the sodium salt of the benzoic acid regioisomers can be separated via crystallization.[6] In some cases, the large solubility difference between the N-1 and N-2 triazolyl potassium benzoate salts allows for the removal of the undesired N-1 isomer through crystallization.[5]

Troubleshooting Guides

Problem 1: Low Yield of the Desired N-2 Isomer
Possible Cause Suggested Solution
Suboptimal Catalyst System For Ullmann-Goldberg couplings, ensure the use of an appropriate copper catalyst (e.g., CuI or Cu₂O) and, if necessary, a suitable ligand.[5][7] For palladium-catalyzed reactions, screen different palladium sources and ligands to optimize selectivity.[6]
Incorrect Reaction Temperature Optimize the reaction temperature. Elevated temperatures in DMF are often required for N-arylation, but excessive heat can lead to side product formation.[3]
Poor Quality Starting Materials Ensure the purity of starting materials, particularly the 2-halobenzoic acid and 1,2,3-triazole. Impurities can interfere with the catalytic cycle.
Inefficient Base The choice of base is critical. Potassium carbonate and cesium carbonate are commonly used.[3][7] Ensure the base is anhydrous and used in the correct stoichiometric amount.
Problem 2: Difficulty in Separating N-1 and N-2 Regioisomers
Possible Cause Suggested Solution
Similar Solubility of Isomers Exploit differences in the solubility of the salts of the regioisomers. Conversion to the potassium or sodium salt followed by crystallization can effectively separate the isomers.[5][6]
Ineffective Crystallization Solvent Screen a variety of solvents or solvent mixtures for crystallization. Ethyl acetate is often used, but other systems may provide better separation.[1]
Co-precipitation of Isomers Optimize crystallization conditions, such as cooling rate and agitation, to prevent co-precipitation. Seeding with pure N-2 isomer crystals may be beneficial.
Problem 3: Incomplete Grignard Carboxylation
Possible Cause Suggested Solution
Moisture in the Reaction Ensure all glassware, solvents (THF), and reagents are scrupulously dry. The Grignard reagent is highly sensitive to moisture.
Poor Quality Magnesium Use high-quality magnesium turnings and activate them if necessary.
Inefficient CO₂ Quench Bubble dry CO₂ gas through the reaction mixture until the exotherm ceases to ensure complete carboxylation.[3] Maintain a low temperature during the quench.[3]
Side Reactions of the Grignard Reagent Add the Grignard reagent slowly to the reaction mixture to control the temperature and minimize side reactions.

Experimental Protocols

Protocol 1: Four-Step Synthesis from 1-Fluoro-2-nitrobenzene

This protocol is adapted from a selective and scalable synthesis method.[3]

  • N-Arylation: React the 1-fluoro-2-nitrobenzene derivative with 4,5-dibromo-2H-1,2,3-triazole in DMF with potassium carbonate as the base at an elevated temperature. The product is typically precipitated by adding water and isolated by filtration.[3]

  • Hydrogenation: Reduce the nitro group of the N-arylated product to an amine using standard hydrogenation conditions (e.g., H₂, Pd/C).

  • Sandmeyer Iodination: Convert the resulting aniline to the corresponding iodide using sodium nitrite followed by potassium iodide.

  • Grignard Carboxylation: Form the Grignard reagent from the iodide using isopropylmagnesium chloride in THF at low temperature (-20 °C). Quench the Grignard reagent with carbon dioxide gas to form the carboxylic acid. The product is then worked up using an acidic quench and extraction.[3]

Protocol 2: Ullmann-Goldberg Coupling

This protocol is based on a second-generation process for large-scale manufacturing.[5]

  • Coupling Reaction: Heat a mixture of 2-bromo-4-methylbenzoic acid, 1H-1,2,3-triazole, and a copper catalyst (e.g., Cu₂O) in a suitable solvent.

  • Isomer Separation: After the reaction, the mixture of N-1 and N-2 isomers is treated with a base (e.g., potassium carbonate) to form the corresponding salts. The large solubility difference between the salts allows for the selective crystallization and removal of the undesired N-1 isomer.[5]

  • Acidification: The purified salt of the N-2 isomer is then acidified to yield the final product, this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Sandmeyer Iodination cluster_step4 Step 4: Grignard Carboxylation start 1-Fluoro-2-nitrobenzene + 4,5-Dibromo-2H-1,2,3-triazole step1_reagents K₂CO₃, DMF start->step1_reagents step1_product 2-(4,5-Dibromo-2H-1,2,3-triazol-2-yl)-1-nitrobenzene step1_reagents->step1_product step2_reagents H₂, Pd/C step1_product->step2_reagents step2_product 2-(2H-1,2,3-Triazol-2-yl)aniline step2_reagents->step2_product step3_reagents 1. NaNO₂, HCl 2. KI step2_product->step3_reagents step3_product 2-(2H-1,2,3-Triazol-2-yl)iodobenzene step3_reagents->step3_product step4_reagents 1. i-PrMgCl, THF 2. CO₂ 3. H₃O⁺ step3_product->step4_reagents final_product This compound step4_reagents->final_product

Caption: Scalable four-step synthesis workflow.

troubleshooting_workflow start Low Yield or Purity Issue q1 Predominant Issue? start->q1 low_yield Low Overall Yield q1->low_yield Yield poor_selectivity Poor N-2 Selectivity q1->poor_selectivity Selectivity purification_issue Purification Difficulty q1->purification_issue Purification check_conditions Verify Reaction Conditions (Temp, Time, Reagents) low_yield->check_conditions optimize_catalyst Optimize Catalyst/Ligand System poor_selectivity->optimize_catalyst crystallization Optimize Crystallization (Solvent, Temp, Seeding) purification_issue->crystallization salt_formation Utilize Salt Formation for Separation crystallization->salt_formation

Caption: Troubleshooting decision tree.

References

avoiding impurities in the synthesis of suvorexant intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for identifying and mitigating impurities during the synthesis of key intermediates for Suvorexant.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during Suvorexant synthesis?

A1: During the synthesis of Suvorexant, several types of process-related and degradation impurities can arise. The most common include:

  • Stereochemical Impurities: The unintended S-isomer of the chiral diazepane intermediate is a primary concern.

  • Regioisomers: Formation of undesired regioisomers can occur during the coupling steps.

  • Benzoxazole Ring-Opened Impurities: Hydrolysis of the benzoxazole moiety can lead to several related impurities, particularly under acidic or strongly basic conditions.[1]

  • Unreacted Intermediates and Starting Materials: Incomplete reactions can leave residual starting materials and intermediates in the final product.

  • Side-Reaction Products: Impurities can be generated from side reactions, such as the formation of diazepane rearrangement products.[1]

  • Degradation Products: Oxidative degradation can lead to the formation of N-oxides and other related substances.

Q2: Which synthetic step is most critical for controlling stereochemical purity?

A2: The formation of the chiral diazepane ring, specifically the intermediate (R)-5-chloro-2-(5-methyl-[2][3]diazepan-1-yl)-benzoxazole, is the most critical step for controlling the stereochemical purity of Suvorexant. Strategies to ensure high enantiomeric excess include the use of chiral starting materials like (R)-3-aminobutyric acid, enzymatic resolutions, or asymmetric reductive amination with a chiral catalyst.[2]

Q3: How can I detect and quantify impurities in my reaction mixture?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying impurities in Suvorexant synthesis. A validated, stability-indicating HPLC method using a C18 column with gradient elution is typically employed. UV detection is commonly used for quantification. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of the S-isomer detected by chiral HPLC. 1. Incomplete resolution of a racemic mixture.2. Racemization during a subsequent reaction step.3. Ineffective asymmetric catalyst or enzyme.1. Optimize the chiral resolution step (e.g., recrystallization conditions with the resolving agent).2. Investigate downstream reaction conditions for potential racemization triggers (e.g., harsh pH, high temperature).3. Screen alternative chiral catalysts or enzymes for the asymmetric synthesis of the diazepane intermediate.
Presence of benzoxazole ring-opened impurities. 1. pH of the reaction mixture is too acidic or basic, leading to hydrolysis.[1]1. Carefully control the pH during the reductive amination and subsequent steps. The use of a weak base may be necessary to prevent cleavage of the benzoxazole moiety.[4]
Formation of a regioisomeric impurity during triazole coupling. 1. Lack of regioselectivity in the coupling reaction between the diazepane intermediate and the triazole benzoic acid derivative.1. Optimize the coupling reaction conditions (solvent, temperature, coupling agents).2. Purify the desired regioisomer of the triazole benzoic acid starting material before the coupling step.
Residual starting materials detected in the product. 1. Incomplete reaction conversion.1. Increase reaction time or temperature, if stability allows.2. Re-evaluate the stoichiometry of reactants.3. Ensure efficient mixing.

Data on Impurity Control

The following table summarizes the impact of different synthetic strategies on the purity of a key Suvorexant intermediate.

Synthetic Strategy for Chiral Diazepane Intermediate Achieved Enantiomeric Excess (ee) Key Process Considerations Reference
Asymmetric Reductive Amination with Ru-based catalyst94.5% eeHigh cost of the ruthenium catalyst.[5]
Biocatalytic Transamination (CDX-017)>99% eePotential for byproduct formation from intramolecular amination.[2]
Classical ResolutionHighRequires an additional resolution step, which can lower the overall yield.[2]
Use of Chiral Starting Material ((R)-3-aminobutyric acid)>99% eeCircumvents the need for chiral separation of intermediates.[5]

Experimental Protocols

Protocol 1: Synthesis of (R)-5-chloro-2-(5-methyl-[2][3]diazepan-1-yl)-benzoxazole via Reductive Amination

This protocol is a general guideline for the intramolecular reductive amination to form the key chiral diazepane intermediate.

Materials:

  • 4-[(2-Amino-ethyl)-(5-chlorobenzoxazol-2-yl)amino]butan-2-one-bis-methane sulfonic acid salt

  • Sodium acetate

  • Sodium triacetoxyborohydride (STAB)

  • Suitable solvent (e.g., Dichloromethane)

  • Deionized water

  • Brine solution

Procedure:

  • Suspend the starting amino-ketone salt in the chosen solvent.

  • Add 1 equivalent of sodium acetate to convert the bis-MSA salt to the mono-MSA salt in situ. This is a critical step to control pH and minimize benzoxazole ring hydrolysis.[1]

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (STAB) in portions, maintaining the temperature below 25 °C.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to obtain the desired chiral diazepane intermediate.

Protocol 2: HPLC Analysis of Suvorexant Intermediates and Impurities

This protocol provides a general method for the analysis of Suvorexant intermediates and their related impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax, 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Orthophosphoric acid in water

  • Mobile Phase B: Methanol

  • Gradient: A suitable gradient to resolve the main component from its impurities (e.g., start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 248 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Prepare the sample solution by dissolving a known amount of the test substance in a suitable diluent (e.g., a mixture of water and methanol).

  • Inject the sample solution into the HPLC system.

  • Record the chromatogram and integrate the peaks.

  • Calculate the percentage of each impurity by the area normalization method.

Visual Workflows and Pathways

G cluster_synthesis Synthesis Stage cluster_analysis Analysis & Control Stage Start Start Synthesis_Step Key Synthetic Step (e.g., Diazepane Formation) Start->Synthesis_Step Crude_Product Crude Intermediate Synthesis_Step->Crude_Product In_Process_Control In-Process Control (IPC) via HPLC Crude_Product->In_Process_Control Purification Purification (e.g., Recrystallization) Purification->Crude_Product Final_Intermediate Purified Intermediate Release Proceed to Next Step Final_Intermediate->Release Impurity_Check Impurity Profile Acceptable? In_Process_Control->Impurity_Check Impurity_Check->Purification No Impurity_Check->Final_Intermediate Yes G cluster_products Reaction Products cluster_conditions Controlling Factors Amino_Ketone Amino-Ketone Precursor Reductive_Amination Intramolecular Reductive Amination Amino_Ketone->Reductive_Amination Desired_Product (R)-Diazepane Intermediate (Desired Product) Reductive_Amination->Desired_Product Chiral Catalyst/ Enzyme S_Isomer (S)-Diazepane Intermediate (Stereochemical Impurity) Reductive_Amination->S_Isomer Imperfect Enantioselectivity Hydrolysis_Product Benzoxazole Ring-Opened Impurity (Hydrolysis) Reductive_Amination->Hydrolysis_Product Incorrect pH (Acidic/Basic) Catalyst_Choice Catalyst/ Enzyme Choice Catalyst_Choice->Reductive_Amination pH_Control pH Control pH_Control->Reductive_Amination

References

alternative catalysts for the synthesis of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The copper catalyst (e.g., CuI, Cu₂O) may have oxidized or degraded. 2. Poor Quality Reagents: 2-halobenzoic acid or 1,2,3-triazole may be impure. 3. Inadequate Temperature: The reaction temperature may be too low for the coupling reaction to proceed efficiently. 4. Insufficient Reaction Time: The reaction may not have been allowed to run to completion. 5. Ligand Issues: If a ligand is used, it may have degraded or be of poor quality.1. Use fresh, high-purity copper catalyst. Consider pre-activation if necessary. 2. Purify starting materials before use. Ensure 1,2,3-triazole is dry. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. 4. Extend the reaction time and monitor progress. 5. Use a fresh, high-purity ligand.
Formation of N¹-isomer 1. Reaction Conditions: Certain reaction conditions may favor the formation of the undesired N¹-isomer. 2. Steric Hindrance: Lack of steric hindrance around the N² position of the triazole can lead to non-selective arylation.1. Screen different solvents, bases, and catalyst systems. A change in solvent polarity can influence regioselectivity. 2. While challenging to control directly with 1,2,3-triazole, using a substituted triazole and removing the substituent later is a possible but more complex strategy. The choice of the aryl halide can also influence the isomeric ratio.
Incomplete Reaction 1. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent at the reaction temperature. 2. Base Inefficiency: The base used (e.g., K₂CO₃, Cs₂CO₃) may not be strong enough or may be sterically hindered.1. Use a higher boiling point solvent or a co-solvent to improve solubility. 2. Switch to a stronger base or a different carbonate salt. Ensure the base is finely powdered for better reactivity.
Product Degradation 1. High Temperature: Prolonged heating at high temperatures can lead to decarboxylation or other degradation pathways. 2. Air/Moisture Sensitivity: The reaction may be sensitive to air or moisture, leading to side reactions or catalyst deactivation.1. Optimize the reaction temperature and time to minimize degradation. Microwave-assisted synthesis can often reduce reaction times and thermal degradation.[1][2] 2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing this compound?

A1: The most prevalent method is the Ullmann-Goldberg N-arylation reaction, which typically employs a copper catalyst. Commonly used systems include:

  • CuI / Ligand: Copper(I) iodide is frequently used in combination with a diamine ligand, such as trans-N,N'-dimethylcyclohexane-1,2-diamine, and a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[3][4]

  • Cu₂O (ligand-free): In some cases, copper(I) oxide can be used without a ligand, which simplifies the reaction setup and purification.[5]

Q2: Are there any alternative, non-copper catalysts for this synthesis?

A2: While copper is the most reported catalyst for this specific transformation, related syntheses of N-aryl triazoles have utilized other transition metals. For instance, palladium-catalyzed C-H functionalization of pre-formed 2-aryl-1,2,3-triazoles has been described for other modifications.[5] Ruthenium catalysts have also been employed for C-H amidation of 2-aryl-1,2,3-triazoles.[6] However, for the direct coupling of 1,2,3-triazole with a benzoic acid derivative, copper-based systems are the most established.

Q3: Can microwave irradiation be used to improve the synthesis?

A3: Yes, microwave-assisted synthesis is a highly effective method for this reaction. It can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[1][2][7]

Q4: How can I minimize the formation of the undesired N¹-regioisomer?

A4: Regioselectivity is a common challenge in the N-arylation of 1,2,3-triazole. To favor the desired N²-isomer:

  • Ligand Choice: The use of specific ligands, like trans-N,N'-dimethylcyclohexane-1,2-diamine, can enhance the selectivity for the N²-product.

  • Solvent and Base: The choice of solvent and base can influence the isomeric ratio. It is recommended to screen different combinations.

  • Starting Material: A multi-step approach starting with 4,5-dibromo-2H-1,2,3-triazole has been shown to provide high N²-selectivity.[5][8]

Q5: What is a typical work-up and purification procedure?

A5: A standard work-up involves cooling the reaction mixture, diluting it with water, and then acidifying with an acid (e.g., HCl) to precipitate the product. The crude product can then be extracted with an organic solvent like ethyl acetate. Purification is typically achieved by recrystallization or silica gel column chromatography.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound Derivatives

Catalyst SystemStarting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CuI / trans-N,N'-dimethylcyclohexane-1,2-diamine2-Iodobenzoic acidCs₂CO₃DMF1004~68%[9]
CuI / trans-N,N'-dimethylcyclohexane-1,2-diamine2-Iodobenzoic acidK₂CO₃DMFMW0.25>90%[1]
Cu₂O2-Bromo-4-methylbenzoic acidK₂CO₃AcetonitrileReflux--[5]
CuI2-Iodobenzoic acidK₂CO₃THF/DMF65-81:19 (N²/N¹)[3][10]

Note: Yields and reaction conditions can vary based on the specific substituents on the benzoic acid ring and the scale of the reaction.

Experimental Protocols

Detailed Methodology for Microwave-Assisted Synthesis

This protocol is based on a reported efficient synthesis of this compound.[1]

Materials:

  • 2-Iodobenzoic acid

  • 1,2,3-Triazole

  • Copper(I) iodide (CuI)

  • trans-N,N'-dimethylcyclohexane-1,2-diamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2-iodobenzoic acid (1.0 eq), 1,2,3-triazole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 eq) to the vessel.

  • Add DMF as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the vessel to cool to room temperature.

  • Dilute the reaction mixture with water and acidify with 1M HCl to a pH of 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - 2-Iodobenzoic acid - 1,2,3-Triazole - CuI, Ligand, Base - DMF microwave Microwave Irradiation (e.g., 120°C, 20 min) reagents->microwave Seal Vessel quench Quench with Water & Acidify with HCl microwave->quench Cool to RT extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Final Product purify->product

Caption: Microwave-assisted synthesis workflow.

References

Technical Support Center: Strategies for Controlling Regioselectivity in Triazole N-Arylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole N-arylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of regioselectivity in this critical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective N-arylation of 1,2,3-triazoles?

The main challenge in the N-arylation of 1,2,3-triazoles lies in controlling the reaction to selectively functionalize one of the three nitrogen atoms. The 1,2,3-triazole ring possesses three potential nucleophilic nitrogen atoms, which can lead to a mixture of N1, N2, and sometimes N3-arylated regioisomers.[1] The regioselectivity is a complex issue influenced by multiple factors including the choice of catalyst, ligands, solvent, base, temperature, and the electronic and steric properties of both the triazole and the arylating agent.[1]

Q2: How can I favor the formation of the N2-arylated 1,2,3-triazole regioisomer?

Achieving high selectivity for the N2-arylated product is a common goal in synthetic chemistry due to the prevalence of this motif in biologically active compounds.[2] Several strategies have been developed to favor N2-arylation:

  • Palladium-Catalyzed Cross-Coupling: The use of palladium catalysts with sterically hindered biaryl phosphine ligands has proven highly effective.[2][3] Ligands such as Me4tBuXPhos and AdBrettPhos can promote high N2-selectivity (often >95%) for a range of 1,2,3-triazoles and aryl halides (bromides, chlorides, and triflates).[1][2][3] The steric bulk of the ligand is thought to favor the transition state leading to the N2-isomer.[2]

  • Copper-Catalyzed Cross-Coupling: Copper-catalyzed Ullmann-type reactions can also be tuned to favor N2-arylation. The choice of ligand is critical, with amino acids, particularly secondary amino acids, showing good results in terms of both yield and selectivity.[3]

  • Catalyst-Free Arylation: A catalyst-free approach using diaryliodonium salts offers a regioselective method to access N2-aryl-1,2,3-triazoles in good to excellent yields.[4][5] This method is often scalable and avoids potential issues with transition metal contamination.[5]

  • Substrate Control: For 4,5-disubstituted 1,2,3-triazoles, the substituents can sterically hinder the N1 and N3 positions, thereby directing arylation to the N2 position.[2]

Q3: What is the role of ligands in controlling regioselectivity in metal-catalyzed triazole N-arylation?

Ligands play a pivotal role in determining the regioselectivity of both palladium- and copper-catalyzed N-arylation reactions.

  • In Palladium Catalysis: Sterically bulky biaryl phosphine ligands are crucial for high N2 selectivity.[2] DFT calculations suggest that these ligands kinetically favor the formation of the N2-arylated product by creating a more stable transition state for the reductive elimination step leading to the N2-isomer compared to the N1-isomer.[2]

  • In Copper Catalysis: The nature of the ligand directly influences the outcome. For instance, in the copper-catalyzed N-arylation of 4-phenyl-1,2,3-triazole, different classes of ligands can lead to varying ratios of N1 and N2 products.[3] Amino acid-based ligands have been found to be particularly effective in promoting N2-selectivity.[3]

Troubleshooting Guides

Problem 1: Low regioselectivity (mixture of N1 and N2 isomers) in my palladium-catalyzed N-arylation.

Possible Causes & Solutions:

  • Insufficiently Bulky Ligand: The steric hindrance of the phosphine ligand is a key determinant of N2-selectivity.

    • Solution: Switch to a more sterically demanding ligand. If you are using a less bulky ligand, consider employing ligands like Me4tBuXPhos or AdBrettPhos, which have demonstrated excellent N2-selectivity.[1][2][3]

  • Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity.

    • Solution: Try running the reaction at a lower temperature, although this may require longer reaction times.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalytic cycle.

    • Solution: Screen different aprotic solvents (e.g., toluene, dioxane, DMF) to see if regioselectivity improves.

Problem 2: Poor yield in my copper-catalyzed N2-arylation of a mono-substituted triazole.

Possible Causes & Solutions:

  • Inappropriate Ligand: Not all ligands are effective for N2-selective arylation with copper catalysts.

    • Solution: A systematic screening of ligands is recommended. Amino acids, especially secondary amino acids, have been reported to give good results.[3]

  • Base and Solvent Combination: The choice of base and solvent is critical for the efficiency of copper-catalyzed reactions.

    • Solution: Experiment with different bases (e.g., K2CO3, Cs2CO3) and solvents (e.g., DMF, DMSO). The solubility of the triazole salt, which is influenced by the base and solvent, can significantly impact the reaction outcome.[6]

  • Catalyst Inactivation: The copper catalyst may be sensitive to air or other impurities.

    • Solution: Ensure anhydrous and inert reaction conditions. Using freshly sourced or purified reagents can also be beneficial.

Data Presentation

Table 1: Comparison of Catalytic Systems for N2-Selective Arylation of 1,2,3-Triazoles

Catalyst SystemTriazole SubstrateArylating AgentLigandN2:N1 SelectivityYield (%)Reference
Pd2(dba)3 / L11,2,3-triazoleBromobenzeneMe4tBuXPhos (L1)97:390[2]
Pd2(dba)3 / L14-Phenyl-1,2,3-triazoleBromobenzeneMe4tBuXPhos (L1)>98:295[2]
CuI4-Phenyl-1,2,3-triazoleIodobenzeneL-proline80:2075[3]
Catalyst-Free4-Phenyl-1,2,3-triazoleDiphenyliodonium triflateNone>99:197[4][5]

Experimental Protocols

General Procedure for Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles [2]

A dried Schlenk tube is charged with Pd2(dba)3 (0.0075 mmol, 1.5 mol %), Me4tBuXPhos (L1) (0.018 mmol, 3.6 mol %), and a base (e.g., K3PO4, 1.4 mmol). The tube is evacuated and backfilled with argon. The 1,2,3-triazole (1.0 mmol), aryl halide (1.2 mmol), and anhydrous solvent (e.g., toluene, 2 mL) are then added. The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 h). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N2-aryl-1,2,3-triazole.

Catalyst-Free Regioselective N2-Arylation of 1,2,3-Triazoles Using Diaryliodonium Salts [5]

To a screw-capped vial is added the 1,2,3-triazole (0.5 mmol), diaryliodonium salt (0.6 mmol), and sodium carbonate (1.0 mmol). Anhydrous toluene (2 mL) is added, and the vial is sealed. The reaction mixture is stirred at 100 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the pure N2-aryl-1,2,3-triazole.

Visualizations

Regioselectivity_Control cluster_strategies Strategies for N2-Selectivity cluster_factors Key Influencing Factors pd_catalysis Palladium Catalysis ligand Ligand (Steric Bulk) pd_catalysis->ligand Crucial product High N2-Selectivity pd_catalysis->product cu_catalysis Copper Catalysis cu_catalysis->ligand Important cu_catalysis->product catalyst_free Catalyst-Free catalyst_free->product substrate Substrate (Sterics/Electronics) substrate->product conditions Reaction Conditions (Temp, Solvent, Base) conditions->product

Caption: Key strategies and factors influencing N2-regioselectivity in triazole N-arylation.

Troubleshooting_Workflow cluster_pd Palladium-Catalyzed cluster_cu Copper-Catalyzed start Low N2:N1 Regioselectivity check_catalyst What is the catalytic system? start->check_catalyst check_pd_ligand Is the ligand sufficiently bulky? (e.g., Me4tBuXPhos) check_catalyst->check_pd_ligand Palladium screen_cu_ligands Screen different ligands (e.g., amino acids) check_catalyst->screen_cu_ligands Copper change_pd_ligand Use a more sterically hindered ligand check_pd_ligand->change_pd_ligand No optimize_pd_conditions Optimize Temperature & Solvent check_pd_ligand->optimize_pd_conditions Yes end Improved N2-Selectivity change_pd_ligand->end optimize_pd_conditions->end change_cu_ligand Select optimal ligand screen_cu_ligands->change_cu_ligand Identify better ligand optimize_cu_conditions Optimize Base & Solvent screen_cu_ligands->optimize_cu_conditions Ligand is optimal change_cu_ligand->end optimize_cu_conditions->end

Caption: Troubleshooting workflow for improving N2-selectivity in triazole N-arylation.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates is paramount to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 2-(2H-1,2,3-triazol-2-yl)benzoic acid. Experimental data and detailed protocols are provided to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Techniques for Purity Determination

The primary impurity of concern during the synthesis of this compound is its N1-regioisomer. The choice of analytical technique for purity assessment depends on factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation. While HPLC is a widely adopted method, Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the same principle as HPLC but utilizes columns with sub-2 µm particles, requiring higher operating pressures.[1][2]Quantitative determination based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[3]
Primary Use Quantitative analysis, impurity profiling, and quality control.[4]High-throughput screening, impurity profiling with enhanced resolution, and faster analysis times.[1][4]Absolute purity determination without the need for a specific reference standard of the analyte.[3]
Key Advantages Robust, reliable, and widely available. Versatile with a wide range of detectors.[1]Significantly faster analysis times, improved resolution, and higher sensitivity compared to HPLC.[1][4] Reduced solvent consumption.[1]A primary method providing direct traceability to SI units. Does not require a reference standard for each impurity.[5]
Limitations Longer analysis times compared to UPLC. Lower resolution for complex mixtures.Higher initial instrument cost and maintenance. Requires higher quality solvents and samples.[1]Lower sensitivity compared to chromatographic methods. May require more complex sample preparation and data analysis.
Typical Run Time 15-30 minutes2-10 minutes[2]5-20 minutes per sample
Resolution GoodExcellentNot applicable (measures bulk property)
Sensitivity HighVery HighModerate

Experimental Protocols

Proposed HPLC Method for Purity Validation of this compound

This protocol describes a reverse-phase HPLC method for the determination of the purity of this compound and its separation from the N1-regioisomer impurity.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% Phosphoric acid in Water) and Solvent B (Acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 40% A, 60% B

      • 20-25 min: Hold at 40% A, 60% B

      • 25-26 min: Linear gradient back to 95% A, 5% B

      • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated using the area percentage method from the resulting chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol outlines the use of qNMR for the absolute purity determination of this compound using an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher.

  • Internal Standard: Certified Benzoic Acid CRM (NIST traceable).[6][7]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the certified benzoic acid internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.

  • Transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full T1 relaxation of all relevant protons).

  • Number of Scans: 16 to 64, depending on the required signal-to-noise ratio.

Data Analysis:

The purity of the analyte is calculated using the following formula:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • Purity_std = Purity of the internal standard

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC purity analysis and a comparison of the different analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Processing prep_sample Weigh & Dissolve Sample filter_sample Filter Sample prep_sample->filter_sample prep_std Weigh & Dissolve Standard filter_std Filter Standard prep_std->filter_std inject_sample Inject Sample filter_sample->inject_sample inject_std Inject Standard filter_std->inject_std hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject_sample hplc_system->inject_std acquire_data Acquire Chromatograms inject_sample->acquire_data inject_std->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity

Caption: Workflow for HPLC Purity Analysis.

Analytical_Technique_Comparison cluster_problem Analytical Problem cluster_methods Analytical Methods cluster_outcomes Primary Outcomes problem Determine Purity of This compound HPLC HPLC problem->HPLC UPLC UPLC problem->UPLC qNMR qNMR problem->qNMR hplc_outcome Relative Purity (Area %) Good Resolution HPLC->hplc_outcome uplc_outcome Relative Purity (Area %) Excellent Resolution, Fast UPLC->uplc_outcome qnmr_outcome Absolute Purity (wt%) SI Traceable qNMR->qnmr_outcome

Caption: Comparison of Analytical Techniques.

References

A Comparative Guide to the Synthetic Routes of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key intermediate in the development of pharmaceuticals such as suvorexant, has been approached through various synthetic strategies. This guide provides a comparative analysis of the most prominent methods, offering a side-by-side look at their performance based on reported experimental data. The objective is to equip researchers with the necessary information to select the most suitable synthetic route for their specific needs, considering factors such as yield, purity, scalability, and reaction conditions.

Comparative Analysis of Synthetic Routes

The primary synthetic methodologies for this compound and its derivatives can be broadly categorized into three main approaches: a multi-step synthesis commencing from 1-fluoro-2-nitrobenzene derivatives, copper-catalyzed N-arylation of 1,2,3-triazole with halogenated benzoic acids, and a palladium-catalyzed C-H functionalization strategy. Each route presents a unique set of advantages and challenges.

A highly selective and scalable four-step synthesis begins with the N²-arylation of 4,5-dibromo-2H-1,2,3-triazole with a 1-fluoro-2-nitrobenzene derivative.[1][2] This initial step is followed by a sequence of functional group transformations including hydrogenation of the nitro group, a Sandmeyer iodination, and finally, a Grignard carboxylation to afford the target benzoic acid.[1][2] This method is noted for its high regioselectivity towards the N-2 isomer and its demonstrated scalability.[1][2]

Copper-catalyzed Ullmann-type coupling reactions represent a more direct approach, involving the reaction of 1H-1,2,3-triazole with a 2-halobenzoic acid, typically 2-iodo- or 2-bromobenzoic acid.[3][4] While this method can be effective, it often leads to the formation of a mixture of N-1 and N-2 regioisomers, necessitating purification steps such as crystallization or chromatography to isolate the desired N-2 product.[3][5] The choice of ligand and reaction conditions can influence the regioselectivity of this transformation.[4]

A third approach involves the palladium-catalyzed C-H ethoxycarbonylation of 2-aryl-1,2,3-triazoles.[1] This method offers an alternative pathway for the introduction of the carboxylic acid functionality.

Below is a table summarizing the quantitative data available for these synthetic routes.

Synthetic RouteStarting MaterialsKey Reagents & ConditionsOverall YieldPurity/SelectivityReference
Four-Step Synthesis 1-Fluoro-2-nitrobenzene derivatives, 4,5-dibromo-2H-1,2,3-triazole1. K₂CO₃, DMF; 2. H₂, Pd/C; 3. NaNO₂, KI, H₂SO₄; 4. i-PrMgCl, CO₂78-95% (for N-arylation step)>98% area percent (LC-MS for N-arylation product)[1][2]
Copper-Catalyzed N-Arylation (Iodo derivative) 2-Iodo-5-methylbenzoic acid, 1,2,3-triazoleCuI, Cs₂CO₃, trans-N,N'-dimethyl-1,2-cyclohexanediamine, DMF, 100 °C68%Requires purification to separate isomers[6]
Copper-Catalyzed N-Arylation (Bromo derivative) 2-Bromo-benzoic acid derivatives, 1H-1,2,3-triazoleCuI, Cs₂CO₃, (1R,2R)-N1,N2-dimethylcyclohexan-1,2-diamine, dioxane, 100°CNot specifiedAims to improve on iodo-derivative route[4]
Palladium-Catalyzed C-H Ethoxycarbonylation 2-Aryl-1,2,3-triazolesPalladium catalyst, diethyl azodicarboxylateModerate to goodNot specified[1]

Experimental Protocols

Four-Step Synthesis from 1-Fluoro-2-nitrobenzene[2]

This route provides a highly selective and scalable synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids.

Step 1: N²-Arylation of 4,5-dibromo-2H-1,2,3-triazole To a solution of a 1-fluoro-2-nitrobenzene derivative and 4,5-dibromo-2H-1,2,3-triazole in DMF, potassium carbonate is added as a base. The mixture is heated to elevated temperatures. Upon completion, the product is precipitated by the addition of water and isolated by filtration.

Step 2: Hydrogenation The resulting N-arylated dibromo-triazole is subjected to hydrogenation to reduce the nitro group to an amine. This is typically carried out using a palladium catalyst on carbon (Pd/C) under a hydrogen atmosphere.

Step 3: Sandmeyer Iodination The aniline derivative from the previous step undergoes a Sandmeyer reaction. The amine is first diazotized using sodium nitrite in the presence of a strong acid, followed by treatment with potassium iodide to introduce an iodine atom onto the aromatic ring.

Step 4: Grignard Carboxylation The aryl iodide is then converted to the corresponding benzoic acid via a Grignard reaction. The iodide is treated with a Grignard reagent, such as isopropylmagnesium chloride, to form an arylmagnesium species. This intermediate is then quenched with carbon dioxide gas, followed by an acidic workup to yield the final this compound. For example, to synthesize this compound, the corresponding iodide (41.2 g, 0.152 mol) is dissolved in THF (300 mL) and cooled to -20 °C. Isopropylmagnesium chloride (80 mL of a 2 M solution in THF, 0.160 mol) is added slowly. After stirring for 20 minutes, CO₂ gas is bubbled through the mixture. The reaction is then quenched with 1 M HCl.

Copper-Catalyzed N-Arylation of 1,2,3-Triazole[6]

This method offers a more direct coupling approach.

Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Under a nitrogen atmosphere, a mixture of 2-iodo-5-methylbenzoic acid (5.24 g, 20 mmol), 1,2,3-triazole (3.45 g, 50 mmol), cesium carbonate (11.72 g, 36 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.51 g, 3.6 mmol), and cuprous iodide (0.38 g, 2 mmol) in N,N-dimethylformamide (30 mL) is heated to 100 °C for 4 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The aqueous layer is acidified with concentrated hydrochloric acid to a pH of 1-2 and extracted again with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is then purified by silica gel column chromatography to yield the title compound.

Visualization of Comparative Study Workflow

The following diagram illustrates the logical flow of the comparative study of the synthetic routes.

cluster_0 Synthetic Strategies cluster_1 Evaluation Criteria cluster_2 Analysis & Comparison Route1 Four-Step Synthesis Yield Overall Yield Route1->Yield Purity Purity & Selectivity Route1->Purity Conditions Reaction Conditions Route1->Conditions Scalability Scalability Route1->Scalability Comparison Comparative Analysis Route1->Comparison Route2 Copper-Catalyzed N-Arylation Route2->Yield Route2->Purity Route2->Conditions Route2->Scalability Route2->Comparison Route3 Palladium-Catalyzed C-H Ethoxycarbonylation Route3->Yield Route3->Purity Route3->Conditions Route3->Scalability Route3->Comparison

Caption: Workflow for the comparative study of synthetic routes.

References

Spectroscopic Scrutiny: Confirming the Structure of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid Over Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of spectroscopic data is essential for the unambiguous structural confirmation of 2-(2H-1,2,3-triazol-2-yl)benzoic acid, particularly in distinguishing it from its constitutional isomer, 2-(1H-1,2,3-triazol-1-yl)benzoic acid. This guide provides a comprehensive comparison of their expected and reported spectroscopic characteristics, supported by detailed experimental protocols, to aid researchers in the accurate identification of these compounds.

The regioselective synthesis of N-substituted triazoles is a significant challenge in medicinal chemistry. The biological activity of such compounds can be highly dependent on the specific nitrogen atom of the triazole ring that is attached to the rest of the molecule. Therefore, rigorous spectroscopic analysis is paramount to ensure the correct isomer has been synthesized. This guide focuses on the key spectroscopic differences between the 2-yl and 1-yl isomers of 2-(1,2,3-triazolyl)benzoic acid.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its 1-yl isomer. It is important to note that while extensive data is available for derivatives, the direct experimental data for the parent compounds can be limited in publicly accessible literature. The data presented here is a combination of reported data for closely related derivatives and predicted values, providing a robust framework for comparison.

Table 1: ¹H NMR Spectral Data (Predicted and Reported for Derivatives)

Proton Assignment This compound (δ, ppm) 2-(1H-1,2,3-Triazol-1-YL)benzoic acid (δ, ppm) Key Differentiation Points
Triazole H (C4-H, C5-H)Singlet, ~8.0-8.2Two distinct signals, ~7.8-8.5 (doublets or singlets)The symmetrical 2-yl isomer shows a single peak for the two equivalent triazole protons. The 1-yl isomer has two chemically distinct triazole protons.
Benzoic Acid ProtonsMultiplets, ~7.5-8.1Multiplets, ~7.4-8.0Subtle downfield shifts may be observed for the benzoic acid protons in the 2-yl isomer due to the proximity of the triazole ring.
Carboxylic Acid ProtonBroad singlet, ~10-13Broad singlet, ~10-13Highly dependent on solvent and concentration.

Table 2: ¹³C NMR Spectral Data (Predicted and Reported for Derivatives)

Carbon Assignment This compound (δ, ppm) 2-(1H-1,2,3-Triazol-1-YL)benzoic acid (δ, ppm) Key Differentiation Points
Triazole C (C4, C5)Single peak, ~135-137Two distinct peaks, ~125-135The two equivalent carbons in the 2-yl isomer give a single resonance, a key distinguishing feature.
Benzoic Acid C (C1-C6)~125-140~125-140Minor shifts in the aromatic region.
Carboxylic Acid C=O~165-170~165-170Generally similar for both isomers.

Table 3: IR Spectral Data

Vibrational Mode This compound (cm⁻¹) 2-(1H-1,2,3-Triazol-1-YL)benzoic acid (cm⁻¹) Key Differentiation Points
O-H stretch (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)Characteristic broad absorption due to hydrogen bonding.
C=O stretch (Carboxylic Acid)~1700-1680~1700-1680Strong absorption.
C=N, N=N stretch (Triazole)~1500-1400~1500-1400The pattern and intensity of these bands in the fingerprint region can differ subtly between the isomers.
C-H out-of-plane bending~900-700~900-700The substitution pattern on the benzene ring will influence these bands.

Table 4: Mass Spectrometry Data

Analysis This compound 2-(1H-1,2,3-Triazol-1-YL)benzoic acid Key Differentiation Points
Molecular Ion (M⁺)m/z = 189.0538m/z = 189.0538Both isomers have the same molecular weight.
Fragmentation PatternFragmentation patterns may differ, with characteristic losses of N₂ and CO₂.Fragmentation patterns will likely differ due to the different connectivity, providing a key method for differentiation.Careful analysis of the fragmentation pathways is crucial.

Experimental Protocols

Accurate data acquisition is critical for the correct structural assignment. The following are generalized protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to determine the accurate mass of the molecular ion and key fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesize Compound Purification Purify Compound (e.g., Crystallization) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS CompareNMR Compare NMR with Expected Isomers NMR->CompareNMR CompareIR Compare IR with Expected Isomers IR->CompareIR CompareMS Compare MS Fragmentation with Expected Isomers MS->CompareMS Confirmation Structure Confirmed: 2-(2H-1,2,3-Triazol-2-YL) benzoic acid CompareNMR->Confirmation CompareIR->Confirmation CompareMS->Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

Conclusion

The structural elucidation of this compound and its distinction from the 1-yl isomer is readily achievable through a combined spectroscopic approach. The most definitive information is typically derived from ¹H and ¹³C NMR spectroscopy, where the symmetry of the 2-yl isomer provides a clear and unambiguous signature. Infrared spectroscopy and mass spectrometry offer valuable complementary data to support the structural assignment. By following the detailed protocols and comparative data presented in this guide, researchers can confidently confirm the structure of their synthesized compounds, ensuring the integrity of their subsequent studies.

A Comparative Guide to Precursor Efficacy in the Synthesis of Orexin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of orexin receptor antagonists has marked a significant advancement in the treatment of sleep-wake disorders. The efficacy of these antagonists is not only determined by their pharmacological properties but also by the efficiency and scalability of their chemical synthesis. The choice of precursors is a critical determinant of the overall success of a synthetic route, influencing yield, purity, cost-effectiveness, and the stereochemical outcome of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of different precursors used in the synthesis of three prominent orexin antagonists: suvorexant, lemborexant, and daridorexant, with a focus on how precursor selection impacts the synthetic pathway and the final product's performance.

Orexin Signaling Pathway

Orexin-A and orexin-B are neuropeptides that regulate wakefulness by binding to orexin 1 (OX1R) and orexin 2 (OX2R) receptors, which are G-protein coupled receptors.[1] Activation of these receptors leads to the mobilization of intracellular calcium and the activation of various downstream signaling cascades, ultimately promoting neuronal excitability and wakefulness. Orexin antagonists competitively block the binding of orexins to their receptors, thereby suppressing the wake drive.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space orexin Orexin A / Orexin B OX1R OX1R orexin->OX1R binds OX2R OX2R orexin->OX2R binds Gq Gq OX1R->Gq activates OX2R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC PKC DAG->PKC activates Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca2_release->Neuronal_Excitation leads to PKC->Neuronal_Excitation contributes to Precursor_Comparison_Workflow cluster_planning Planning and Design cluster_synthesis Synthesis and Purification cluster_analysis Analysis and Comparison cluster_conclusion Conclusion Precursor_Selection Precursor Selection (Cost, Availability, Chirality) Route_Design Synthetic Route Design Precursor_Selection->Route_Design Synthesis_A Synthesis via Precursor A Route_Design->Synthesis_A Synthesis_B Synthesis via Precursor B Route_Design->Synthesis_B Purification_A Purification of Product A Synthesis_A->Purification_A Purification_B Purification of Product B Synthesis_B->Purification_B Yield_Purity_A Yield and Purity Analysis (A) Purification_A->Yield_Purity_A Biological_Assay_A Biological Activity Assay (A) (IC50/Ki) Purification_A->Biological_Assay_A Yield_Purity_B Yield and Purity Analysis (B) Purification_B->Yield_Purity_B Biological_Assay_B Biological Activity Assay (B) (IC50/Ki) Purification_B->Biological_Assay_B Data_Comparison Comparative Data Analysis Yield_Purity_A->Data_Comparison Yield_Purity_B->Data_Comparison Biological_Assay_A->Data_Comparison Biological_Assay_B->Data_Comparison Optimal_Precursor Determination of Optimal Precursor Data_Comparison->Optimal_Precursor

References

A Comparative Analysis of the Biological Activity of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid Derivatives and Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 2-(2H-1,2,3-triazol-2-yl)benzoic acid derivatives against other prominent heterocyclic compounds. This analysis is supported by quantitative data from various studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds. Among these, derivatives of this compound have emerged as a promising class with a wide spectrum of biological activities. This guide synthesizes experimental data to compare their performance with other significant heterocycles, such as benzimidazoles and oxadiazoles, in the key therapeutic areas of oncology and microbiology.

Anticancer Activity: A Quantitative Comparison

Derivatives of 1,2,3-triazole, including those with a benzoic acid moiety, have demonstrated notable anticancer properties. The following tables summarize the in vitro cytotoxic activity of these compounds against various human cancer cell lines, presenting a comparison with other heterocyclic structures.

Table 1: In Vitro Anticancer Activity of 1,2,3-Triazole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
1,2,3-Triazole-linked ErlotinibCompound 4mHeLa (Cervical Cancer)3.79[1]
Compound 4kHeLa (Cervical Cancer)4.16[1]
Compound 4iHeLa (Cervical Cancer)4.36[1]
Compound 4lHeLa (Cervical Cancer)4.51[1]
Compound 4dHeLa (Cervical Cancer)7.02[1]
2H-1,2,3-Triazole AnaloguesCompound 8a (Benzothiophen-2-yl)Hs578T (Breast Cancer)0.0103[2]
Compound 8g (Benzofuran-2-yl)Hs578T (Breast Cancer)0.0203[2]
Compound 8bHs578T (Breast Cancer)0.0665[2]
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid HybridsCompound 2MCF-7 (Breast Cancer)15.6[3][4]
Compound 14MCF-7 (Breast Cancer)16.2[3][4]
Compound 5HCT-116 (Colon Cancer)18.5[3][4]
Compound 15HCT-116 (Colon Cancer)23.9[3][4]

Table 2: In Vitro Anticancer Activity of Other Heterocyclic Compounds

Compound ClassSpecific DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Benzofuran DerivativeN-(40-hydroxy)phenylamide (21)HCT15, ACHN, NUGC-3, MM23, PC-3, NCI-H23Not specified, inhibits NF-κB
Thiazole-based Nitrogen MustardCompound 30HCT116 (Colon Cancer)5.48
MCF7 (Breast Cancer)4.53
Benzimidazole-Triazolo-ThiadiazoleCompound 11Various0.20 - 2.58
Fluorinated bis-IndoleCompound 20fHepG2 (Liver Cancer)15.8[5]
MCF-7 (Breast Cancer)42.4[5]

Antimicrobial Activity: A Comparative Overview

The 1,2,3-triazole scaffold is also a key component in the development of new antimicrobial agents. The following tables present the minimum inhibitory concentrations (MIC) of various triazole derivatives against bacterial and fungal strains, juxtaposed with the activity of other heterocyclic compounds like benzimidazoles.

Table 3: Antimicrobial Activity of 1,2,3-Triazole Derivatives

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Metronidazole-1H-1,2,3-Triazole HybridsCompound 5bS. aureus-[6][7]
Compound 5cS. aureus-[6][7]
Compound 5eS. aureus-[6][7]
Compound 7bS. aureus-[6][7]
Compound 7eS. aureus-[6][7]
1,2,3-Triazole GlycosidesCompound 5S. aureus5[8][9]
P. aeruginosa5[8][9]
C. albicans10[8][9]
A. niger10[8][9]

Table 4: Antimicrobial Activity of Benzimidazole and Other Heterocyclic Derivatives

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Benzimidazole-1,2,3-Triazole HybridsCompound 37bS. aureus3.125[10]
Compound 37dS. aureus3.125[10]
Compound 37bE. coli3.125[10]
bis-1,2,3-Triazoles with BenzimidazoleCompound 47aB. cereus, S. aureus, E. coli, P. aeruginosa, C. albicans32 - 64[10]
p-Aminobenzoic Acid-based BenzimidazolesCompound 14L. monocytogenes15.62[3][11]
Compound 15L. monocytogenes15.62[3][11]

Experimental Protocols

A fundamental aspect of comparative analysis is the understanding of the methodologies used to generate the data. Below are detailed protocols for the key experiments cited in this guide.

In Vitro Anticancer Activity Assay (MTT Assay)[13]
  • Cell Seeding: Human cancer cell lines (e.g., A-549, MCF-7, HT-1080, and MDA-MB-231) are seeded in 96-well microculture plates at a density of 5x10³ cells/well.

  • Incubation: The plates are incubated for 24 hours at 37°C to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, and 100 µM) and incubated for another 24 hours. Doxorubicin is typically used as a positive control.

  • MTT Addition: After the treatment period, 5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution is added to each well.

  • Formazan Solubilization: The plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The supernatant is then removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[11][14]
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the culture is adjusted to match a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Determination of MBC/MFC: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar plate is considered the MBC or MFC.

Visualizing Biological Complexity

To further elucidate the mechanisms and processes involved, the following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by some anticancer agents and a typical experimental workflow.

anticancer_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Inhibitor Triazole-based Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of triazole-based compounds.

experimental_workflow start Start: Compound Synthesis & Characterization in_vitro In Vitro Screening (e.g., MTT Assay, MIC determination) start->in_vitro data_analysis Data Analysis (IC50/MIC Calculation) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->in_vitro Iterative Process in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo end End: Preclinical Candidate in_vivo->end

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

References

Unambiguous Structural Confirmation of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the structural elucidation of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals.

While single-crystal X-ray crystallography stands as the gold standard for providing unequivocal three-dimensional structural information, its feasibility is contingent on the ability to grow suitable single crystals. This guide explores the application of X-ray crystallography through comparative data from structurally related compounds and presents alternative and complementary spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for robust structural verification.

Structural Confirmation Workflow

The process of confirming the structure of a synthesized compound like this compound involves a logical progression of analytical techniques. The following diagram illustrates a typical workflow, starting from the synthesized compound to its definitive structural elucidation.

Structural_Confirmation_Workflow Workflow for Structural Confirmation of this compound cluster_spectroscopy Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Initial_Characterization Initial Characterization (TLC, Melting Point) Purification->Initial_Characterization Xray_Crystallography Single-Crystal X-ray Crystallography Purification->Xray_Crystallography Crystal Growth Spectroscopic_Analysis Spectroscopic Analysis Initial_Characterization->Spectroscopic_Analysis Data_Analysis Structure Elucidation & Data Analysis Spectroscopic_Analysis->Data_Analysis NMR NMR Spectroscopy (1H, 13C) Spectroscopic_Analysis->NMR MS Mass Spectrometry (MS) Spectroscopic_Analysis->MS Xray_Crystallography->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure

Caption: A typical workflow for the structural confirmation of a synthesized organic compound.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering unambiguous proof of a molecule's structure. While specific single-crystal data for this compound is not publicly available, analysis of closely related structures provides valuable comparative insights.

Table 1: Comparative Crystallographic Data for Triazolyl and Benzoic Acid Derivatives

Parameter4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid[1]2-(Trifluoromethyl)benzoic acid[2][3]
Crystal System TriclinicMonoclinic
Space Group P-1P21/c
a (Å) 5.4641(7)4.8816(3)
b (Å) 6.6596(8)20.6948(14)
c (Å) 13.1898(16)7.9697(5)
α (°) 88.828(2)90
β (°) 83.577(2)109.544(4)
γ (°) 75.828(2)90
Volume (ų) 462.42(10)758.74(8)
Key Dihedral Angle Benzene-Triazole: 6.32(7)°Benzene-Carboxyl: 16.8(3)°

Note: This table presents data from related compounds to illustrate typical crystallographic parameters.

Alternative and Complementary Structural Confirmation Techniques

When single crystals are unattainable, a combination of spectroscopic methods is employed to deduce the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential.

Table 2: Predicted NMR Data for this compound

TechniquePredicted Chemical Shifts (ppm) and MultiplicityInferred Structural Information
¹H NMR ~8.0-8.2 (s, 2H, Triazole-H), ~7.5-7.9 (m, 4H, Ar-H), ~10-12 (br s, 1H, COOH)Confirms the presence and relative number of protons on the triazole and benzene rings, and the carboxylic acid proton.
¹³C NMR ~135-140 (Triazole-C), ~125-135 (Aromatic-C), ~165-170 (C=O)Indicates the number of distinct carbon environments, confirming the presence of the triazole and benzene rings, and the carbonyl carbon.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and connectivity.

Table 3: Expected Mass Spectrometry Data for this compound

Ionization ModeExpected m/zInferred Structural Information
Electrospray (ESI+) [M+H]⁺: 190.06Confirms the molecular weight of the compound.
Electrospray (ESI-) [M-H]⁻: 188.05Confirms the molecular weight and the presence of an acidic proton.
Fragmentation Fragments corresponding to loss of COOH, N₂, and cleavage of the triazole and benzoic acid rings.Provides evidence for the connectivity of the different structural motifs.

Experimental Protocols

Single-Crystal X-ray Crystallography (General Protocol)
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened to find optimal conditions.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.[4] A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[4] The atomic positions are then refined against the experimental data to produce the final, accurate molecular structure.[4]

NMR Spectroscopy (General Protocol)
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. Other experiments like DEPT can be run to determine the types of carbon atoms (CH, CH₂, CH₃).

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm). Chemical shifts, integration, and coupling patterns are analyzed to elucidate the structure.

Mass Spectrometry (General Protocol)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Sample Introduction and Ionization: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph. Electrospray ionization (ESI) is a common technique for this type of molecule, which generates ions in the gas phase.

  • Mass Analysis and Detection: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum. For fragmentation studies (MS/MS), specific ions are selected and fragmented to provide further structural information.

References

Comparative Guide to the Quantitative Analysis of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(2H-1,2,3-triazol-2-yl)benzoic acid in complex reaction mixtures. The selection of an appropriate analytical technique is critical for monitoring reaction progress, determining yield, and ensuring the purity of intermediates and final products in pharmaceutical development. This document outlines and contrasts four prominent techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE).

The comparative data presented herein is based on established principles of each technique and plausible performance characteristics for the target analyte, providing a solid foundation for method selection and development.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for each analytical method in the context of analyzing this compound.

ParameterHPLC-UVUPLC-MS/MSqNMR (400 MHz)Capillary Electrophoresis (CZE)
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL10 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 ng/mL30 µg/mL1.5 µg/mL
Linearity (R²) >0.999>0.999>0.999>0.998
Accuracy (% Recovery) 98-102%99-101%97-103%95-105%
Precision (% RSD) < 2%< 1.5%< 3%< 4%
Analysis Time per Sample 10-15 min3-5 min5-10 min15-20 min
Sample Preparation Complexity ModerateModerateSimpleSimple to Moderate
Specificity/Selectivity GoodExcellentExcellentGood
Cost per Sample LowHighModerateLow to Moderate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation.

Principle: This method separates this compound from other components in the reaction mixture based on its differential partitioning between a stationary phase (e.g., C18) and a mobile phase. Quantification is achieved by measuring the ultraviolet (UV) absorbance of the analyte as it elutes from the column.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a portion of the reaction mixture in a known volume of diluent (e.g., 50:50 acetonitrile:water).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Prepare a series of calibration standards of this compound in the same diluent.

Principle: UPLC-MS/MS offers superior separation efficiency and selectivity compared to HPLC. After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored for highly selective and sensitive quantification.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: 20% B to 90% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Precursor Ion (m/z): 188.05

  • Product Ion (m/z): 144.06 (corresponding to loss of CO2)

  • Collision Energy: Optimized for the specific instrument.

Sample Preparation:

  • Dilute the reaction mixture significantly with the mobile phase to fall within the linear range of the instrument.

  • Filter through a 0.22 µm syringe filter.

  • Prepare calibration standards and spike with a suitable internal standard (e.g., an isotopically labeled analog).

Principle: qNMR provides a direct and primary method of quantification based on the principle that the integrated signal area of a specific resonance is directly proportional to the number of nuclei contributing to that signal. This technique does not require a reference standard of the analyte if a certified internal standard is used.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: DMSO-d6

  • Internal Standard: A certified reference material with a known purity and a singlet resonance that does not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks used for quantification.

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Processing:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved, non-overlapping signals of the analyte and the internal standard.

  • Calculate the concentration of the analyte using the known concentration of the internal standard and the respective integral values and number of protons.

Principle: CE separates ions based on their electrophoretic mobility in an electric field. For an acidic compound like this compound, separation is achieved in a capillary filled with a background electrolyte. Quantification is performed using a UV detector.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Separation Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2.

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 254 nm.

Sample Preparation:

  • Dissolve the reaction mixture in the background electrolyte.

  • Filter the sample through a 0.45 µm syringe filter.

  • Prepare calibration standards in the same BGE.

Visualizations

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Processing cluster_result Result ReactionMixture Reaction Mixture Dilution Dilution & Dissolution ReactionMixture->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC Filtration->HPLC Injection UPLCMS UPLC-MS/MS Filtration->UPLCMS Injection qNMR qNMR Filtration->qNMR Sample Prep CE CE Filtration->CE Injection Chromatogram Chromatogram/ Electropherogram HPLC->Chromatogram UPLCMS->Chromatogram Spectrum NMR Spectrum qNMR->Spectrum CE->Chromatogram Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantitative Result Calibration->Quantification

Caption: General workflow for the quantitative analysis of a target analyte.

Method_Comparison_Logic cluster_criteria Selection Criteria cluster_methods Analytical Methods Analyte 2-(2H-1,2,3-Triazol-2-YL) benzoic acid Sensitivity Sensitivity Analyte->Sensitivity Specificity Specificity Analyte->Specificity Speed Speed Analyte->Speed Cost Cost Analyte->Cost Accuracy Accuracy/Precision Analyte->Accuracy HPLC HPLC Sensitivity->HPLC UPLCMS UPLC-MS/MS Sensitivity->UPLCMS Highest Sensitivity->UPLCMS qNMR qNMR Sensitivity->qNMR CE CE Sensitivity->CE Specificity->HPLC Specificity->UPLCMS Highest Specificity->UPLCMS Specificity->qNMR Highest Specificity->qNMR Specificity->CE Speed->HPLC Speed->UPLCMS Fastest Speed->UPLCMS Speed->qNMR Speed->CE Cost->HPLC Lowest Cost->HPLC Cost->UPLCMS Cost->qNMR Cost->CE Accuracy->HPLC High Accuracy->HPLC Accuracy->UPLCMS High Accuracy->UPLCMS Accuracy->qNMR Primary Method Accuracy->qNMR Accuracy->CE

Caption: Decision logic for selecting an analytical method.

assessing the stability of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a new chemical entity is a cornerstone of the pre-formulation and development process. This guide provides a comparative assessment of the predicted stability of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid under various stress conditions. The insights are drawn from published data on related benzoic acid and triazole derivatives, offering a foundational understanding for stability-indicating method development and formulation strategies.

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and pathways, as mandated by regulatory bodies like the ICH.[1][2][3] While specific experimental data for this compound is not extensively available in public literature, a robust stability profile can be predicted by examining the behavior of structurally similar compounds.

Comparative Stability Analysis

Based on the known stability of benzoic acid and various triazole derivatives, a hypothetical stability profile for this compound is presented below in comparison to related compounds. Benzoic acid itself is a relatively stable molecule, though its derivatives can show varying degrees of lability.[4][5][6] Triazole moieties are generally stable, but the overall molecular structure can be susceptible to degradation under harsh conditions.[7]

Table 1: Comparative Stability under Forced Degradation Conditions

ConditionThis compound (Predicted)Benzoic Acid Derivatives (General Findings)Triazole Derivatives (General Findings)
Acidic (e.g., 0.1 N HCl) Potential for hydrolysis of the amide linkage if present as a derivative. The core structure is expected to be relatively stable.Some derivatives may undergo hydrolysis or other acid-catalyzed reactions.Generally stable, though extreme conditions can lead to ring opening.
Alkaline (e.g., 0.1 N NaOH) Potential for hydrolysis. Significant degradation is possible, a common vulnerability for benzoic acid derivatives.Prone to hydrolysis. Major degradation is often observed under alkaline conditions.[3]Can be susceptible to base-catalyzed degradation.
Oxidative (e.g., 3% H₂O₂) The triazole ring and benzene ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring hydroxylation.The aromatic ring can be oxidized, though it is generally robust.Susceptible to oxidation, which can be a primary degradation pathway.[1]
Thermal (e.g., 70-80°C) Expected to be stable at moderate temperatures. High temperatures could lead to decarboxylation.[4]Benzoic acid is stable up to 300°C, but derivatives can degrade at lower temperatures, often via decarboxylation.[4]Thermal decomposition temperatures for various triazole derivatives range from 195–308 °C.[8]
Photolytic (e.g., UV/Vis light) The aromatic and triazole rings are chromophores and could absorb light, leading to photolytic degradation.Can undergo photolytic degradation upon exposure to light.Susceptible to photolytic degradation, which can lead to complex degradation products.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. The following protocols are based on standard industry practices and regulatory guidelines.[1][2]

Hydrolytic Degradation
  • Objective: To assess susceptibility to acid and base-catalyzed hydrolysis.

  • Protocol:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl, water, and 0.1 N NaOH.

    • Reflux the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to several hours).[2]

    • If no degradation is observed, harsher conditions (e.g., higher acid/base concentration, higher temperature) may be applied.[2]

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Oxidative Degradation
  • Objective: To evaluate the compound's sensitivity to oxidation.

  • Protocol:

    • Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%).[1]

    • Maintain the solution at room temperature for a specified duration (e.g., 4 hours).[1]

    • Monitor the reaction for the formation of degradation products.

    • At the end of the exposure period, quench any remaining oxidizing agent if necessary.

    • Analyze the sample by HPLC.

Thermal Degradation
  • Objective: To determine the impact of heat on the solid-state stability of the compound.

  • Protocol:

    • Place a known amount of the solid compound in a controlled temperature and humidity chamber.

    • Expose the sample to elevated temperatures (e.g., 70°C) for an extended period (e.g., 1-2 months).[2]

    • At regular intervals, remove samples and dissolve them in a suitable solvent.

    • Analyze the solutions by HPLC to assess for any degradation.

Photolytic Degradation
  • Objective: To assess the compound's stability upon exposure to light.

  • Protocol:

    • Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light, as specified in ICH guidelines.

    • Simultaneously, keep control samples protected from light.

    • After a defined exposure period, analyze both the exposed and control samples by HPLC.

    • Compare the chromatograms to identify any photolytic degradation products.

Visualizing the Process

To better illustrate the workflow and potential chemical transformations, the following diagrams are provided.

G cluster_0 Forced Degradation Experimental Workflow cluster_1 Conditions API API Sample This compound Stress Stress Conditions API->Stress Analysis Stability-Indicating HPLC Analysis Stress->Analysis Sample at time points Acid Acidic (e.g., 0.1 N HCl) Base Basic (e.g., 0.1 N NaOH) Oxidative Oxidative (e.g., 3% H₂O₂) Thermal Thermal (e.g., 70°C) Photo Photolytic (UV/Vis Light) Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data

Caption: A general experimental workflow for forced degradation studies.

G cluster_0 Potential Degradation Signaling Pathway Parent This compound Hydrolysis Hydrolysis Product (e.g., 2-aminobenzoic acid) Parent->Hydrolysis Base/Acid Oxidation Oxidation Product (e.g., N-oxide) Parent->Oxidation H₂O₂ Decarboxylation Decarboxylation Product (e.g., 2-(2H-1,2,3-triazol-2-yl)benzene) Parent->Decarboxylation Heat

Caption: A potential degradation pathway for the target compound.

References

Performance Analysis of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid in Suvorexant Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of 2-(2H-1,2,3-triazol-2-yl)benzoic acid and its activated form in the final amide coupling step of Suvorexant synthesis. The synthesis of the dual orexin receptor antagonist Suvorexant involves the crucial formation of an amide bond between the key intermediate this compound and the chiral diazepine core. The efficiency of this step is paramount for the overall yield and purity of the final active pharmaceutical ingredient (API).

This document outlines the experimental data for different coupling strategies, provides detailed protocols for the key reactions, and visualizes the synthetic pathway.

Data Presentation: Comparison of Amide Coupling Methods

The formation of the final amide bond in Suvorexant has been approached through two primary methods: standard amide coupling and coupling via an acid chloride intermediate. The latter has demonstrated significant advantages in terms of reaction rate and purity profile.[1]

Performance MetricStandard Amide CouplingAcid Chloride Coupling
Yield Good[1]88%[1]
Purity Clean Reaction Profile99.5%[1]
Reaction Time Slower30 minutes[1]
Key Reagents Peptide coupling agents (e.g., EDC, HOBt)Oxalyl chloride, DMF[1]
Notes A viable method for smaller scale synthesis.Faster reaction rate and cleaner profile, making it more suitable for larger scale production.[1]

Suvorexant Synthesis: Amide Coupling Step

The final step in the synthesis of Suvorexant involves the coupling of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid with the (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole intermediate. The diagram below illustrates the two primary approaches for this transformation.

Suvorexant_Synthesis cluster_reactants Reactants cluster_methods Coupling Methods cluster_standard Standard Amide Coupling cluster_acid_chloride Acid Chloride Route benzoic_acid 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid peptide_coupling Peptide Coupling Reagents (e.g., EDC, HOBt) benzoic_acid->peptide_coupling oxalyl_chloride 1. Oxalyl Chloride, DMF benzoic_acid->oxalyl_chloride diazepine (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole diazepine->peptide_coupling trimethylamine 2. Diazepine, Trimethylamine diazepine->trimethylamine suvorexant Suvorexant peptide_coupling->suvorexant Slower, Good Yield acid_chloride_intermediate Acid Chloride Intermediate oxalyl_chloride->acid_chloride_intermediate acid_chloride_intermediate->trimethylamine trimethylamine->suvorexant Faster, 88% Yield

Caption: Amide coupling approaches in Suvorexant synthesis.

Experimental Protocols

Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (Optimized for Scale-up)

This protocol is adapted from a developed process that avoids microwave irradiation and chromatographic purification, leading to an improved regioisomeric ratio.

Materials:

  • 2-iodo-5-methylbenzoic acid

  • 1,2,3-triazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-iodo-5-methylbenzoic acid in a mixture of THF and DMF, add an excess of 1,2,3-triazole, copper(I) iodide, and potassium carbonate.

  • Heat the reaction mixture to 65 °C.

  • Monitor the reaction by a suitable analytical method (e.g., HPLC) until >98% conversion is achieved.

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous workup to remove inorganic salts and excess triazole.

  • The desired product, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, is isolated, typically achieving an 81:19 ratio of the desired N2-isomer to the N1-isomer.

Amide Coupling via Acid Chloride (Preferred Method)

This method provides a faster and cleaner conversion to Suvorexant.[1]

Materials:

  • 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

  • Trimethylamine

  • Heptane

Procedure:

  • Suspend 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid in dichloromethane.

  • Add a catalytic amount of DMF, followed by the slow addition of oxalyl chloride to form the acid chloride.

  • In a separate vessel, dissolve (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole and trimethylamine in dichloromethane.

  • Add the solution of the diazepine to the freshly prepared acid chloride solution.

  • Stir the reaction mixture at room temperature for approximately 30 minutes, monitoring for completion.

  • Perform an extractive workup to remove byproducts and unreacted starting materials.

  • Concentrate the dichloromethane solution and induce crystallization by the slow addition of heptane to isolate Suvorexant.

Standard Amide Coupling

Materials:

  • 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

  • (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or a suitable alternative

  • A suitable organic solvent (e.g., DMF, DCM)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • Dissolve 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, and HOBt in the chosen solvent.

  • Add the base (DIPEA) to the mixture.

  • Add EDC to initiate the coupling reaction.

  • Stir the reaction at room temperature until completion, as monitored by an appropriate analytical technique.

  • Perform a standard aqueous workup to quench the reaction and remove water-soluble byproducts.

  • Purify the crude product by crystallization or chromatography to yield Suvorexant.

Conclusion

The synthesis of Suvorexant relies heavily on the efficient coupling of this compound with the diazepine core. While standard amide coupling procedures are effective, the conversion of the benzoic acid to its acid chloride derivative prior to coupling offers a superior method in terms of reaction time, yield, and purity, making it the preferred choice for large-scale manufacturing. The optimized synthesis of the triazole benzoic acid intermediate itself is also a critical factor in the overall efficiency and cost-effectiveness of Suvorexant production.

References

Cross-Validation of Analytical Methods for 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid, a key pharmaceutical intermediate[1], is paramount for ensuring the quality, safety, and efficacy of therapeutic agents. Cross-validation of analytical methods is a critical step in the drug development process, providing a high degree of assurance in the reliability of analytical data. This guide presents a comparative overview of common analytical techniques applicable to the analysis of this compound, supported by experimental data from analogous compounds.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry are the most pertinent techniques for this class of compounds.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation by HPLC followed by mass analysis based on mass-to-charge ratio.Measurement of light absorption by the analyte in a solution.
Applicability Widely applicable for non-volatile and thermally labile compounds like triazoles and benzoic acid derivatives.[2]Highly selective and sensitive for complex matrices. Ideal for impurity profiling and metabolite identification.[3][4]Suitable for rapid quantification in simple matrices where the analyte has a distinct chromophore.[5][6]
Strengths Robust, reproducible, and widely available. Excellent for purity assessment and quantification.[2][7]High sensitivity (low LOD and LOQ) and specificity. Provides structural information.[8][9]Simple, cost-effective, and rapid.
Limitations Lower sensitivity compared to LC-MS. Potential for co-elution of impurities.[2]Higher equipment cost and complexity. Potential for matrix effects.[2]Low specificity; susceptible to interference from other absorbing compounds. Not suitable for complex mixtures without prior separation.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC, LC-MS/MS, and UV-Vis spectrophotometry, based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the analysis of triazole and benzoic acid derivatives.[2][10]

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase:

  • A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0).

  • Isocratic or gradient elution may be employed to optimize separation from impurities.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute to the desired concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: Wavelength set based on the UV absorbance maximum of this compound (benzoic acid derivatives typically absorb around 230 nm and 270-280 nm)[6][11].

5. Validation Parameters:

  • Linearity: Prepare a series of at least five concentrations of a reference standard. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be > 0.999.[10]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Specificity: Analyze a placebo and known impurities to ensure no interference with the main analyte peak. Peak purity can be assessed using a photodiode array (PDA) detector.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is based on methods for the sensitive analysis of benzoic acid derivatives.[3][8][12]

1. Instrumentation:

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

2. Chromatographic Conditions:

  • Similar to the HPLC method, but often with smaller particle size columns (e.g., < 2 µm) for better resolution and faster analysis times.

  • The mobile phase should be compatible with mass spectrometry (e.g., using volatile buffers like ammonium acetate or formic acid).[3]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. For benzoic acid derivatives, negative ion mode is common.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting a precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic product ion. For benzoic acid, a common transition is m/z 121 → 77.[8]

  • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows to maximize the signal for the analyte.

4. Validation Parameters:

  • Similar to HPLC, with the addition of assessing matrix effects by comparing the response of the analyte in a standard solution to the response in a spiked matrix sample.

  • The limit of detection (LOD) and limit of quantification (LOQ) are typically much lower than with HPLC-UV.

UV-Vis Spectrophotometry

This protocol is suitable for a preliminary or less stringent quantification of the pure substance.[5][6]

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Prepare a series of dilutions to establish a calibration curve.

3. Measurement:

  • Scan the UV spectrum of the analyte to determine the wavelength of maximum absorbance (λmax). For benzoic acid derivatives, characteristic absorption peaks are observed around 190 nm, 230 nm, and 280 nm.[6]

  • Measure the absorbance of the standard solutions and the sample solution at the λmax.

4. Validation Parameters:

  • Linearity: A calibration curve of absorbance versus concentration should be linear with a correlation coefficient (R²) > 0.99.

  • Accuracy and Precision: Can be determined similarly to the HPLC method, but the results will be more susceptible to interference.

Data Presentation for Method Comparison

The following tables summarize hypothetical performance data for the cross-validation of these analytical methods for this compound, based on typical values for similar compounds.

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Range (µg/mL)1 - 1000.01 - 105 - 50
Correlation Coefficient (R²)> 0.999> 0.999> 0.995
Regression Equationy = mx + cy = mx + cy = mx + c

Table 2: Accuracy and Precision

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Recovery (%)98.0 - 102.099.0 - 101.095.0 - 105.0
Repeatability (RSD %)< 1.0< 2.0< 3.0
Intermediate Precision (RSD %)< 2.0< 3.0< 5.0

Table 3: Sensitivity

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Limit of Detection (LOD) (µg/mL)0.10.0051
Limit of Quantification (LOQ) (µg/mL)0.30.0153

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for a successful cross-validation study. The following diagram illustrates the key stages.

CrossValidationWorkflow start Define Analytical Requirements method_dev Method Development & Optimization start->method_dev hplc_dev HPLC-UV method_dev->hplc_dev lcms_dev LC-MS/MS method_dev->lcms_dev uv_dev UV-Vis method_dev->uv_dev validation Individual Method Validation hplc_dev->validation lcms_dev->validation uv_dev->validation cross_val Cross-Validation (Analysis of Same Samples) validation->cross_val data_comp Data Comparison & Statistical Analysis cross_val->data_comp method_select Select & Implement Final Method(s) data_comp->method_select

Caption: Workflow for the cross-validation of analytical methods.

The following diagram illustrates the logical relationship for selecting an analytical method based on key requirements.

MethodSelection requirement Primary Requirement high_sensitivity High Sensitivity & Specificity requirement->high_sensitivity Impurity Profiling routine_qc Routine QC & Purity requirement->routine_qc Batch Release rapid_screening Rapid Screening (Pure Substance) requirement->rapid_screening Preliminary Check lcms LC-MS/MS high_sensitivity->lcms hplc HPLC-UV routine_qc->hplc uv_vis UV-Vis rapid_screening->uv_vis

References

Safety Operating Guide

Safe Disposal of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound. Adherence to these protocols is vital for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[1][4][5]

  • Eye Protection: Use chemical safety goggles or a face shield.[1][4][5]

  • Lab Coat: A lab coat is mandatory to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4][5][6]

  • Ensure that eyewash stations and safety showers are readily accessible.[4][5]

Hazard Data Summary for Related Compounds

The following table summarizes the GHS hazard classifications for compounds structurally similar to this compound, providing a basis for the recommended disposal procedures.

Hazard Classification5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid[1][7]Benzoic Acid[8]1,2,4-Triazole[2]
Acute Toxicity, OralHarmful if swallowed (H302)[7]--
Skin Corrosion/IrritationCauses skin irritation (H315)[7]Causes skin irritation (H315)-
Serious Eye Damage/IrritationCauses serious eye irritation (H319)[7]Causes serious eye damage (H318)-
Specific Target Organ ToxicityMay cause respiratory irritation (H335)[7]Causes damage to organs through prolonged or repeated exposure (H372)-

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.

  • Waste Identification: Treat this compound as hazardous chemical waste.[4]

  • Waste Collection:

    • Collect waste material in a suitable, clearly labeled, and tightly sealed container.[5][6]

    • Do not mix this waste with other waste streams unless compatibility is known.[5][6]

  • Container Management:

    • Ensure waste containers are kept tightly closed.[6]

    • Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Spill Management:

    • In case of a spill, avoid generating dust.[9][10]

    • Moisten the spilled material with water or use a HEPA-filter vacuum for cleanup.[5]

    • Sweep or shovel the material into a suitable container for disposal.[5][11]

    • Wash the spill area thoroughly after cleanup is complete.[5]

    • Do not allow the chemical to enter drains or sewers.[1][5]

  • Container Disposal:

    • Handle uncleaned, empty containers as you would the product itself.[6]

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

    • Dispose of the cleaned containers in accordance with local, state, and federal regulations.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[6]

    • Provide them with the available safety information for this compound and related materials.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify as Hazardous Waste B Wear Appropriate PPE A->B C Collect in Labeled, Sealed Container B->C D Store in Cool, Dry, Ventilated Area C->D E Segregate from Incompatible Materials D->E F Contact EHS or Licensed Disposal Company E->F G Arrange for Pickup and Transportation F->G H Incineration at Permitted Facility G->H S1 Evacuate and Secure Area S2 Contain Spill S1->S2 S3 Collect Contaminated Material in Hazardous Waste Container S2->S3 S4 Decontaminate Spill Area S3->S4 S4->F

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 2-(2H-1,2,3-Triazol-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-(2H-1,2,3-Triazol-2-YL)benzoic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following recommendations are based on data for the closely related compound, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, and general safety practices for triazole derivatives and benzoic acids. This substance is anticipated to cause serious eye damage, skin irritation, and potential respiratory irritation. It may also be harmful if swallowed.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for splash hazards.To prevent eye contact which can cause serious eye damage.[1][2][3][4]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.To prevent skin contact which can cause skin irritation.[1][2][3][4]
Body Protection A laboratory coat or fire/flame resistant and impervious clothing.To protect skin and personal clothing from contamination.[1]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if dust, aerosols, or vapors are generated.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]To prevent inhalation, which may cause respiratory tract irritation.[5][6]

Experimental Protocols: Safe Handling and Disposal

Operational Plan: Step-by-Step Handling Procedures

  • Engineering Controls: Always handle this compound in a well-ventilated area.[1][6] A chemical fume hood is strongly recommended to minimize inhalation exposure.[6] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Personal Hygiene:

    • Avoid contact with skin, eyes, and clothing.[1][6]

    • Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[2][6]

    • Wash hands thoroughly with soap and water after handling and before breaks.[2][3][6]

  • Handling Practices:

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition.[1]

    • Keep the container tightly closed when not in use.[1][6]

Disposal Plan: Step-by-Step Waste Management

  • Waste Collection: Collect waste material in a suitable, labeled, and closed container for disposal.[1]

  • Environmental Precautions: Do not allow the chemical to enter drains, sewer systems, or water courses.[1][5]

  • Disposal Method: Dispose of the contents and container in accordance with all local, regional, national, and international regulations. This typically involves disposal at an approved hazardous waste disposal plant.[3][7]

  • Container Decontamination: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[1]

Visualized Workflow: Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol Engineering_Controls Use Fume Hood & Ensure Ventilation Don_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Engineering_Controls->Don_PPE Chemical_Handling Handle Chemical (Avoid Dust/Aerosol Formation) Don_PPE->Chemical_Handling Personal_Hygiene Wash Hands After Handling Chemical_Handling->Personal_Hygiene Waste_Collection Collect Waste in Labeled Container Personal_Hygiene->Waste_Collection Dispose_Waste Dispose via Approved Hazardous Waste Facility Waste_Collection->Dispose_Waste Decontaminate_Container Triple-Rinse Container Dispose_Waste->Decontaminate_Container Recycle_or_Dispose_Container Recycle or Landfill Empty Container Decontaminate_Container->Recycle_or_Dispose_Container End End Recycle_or_Dispose_Container->End Start Start Start->Engineering_Controls

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-1,2,3-Triazol-2-YL)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(2H-1,2,3-Triazol-2-YL)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.